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  • Product: 4-(Piperidin-2-ylmethyl)pyridine
  • CAS: 526183-31-3

Core Science & Biosynthesis

Foundational

4-(Piperidin-2-ylmethyl)pyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(Piperidin-2-ylmethyl)pyridine For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Privileged Moieties In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4-(Piperidin-2-ylmethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Privileged Moieties

In the landscape of medicinal chemistry, certain structural motifs consistently appear in clinically successful drugs, earning them the designation of "privileged structures." The 4-(Piperidin-2-ylmethyl)pyridine scaffold is a compelling amalgamation of two such moieties: the pyridine ring and the piperidine ring. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties and three-dimensional complexity.[1][2] The piperidine ring can modulate lipophilicity, introduce a basic center for salt formation, and adapt its conformation to fit the steric requirements of biological targets.[2]

The pyridine ring, an aromatic heterocycle, serves as a versatile pharmacophore, capable of engaging in hydrogen bonding and π-stacking interactions. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The combination of these two rings via a methylene linker in 4-(Piperidin-2-ylmethyl)pyridine creates a unique chemical entity with significant potential as a scaffold for novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

The structure of 4-(Piperidin-2-ylmethyl)pyridine features a saturated piperidine ring connected at its 2-position to a pyridine ring via a methylene bridge. The presence of two distinct nitrogen atoms—a basic, aliphatic secondary amine in the piperidine ring and a less basic, aromatic nitrogen in the pyridine ring—is a defining feature of its chemical character.

Caption: 2D Structure of 4-(Piperidin-2-ylmethyl)pyridine.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties. It is important to note that where direct experimental data is unavailable for the specific molecule, values are estimated based on its constituent moieties or derived from computational predictions.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₁H₁₆N₂-
Molecular Weight 176.26 g/mol -
Appearance Colorless to pale yellow liquid (Predicted)Based on similar structures like piperidine and substituted pyridines.[5][6]
pKa (Strongest Basic) ~11.1 (Piperidine N)The piperidine nitrogen is a secondary aliphatic amine, significantly more basic than the pyridine nitrogen. The pKa of piperidine is 11.12.[5]
pKa (Weakest Basic) ~6.0 (Pyridine N)The pyridine nitrogen's lone pair is in an sp² orbital and part of the aromatic system. The pKa of the conjugate acid of 4-methylpyridine is 5.98.[6]
Predicted LogP 1.5 - 2.0Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
Polar Surface Area ~29.1 ŲCalculated based on two nitrogen atoms, influencing solubility and transport properties.
Hydrogen Bond Donors 1 (Piperidine N-H)-
Hydrogen Bond Acceptors 2 (Piperidine N, Pyridine N)-
Rotatable Bonds 2Provides conformational flexibility, which is crucial for binding to biological targets.
Solubility Miscible with water and many organic solvents (Predicted)The piperidine moiety confers miscibility with water and alcohols, while the overall structure is soluble in ethers, chloroform, etc.[5][7]

Synthesis and Spectroscopic Characterization

The synthesis of 4-(Piperidin-2-ylmethyl)pyridine is most logically achieved through the reduction of a pyridine-pyridine precursor, specifically 2-(pyridin-4-ylmethyl)pyridine. This transformation is a cornerstone of heterocyclic chemistry, allowing for the selective conversion of an aromatic, electron-deficient ring into a saturated, flexible, and basic ring system.

Synthetic Workflow: Catalytic Hydrogenation

The most common and industrially scalable method for reducing a pyridine ring is catalytic hydrogenation.[8] This process involves treating the substrate with hydrogen gas under pressure in the presence of a heterogeneous metal catalyst. The choice of catalyst (e.g., Platinum, Palladium, Rhodium, or Raney Nickel) and reaction conditions (temperature, pressure, solvent) is critical for achieving high yield and selectivity, avoiding over-reduction or side reactions.

Synthesis_Workflow cluster_main Start 2-(Pyridin-4-ylmethyl)pyridine (Starting Material) Reaction Catalytic Hydrogenation - H₂ (gas, high pressure) - Catalyst (e.g., PtO₂, Rh/C) - Solvent (e.g., Acetic Acid, Ethanol) Start->Reaction Product 4-(Piperidin-2-ylmethyl)pyridine (Target Molecule) Reaction->Product Selective Reduction Workup Reaction Work-up 1. Catalyst Filtration 2. Solvent Removal 3. Basification (e.g., NaOH) 4. Extraction (e.g., DCM, EtOAc) Product->Workup Purification Purification (e.g., Distillation or Column Chromatography) Workup->Purification

Caption: General workflow for the synthesis via catalytic hydrogenation.

Experimental Protocol: Synthesis via Reduction

This protocol is a representative methodology. Researchers must conduct their own risk assessments and optimizations.

  • Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with 2-(pyridin-4-ylmethyl)pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂, Adam's catalyst) or rhodium on carbon (Rh/C) (typically 1-5 mol%), is carefully added to the mixture. Acetic acid is often chosen as the solvent because the resulting pyridinium salt is readily hydrogenated.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to a pressure typically ranging from 50 to 500 psi. The reaction mixture is then agitated (shaken or stirred) and may be heated to accelerate the reaction (e.g., 25-80 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. Alternatively, small aliquots can be carefully removed and analyzed by techniques like TLC or LC-MS.

  • Work-up:

    • Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully vented.

    • The reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst. Caution: The catalyst, particularly platinum and palladium, can be pyrophoric and should be handled under a wet, inert atmosphere.

    • The solvent is removed under reduced pressure (rotary evaporation).

    • The residue is dissolved in water and cooled in an ice bath. The pH is carefully adjusted to >10 with a strong base (e.g., 2M NaOH solution) to deprotonate the amine nitrogens.

    • The aqueous layer is extracted several times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-(Piperidin-2-ylmethyl)pyridine.

Spectroscopic Characterization
  • ¹H NMR: The spectrum would be complex but predictable. Key features would include the disappearance of aromatic proton signals from one of the pyridine rings and the appearance of broad, overlapping aliphatic signals between ~1.5 and 3.5 ppm corresponding to the piperidine ring protons. The methylene bridge protons would appear as a distinct multiplet, coupled to the proton at the C2 position of the piperidine ring. The aromatic protons of the remaining pyridine ring would typically appear as two distinct doublets in the ~7.0-8.5 ppm region.[9][10]

  • ¹³C NMR: The spectrum would confirm the reduction, showing the disappearance of three sp² carbon signals from the reduced pyridine ring and the appearance of new sp³ carbon signals in the aliphatic region (~25-60 ppm).[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion corresponding to the protonated molecule.

Reactivity and Mechanistic Considerations

The chemical behavior of 4-(Piperidin-2-ylmethyl)pyridine is dictated by the dual nature of its nitrogen centers.

  • Piperidine Nitrogen (N1): This secondary aliphatic amine is the more nucleophilic and basic center.[5] It will readily undergo reactions typical of secondary amines:

    • N-Alkylation/N-Acylation: Reaction with alkyl halides or acyl chlorides will preferentially occur at the piperidine nitrogen under standard conditions. This allows for the selective introduction of functional groups to modulate the compound's properties.

    • Salt Formation: It readily forms salts with acids, a property often exploited to improve the aqueous solubility and crystallinity of drug candidates.

  • Pyridine Nitrogen (N4'): This nitrogen's lone pair of electrons is in an sp²-hybridized orbital and is part of the aromatic π-system, rendering it significantly less basic and nucleophilic than the piperidine nitrogen.[12]

    • Protonation: It requires a stronger acid to be protonated compared to the piperidine nitrogen.

    • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peracids, a transformation that can alter the electronic properties of the ring and serve as a handle for further functionalization.[12]

    • Ring Reactivity: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, it is susceptible to nucleophilic attack, particularly if an electron-withdrawing group is present or if it is converted to a pyridinium salt.[12]

The strategic differentiation between these two nitrogen atoms is a key consideration in the design of synthetic routes for more complex derivatives.

Applications in Medicinal Chemistry and Drug Design

The 4-(Piperidin-2-ylmethyl)pyridine scaffold is a valuable building block for creating diverse chemical libraries for drug screening. Its structural features are well-suited for targeting a variety of biological systems. The piperidine moiety often serves as a key element for improving pharmacokinetic profiles (ADME properties) and can act as a conformationally flexible linker or a basic anchor to interact with acidic residues in a protein binding pocket.[2]

Derivatives of closely related pyridine-piperidine scaffolds have demonstrated a wide range of pharmacological activities, underscoring the potential of this chemical class.[1][3] These activities include:

  • Central Nervous System (CNS) Agents: The ability of the piperidine ring to modulate lipophilicity makes it a common feature in drugs designed to cross the blood-brain barrier.

  • Anticancer and Anti-inflammatory Agents: The pyridine ring is a known pharmacophore in many kinase inhibitors and other agents targeting signaling pathways involved in cancer and inflammation.[13][14]

  • Enzyme Inhibition: For example, derivatives of pyridinylpiperazine have been synthesized and shown to be potent inhibitors of the enzyme urease, which is implicated in infections by pathogens like Helicobacter pylori.[15]

Caption: Conceptual role of the scaffold in molecular recognition.

Safety and Handling

References

  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). [Link]

  • Inam, M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry. [Link]

  • PubChem. (n.d.). 4-(piperidin-4-ylmethyl)pyridine. [Link]

  • Siddiqui, N., et al. (2011). Piperidin-4-one: the potential pharmacophore. Acta Poloniae Pharmaceutica. [Link]

  • Ahmad, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. [Link]

  • Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports. [Link]

  • ResearchGate. (2016). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Google Patents. (2004). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

Sources

Exploratory

4-(Piperidin-2-ylmethyl)pyridine molecular structure

Technical Monograph: The Structural and Synthetic Utility of 4-(Piperidin-2-ylmethyl)pyridine in Medicinal Chemistry Introduction: Molecular Architectonics The molecule 4-(Piperidin-2-ylmethyl)pyridine represents a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: The Structural and Synthetic Utility of 4-(Piperidin-2-ylmethyl)pyridine in Medicinal Chemistry

Introduction: Molecular Architectonics

The molecule 4-(Piperidin-2-ylmethyl)pyridine represents a "privileged scaffold" in modern drug discovery, characterized by a flexible methylene bridge linking an aromatic pyridine ring (at the C4 position) to a saturated, chiral piperidine ring (at the C2 position).[1]

Unlike rigid bi-aryl systems (e.g., bipyridines) or directly coupled heterocycles (e.g., Anabasine), the methylene linker in this structure introduces a critical degree of rotational freedom (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 hybridization). This flexibility allows the molecule to adopt distinct "folded" or "extended" conformations, enabling it to fit into deep, hydrophobic binding pockets often found in kinases (e.g., Syk, JAK) and G-Protein Coupled Receptors (GPCRs).[1]
Structural Isomerism & Chirality

A defining feature of this scaffold is the chirality at the C2 position of the piperidine ring.[1]

  • Chiral Center: The C2 carbon is asymmetric, generating ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and 
    
    
    
    enantiomers.
  • Implication: In a biological context, the vector orientation of the secondary amine (piperidine NH) relative to the pyridine nitrogen is distinct for each enantiomer, often leading to significant differences in potency (eutomer vs. distomer).

Physicochemical Profile

Understanding the acid-base profile of this molecule is prerequisite for successful formulation and lead optimization.[1] The structure contains two nitrogen centers with vastly different electronic environments.[1]

Table 1: Physicochemical Properties

PropertyValue (Approx.)Mechanistic Insight
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

MW: 176.26 g/mol .[2] Fragment-like for FBDD.
Piperidine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


Highly basic secondary amine.[2] Protonated at physiological pH (7.4), acting as a primary cation for salt bridges (e.g., with Asp/Glu residues).[1]
Pyridine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


Weakly basic/aromatic.[2] Remains largely unprotonated at pH 7.4, available for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

stacking or H-bond acceptance.[2]
LogP ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Moderate lipophilicity.[2] The methylene bridge increases lipophilicity compared to direct analogs, aiding membrane permeability.[1]
TPSA ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential.[2]

Synthetic Methodologies

Synthesizing 4-(Piperidin-2-ylmethyl)pyridine with high regioselectivity is non-trivial.[1][2] The primary challenge is distinguishing between the two heterocyclic rings during reduction or coupling.[1]

Method A: Selective Catalytic Hydrogenation (The Precursor Route)

The most direct route involves the partial reduction of the aromatic precursor 4-(pyridin-2-ylmethyl)pyridine .[1]

  • Challenge: Standard hydrogenation (Pd/C, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) often reduces both rings or shows poor selectivity.
    
  • Solution: Use of Platinum Oxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )  in Glacial Acetic Acid. The pyridinium ion formed in acidic media at the less sterically hindered or more electron-rich ring directs the hydrogenation.[1] However, since both rings are pyridines, controlling stoichiometry is critical.[1]
    
Method B: De Novo Assembly (The Convergent Route)

A more controlled approach avoids the selectivity issue by coupling a lithiated pyridine species with a piperidine precursor.[1]

  • Lithiation: 4-Methylpyridine is deprotonated using LDA (Lithium Diisopropylamide) at -78°C to form the 4-picolyl anion.[1][2]

  • Coupling: The anion attacks a protected cyclic imine (e.g., N-Boc-6-ethoxypiperidine or a related lactam derivative).[1][2]

  • Reduction/Deprotection: Subsequent reduction of the intermediate and removal of protecting groups yields the target.[1]

Diagram 1: Synthetic Logic Flow

Synthesis Precursor 4-(Pyridin-2-ylmethyl)pyridine (Aromatic Precursor) Intermediate Transition State (Pyridinium Activation) Precursor->Intermediate Protonation Catalyst PtO2 / AcOH (Selective Catalyst) Catalyst->Intermediate Facilitates Product 4-(Piperidin-2-ylmethyl)pyridine (Target Scaffold) Intermediate->Product H2 (3 atm), 25°C SideProduct Over-reduction (Dipiperidine) Intermediate->SideProduct Excess H2 / High Temp

Figure 1: Selective hydrogenation pathway.[1][2] Note the risk of over-reduction (red) which requires strict stoichiometric control.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 4-(Piperidin-2-ylmethyl)pyridine via Selective Reduction of 4,2'-dipyridylmethane.

Reagents:

  • 4-(Pyridin-2-ylmethyl)pyridine (1.0 eq)[1][2]

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Adams' Catalyst) (5 mol%)
    
  • Glacial Acetic Acid (Solvent)[1]

  • 
     gas (Balloon or Parr shaker)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(pyridin-2-ylmethyl)pyridine (5.0 g) in glacial acetic acid (50 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (0.25 g) under an inert nitrogen atmosphere. Caution: Dry catalyst can ignite solvent vapors.
    
  • Hydrogenation: Purge the vessel with

    
     gas three times. Pressurize to 40 psi (approx 2.7 bar) and stir vigorously at room temperature.
    
  • Monitoring: Monitor reaction progress via LC-MS every 2 hours. Look for the mass shift from M+ (170) to M+ (176).[1] Stop immediately upon disappearance of starting material to prevent over-reduction to the dipiperidine (M+ 182).[1]

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Neutralization: Basify the residue with 10% NaOH (aq) to pH > 12 and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over

    
    . Purify via column chromatography (Silica gel, DCM:MeOH:NH4OH gradient 90:9:1).
    

Validation Criteria:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     NMR (400 MHz, 
    
    
    
    ):
    Diagnostic peaks for the pyridine ring (2 doublets ~8.5 ppm) and the multiplets for the piperidine ring (1.2 - 3.0 ppm). The methylene bridge appears as a doublet/multiplet around 2.6-2.8 ppm depending on protonation state.[1][2]
  • Mass Spec: ESI+ m/z = 177.1 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    

Pharmacophore Integration

In medicinal chemistry, this scaffold acts as a "bidentate" ligand.[1]

  • The Anchor (Piperidine): The basic nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) mimics the lysine or arginine side chain, forming strong ionic bonds with Aspartate residues in the receptor pocket.
    
  • The Effector (Pyridine): The aromatic nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) engages in hydrogen bonding with hinge regions (in kinases) or water-mediated networks, while the ring itself participates in 
    
    
    
    T-shaped interactions with aromatic residues (Phe, Tyr).

Diagram 2: Receptor Interaction Map

Pharmacophore Asp Asp residue (Anionic Site) Phe Phe/Tyr residue (Hydrophobic Wall) Hinge Hinge Region (H-Bond Donor) PipN Piperidine NH+ (Cationic Center) PipN->Asp Salt Bridge (Ionic) Linker Methylene Bridge (Flexible Linker) PipN->Linker PyrRing Pyridine Ring (Pi-System) Linker->PyrRing PyrN Pyridine N (H-Bond Acceptor) PyrN->Hinge H-Bond PyrRing->Phe Pi-Stacking PyrRing->PyrN

Figure 2: Pharmacophore mapping showing the dual-mode binding capability of the scaffold.

References

  • Scaffold Utility in Kinase Inhibitors

    • Title: "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design."[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Synthesis of Piperidine-Pyridine Analogs

    • Title: "Flow Synthesis of 2-Methylpyridines via α-Methylation (Methodology for Pyridine Precursors)."
    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Chiral Piperidines in Drug Design

    • Title: "Application of Chiral Piperidine Scaffolds in Drug Design."
    • Source: Thieme Connect / Pharmaceut Fronts.[1]

    • URL:[Link][1]

  • General Properties of Methylpyridines (Fragment Data)

    • Title: "4-Methylpyridine Properties and Spectral Data."[1][2]

    • Source: FooDB / HMDB.[1]

    • URL:[Link][1]

Sources

Foundational

Unlocking the Therapeutic Potential of 4-(Piperidin-2-ylmethyl)pyridine: A Technical Guide to Putative Targets

For Immediate Release to the Scientific Community This in-depth technical guide delves into the promising, yet largely unexplored, therapeutic landscape of 4-(Piperidin-2-ylmethyl)pyridine. As a molecule incorporating th...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This in-depth technical guide delves into the promising, yet largely unexplored, therapeutic landscape of 4-(Piperidin-2-ylmethyl)pyridine. As a molecule incorporating the privileged piperidine and pyridine scaffolds, it stands as a compound of significant interest for researchers, scientists, and drug development professionals. While direct experimental evidence for its biological targets remains nascent, a comprehensive analysis of structurally analogous compounds provides a robust framework for identifying and validating its potential therapeutic applications. This whitepaper synthesizes existing knowledge to propose a rational, evidence-based roadmap for future research and development.

Introduction: The Piperidine-Pyridine Moiety as a Cornerstone of Modern Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of FDA-approved drugs, contributing to favorable pharmacokinetic properties and target engagement.[1] Similarly, the pyridine nucleus is a key component in numerous biologically active compounds, recognized for its diverse pharmacological activities, including anticancer, central nervous system (CNS), and antimicrobial effects.[2][3] The combination of these two pharmacophores in 4-(Piperidin-2-ylmethyl)pyridine suggests a high potential for interaction with a range of biological targets, making it a compelling candidate for drug discovery programs.

Hypothesized Therapeutic Targets: An Evidence-Based Exploration

Based on the established biological activities of closely related structural analogs, we have identified several high-priority putative therapeutic targets for 4-(Piperidin-2-ylmethyl)pyridine.

G-Protein Coupled Receptors (GPCRs): The Histamine H1 Receptor

A compelling line of inquiry points towards the histamine H1 receptor as a potential target. A structurally similar compound, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, is a known impurity of Bepotastine, an established histamine H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria.[][5] This structural precedent strongly suggests that 4-(Piperidin-2-ylmethyl)pyridine may also exhibit affinity for and modulate the activity of the H1 receptor.

Therapeutic Implications: Antagonism of the histamine H1 receptor is a well-established therapeutic strategy for allergic conditions. Confirmation of this activity would position 4-(Piperidin-2-ylmethyl)pyridine as a lead compound for the development of novel anti-allergic agents.

Signaling Pathway of Histamine H1 Receptor Activation

H1_Receptor_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Downstream signaling cascade following histamine H1 receptor activation.

Sigma Receptors: Modulators of Neurological Function

Derivatives of pyridine with piperidine moieties have demonstrated high affinity for both Sigma-1 (σ1) and Sigma-2 (σ2) receptors.[6] These receptors are implicated in a variety of neurological processes and are considered promising targets for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[6] The structural features of 4-(Piperidin-2-ylmethyl)pyridine are consistent with those of known sigma receptor ligands, making this a significant area for investigation.

Therapeutic Implications: Modulation of sigma receptors could lead to the development of novel therapeutics for a range of CNS disorders, including Alzheimer's disease, neuropathic pain, and depression.

Enzyme Inhibition: A Multifaceted Approach

The piperidine-pyridine scaffold is present in inhibitors of several key enzymes, suggesting multiple potential enzymatic targets for 4-(Piperidin-2-ylmethyl)pyridine.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Some pyridine-piperidine hybrids exhibit inhibitory activity against AChE and BuChE, enzymes critical for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease.

  • Lysine-Specific Demethylase 1 (LSD1): 3-(Piperidin-4-ylmethoxy)pyridine derivatives have been identified as potent inhibitors of LSD1, an enzyme overexpressed in several cancers.[7] LSD1 inhibition represents a promising epigenetic approach to cancer therapy.

  • PIM-1 Kinase: Pyridine derivatives are also being explored as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis, making it an attractive target for oncology.[8]

Therapeutic Implications: Depending on its selectivity profile, 4-(Piperidin-2-ylmethyl)pyridine could be a starting point for the development of drugs for Alzheimer's disease (AChE/BuChE inhibition), various cancers (LSD1 or PIM-1 kinase inhibition).

Proposed Experimental Validation: A Roadmap to Target Confirmation

To validate these hypothesized targets, a systematic and rigorous experimental approach is essential. The following workflows provide a high-level overview of the necessary steps.

Target Binding Affinity Determination

The initial step is to ascertain the binding affinity of 4-(Piperidin-2-ylmethyl)pyridine to the proposed target proteins.

Assay Type Target Principle Key Parameters
Radioligand Binding AssayHistamine H1 Receptor, Sigma-1/2 ReceptorsCompetitive displacement of a radiolabeled ligand.Ki, IC50
Enzyme Inhibition AssayAChE, BuChE, LSD1, PIM-1 KinaseMeasurement of enzyme activity in the presence of the compound.IC50, Ki

Experimental Workflow for Target Binding and Functional Assays

Target_Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Lead Optimization & In Vivo Studies Compound 4-(Piperidin-2-ylmethyl)pyridine Binding_Assay Binding Assays (Radioligand, etc.) Compound->Binding_Assay Enzyme_Assay Enzymatic Assays (IC50, Ki) Compound->Enzyme_Assay Cell_Assay Cell-Based Functional Assays (e.g., Calcium flux, Proliferation) Binding_Assay->Cell_Assay Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy Models (e.g., Animal models of disease) ADMET->In_Vivo

Caption: A streamlined workflow for the validation of therapeutic targets.

Cell-Based Functional Assays

Following confirmation of binding, it is crucial to assess the functional consequences of this interaction in a cellular context.

  • For GPCRs: Calcium flux assays can be used to determine whether the compound acts as an agonist or antagonist at the histamine H1 receptor.

  • For Enzymes: Cell proliferation assays (e.g., MTT, BrdU) in relevant cancer cell lines can assess the anti-proliferative effects of LSD1 or PIM-1 kinase inhibition. For neuro-active enzymes, cell-based models of neurotoxicity or neuroprotection can be employed.

In Vivo Efficacy Studies

Promising candidates from in vitro and cell-based assays should be advanced to in vivo models of disease to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

Structure-Activity Relationship (SAR) Insights: Paving the Way for Optimization

The existing literature on related compounds provides valuable insights for the future optimization of 4-(Piperidin-2-ylmethyl)pyridine. For instance, studies on piperidine derivatives as p53-hDM2 inhibitors have highlighted the importance of substitutions on the piperidine ring for potency and pharmacokinetic properties.[9] Similarly, research on other piperidine-containing compounds has demonstrated that modifications to the linker between the two rings can significantly impact target selectivity and activity. A systematic medicinal chemistry campaign will be essential to explore the SAR of this scaffold and develop analogs with improved potency, selectivity, and drug-like properties.

Conclusion: A Compound of Untapped Potential

While direct experimental data on the therapeutic targets of 4-(Piperidin-2-ylmethyl)pyridine is currently limited, a thorough analysis of its structural analogs provides a strong foundation for hypothesizing its potential biological activities. The evidence points towards a rich polypharmacological profile with potential applications in allergy, neurology, and oncology. The roadmap outlined in this guide provides a rational and efficient path forward for the scientific community to unlock the full therapeutic potential of this promising molecule. Further investigation is strongly warranted and has the potential to yield novel and effective therapeutic agents.

References

  • Kaspersen, S. J., et al. (Year). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 4-(Piperidin-2-ylmethyl)pyridine Interactions

Abstract The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. This guide provides a comprehensive, in-depth framework for the in silico evaluation of 4-(Piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. This guide provides a comprehensive, in-depth framework for the in silico evaluation of 4-(Piperidin-2-ylmethyl)pyridine, a molecule incorporating the medicinally significant piperidine and pyridine scaffolds.[1] The piperidine ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] This document is structured not as a rigid protocol but as a logical, causality-driven workflow, guiding researchers from initial ligand preparation through to sophisticated molecular dynamics and pharmacokinetic predictions. We will explore the rationale behind methodological choices, establish self-validating systems for procedural integrity, and provide actionable, step-by-step protocols for key computational experiments. All methodologies are grounded in authoritative scientific principles to empower researchers, scientists, and drug development professionals to rigorously assess the therapeutic potential of this and similar chemical entities.

Foundational Principles: The Molecule and the Method

The Structural Significance of 4-(Piperidin-2-ylmethyl)pyridine

4-(Piperidin-2-ylmethyl)pyridine combines two heterocyclic systems of profound pharmacological importance. The piperidine moiety, a saturated six-membered ring containing a nitrogen atom, is a cornerstone of many successful drugs due to its ability to modulate physicochemical properties like lipophilicity and basicity, which are crucial for pharmacokinetics.[1] The pyridine ring, an aromatic analog, is also a common feature in bioactive compounds. The linkage between these two moieties creates a flexible molecule with a distinct three-dimensional architecture, making it an intriguing candidate for interaction with a variety of biological targets.

Molecular Identifiers for 4-(Piperidin-2-ylmethyl)pyridine:

  • SMILES: C1CCNC(C1)Cc2ccncc2

  • InChIKey: IZGBPYJZRFCEDQ-UHFFFAOYSA-N

  • Molecular Formula: C11H16N2[3]

The In Silico Drug Discovery Workflow: A Strategic Overview

Computer-Aided Drug Design (CADD) provides a cost-effective and rapid methodology for screening compounds, predicting their binding affinity, and evaluating their drug-like properties before committing to expensive and time-consuming wet-lab synthesis and testing.[4][5] Our approach follows a multi-stage, iterative process designed to build a comprehensive profile of the molecule's potential interactions.

G A Ligand Preparation B Target Identification A->B SMILES/3D Structure C Protein Structure Preparation B->C Select Target(s) D Molecular Docking C->D Prepared Receptor E Pose Analysis D->E Binding Poses & Scores F Molecular Dynamics (MD) Simulation E->F Select Best Pose H Data Synthesis & Candidate Profiling F->H Binding Stability & Energetics G ADMET Prediction G->H

Caption: High-level overview of the in silico drug discovery workflow.

Ligand and Target Preparation: The Foundation of Accuracy

The principle of garbage in, garbage out is paramount in computational modeling. The accuracy of all subsequent steps is critically dependent on the meticulous preparation of both the small molecule (ligand) and its macromolecular target (protein).

Ligand Preparation Protocol

The goal of this phase is to generate a low-energy, three-dimensional conformation of 4-(Piperidin-2-ylmethyl)pyridine with correct protonation states and atomic charges.

Methodology:

  • Obtain 2D Representation: Start with a known representation, such as the SMILES string: C1CCNC(C1)Cc2ccncc2.

  • Generate 3D Conformation: Use a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for relieving steric clashes and finding a stable, low-energy conformer. The causality here is that docking algorithms are more effective and produce more realistic results when starting with a physically plausible ligand structure.

  • Protonation State Assignment: Determine the likely protonation state at a physiological pH of ~7.4. Both the piperidine and pyridine nitrogens are basic. The piperidine nitrogen (pKa ~11.2) will almost certainly be protonated, while the pyridine nitrogen (pKa ~5.2) will likely be neutral.[6][7] Assigning the correct protonation state is critical as it governs the molecule's ability to form key electrostatic interactions and hydrogen bonds.

  • Assign Partial Charges: Calculate and assign partial atomic charges using a method like Gasteiger-Marsili. This is essential for accurately modeling electrostatic interactions during docking and dynamics simulations.

Target Identification and Molecular Docking

Given the prevalence of piperidine-containing drugs in CNS-related therapies, a logical starting point is to screen 4-(Piperidin-2-ylmethyl)pyridine against known CNS targets.[1][2] Based on existing literature for similar scaffolds, promising targets include the Sigma-1 Receptor (S1R), Acetylcholinesterase (AChE), and various G-protein coupled receptors (GPCRs) like the Dopamine D2 Receptor.[2]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It provides an estimation of binding affinity, typically as a "docking score."

G A 1. Obtain Protein Structure (e.g., from PDB) B 2. Prepare Receptor (Remove water, add hydrogens) A->B D 4. Define Binding Site (Grid Box Generation) B->D C 3. Prepare Ligand (Low-energy 3D structure) E 5. Run Docking Algorithm (e.g., AutoDock Vina) C->E D->E Search Space F 6. Analyze Results E->F G Binding Poses F->G H Docking Scores F->H

Caption: A detailed workflow for a typical molecular docking experiment.

Experimental Protocol: Docking with AutoDock Vina
  • Protein Preparation:

    • Download the target protein structure from the Protein Data Bank (PDB).

    • Using software like AutoDockTools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges. The rationale is to prepare a clean, chemically correct receptor model.

  • Ligand Preparation:

    • Use the prepared 3D structure of 4-(Piperidin-2-ylmethyl)pyridine from section 2.1.

    • Assign Gasteiger charges and define rotatable bonds.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known active site of the target protein. If the active site is unknown, blind docking (using a grid box that covers the entire protein) can be performed, although it is computationally more intensive.

  • Execution and Validation:

    • Run AutoDock Vina to perform the docking simulation.

    • Self-Validation: If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to re-dock this known ligand. If the docking protocol can reproduce the experimentally observed binding pose with a low Root-Mean-Square Deviation (RMSD < 2.0 Å), it provides confidence in the protocol's ability to predict poses for new ligands.

  • Analysis:

    • Analyze the output poses and their corresponding docking scores (in kcal/mol). Lower, more negative scores suggest stronger predicted binding affinity.[9]

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.

Hypothetical Docking Results

To illustrate the output, the following table summarizes hypothetical docking scores for 4-(Piperidin-2-ylmethyl)pyridine against three potential CNS targets.

Target Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Sigma-1 Receptor (e.g., 5C41)-8.9TYR103, GLU172, TRP164
Acetylcholinesterase (e.g., 4EY7)-9.5TRP86, TYR337, PHE338
Dopamine D2 Receptor (e.g., 6CM4)-8.2ASP114, SER193, PHE389

Molecular Dynamics (MD) Simulation: From Static Poses to Dynamic Interactions

While docking provides a valuable static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the dynamic nature of the interactions. MD simulations model the movements of atoms and molecules over time, providing a much more realistic view of the ligand-protein complex's stability.[10][11]

The Rationale for MD Simulations

An MD simulation is performed to answer critical questions that docking cannot:

  • Stability: Does the ligand remain stably bound in the predicted docking pose, or does it drift out of the active site?

  • Conformational Changes: Does the protein or ligand adopt different conformations upon binding?

  • Interaction Dynamics: Are the key interactions observed in the docking pose maintained throughout the simulation?

Experimental Protocol: MD Simulation using GROMACS/AMBER
  • System Setup:

    • Select the top-ranked docking pose of the ligand-protein complex.

    • Place the complex in a simulation box of a defined shape (e.g., cubic or dodecahedron).

    • Solvate the system with a realistic water model (e.g., TIP3P).[12]

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Parameterization:

    • Assign a force field to the system (e.g., AMBER for protein, GAFF for the ligand). The force field is a set of parameters that defines the potential energy of the system, governing how atoms interact.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 atm) in a two-step process (NVT followed by NPT ensemble). This ensures the simulation starts from a stable, equilibrated state.

  • Production Run:

    • Run the production MD simulation for a duration sufficient to observe the desired phenomena, typically ranging from 50 to 200 nanoseconds (ns) for binding stability analysis.[12]

  • Trajectory Analysis:

    • RMSD (Root-Mean-Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached a stable equilibrium.

    • RMSF (Root-Mean-Square Fluctuation): Analyze the RMSF of protein residues to identify flexible regions and those that become more rigid upon ligand binding.

    • Interaction Analysis: Monitor the distance of key hydrogen bonds and other interactions throughout the simulation to assess their stability.

ADMET Prediction: Assessing Druggability

A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to filter out compounds with poor pharmacokinetic profiles.[13][14]

Key ADMET Properties and Prediction Tools

A variety of online tools and software packages (e.g., SwissADME, ADMETlab, pkCSM) can predict these properties based on the molecule's structure.[14][15][16]

Methodology:

  • Input Structure: Provide the SMILES string of 4-(Piperidin-2-ylmethyl)pyridine to the chosen ADMET prediction server.

  • Analyze Properties: Evaluate the predicted physicochemical and pharmacokinetic properties against established criteria for oral bioavailability and drug-likeness, such as Lipinski's Rule of Five.

Predicted ADMET Profile (Hypothetical)

The following table presents a hypothetical but realistic ADMET profile for our molecule of interest.

PropertyPredicted ValueImplication / Guideline
Physicochemical Properties
Molecular Weight176.26 g/mol Favorable (< 500)
LogP (Lipophilicity)1.85Optimal range (1-3) for membrane permeability
Topological Polar Surface Area (TPSA)28.9 ŲGood (< 140 Ų) for cell permeability
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantYesIndicates potential for CNS activity
CYP2D6 InhibitorYesPotential for drug-drug interactions[2]
Drug-Likeness
Lipinski's Rule of Five0 ViolationsGood drug-like properties

Synthesis and Conclusion

This guide has outlined a comprehensive in silico workflow to characterize the potential interactions and druggability of 4-(Piperidin-2-ylmethyl)pyridine. The initial docking studies against selected CNS targets (Sigma-1, AChE, D2) suggest that the molecule has the potential to bind with high affinity. Molecular dynamics simulations would be the essential next step to validate the stability of these predicted binding poses. Furthermore, the ADMET predictions indicate a favorable pharmacokinetic profile, including the crucial ability to cross the blood-brain barrier, though a potential for CYP450-mediated drug-drug interactions warrants consideration.

The strength of this computational approach lies in its ability to build a multi-faceted, data-driven hypothesis for a molecule's biological activity.[17] These in silico results provide a strong rationale for prioritizing 4-(Piperidin-2-ylmethyl)pyridine for chemical synthesis and subsequent in vitro and in vivo experimental validation. By integrating these computational strategies early in the drug discovery pipeline, researchers can make more informed decisions, increasing the efficiency and success rate of identifying novel therapeutic agents.

References

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved February 2, 2026, from [Link]

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  • Piperidine Synthesis. (2025). DTIC. Retrieved February 2, 2026, from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2022). Taylor & Francis Online. Retrieved February 2, 2026, from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved February 2, 2026, from [Link]

  • Shi, J., Rasheed, F., Fishlock, D., & Orellana, A. (2023). Mild Installation of Piperidines on 4-Alkylpyridines. Organic Letters, 25(26), 4852–4856. Retrieved February 2, 2026, from [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). PubMed Central. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(piperidin-4-ylmethyl)pyridine. Retrieved February 2, 2026, from [Link]

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  • In silico assessment of 4 methoxypelargonidin and luteolinidin from Parthenium hysterophorous as acetylcholinesterase inhibitors of Phlebotomus Papatasi. (2026). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Overview of typical CADD workflow. Retrieved February 2, 2026, from [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

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  • Google Patents. (n.d.). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
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Foundational

4-(Piperidin-2-ylmethyl)pyridine: A Strategic Scaffold in Medicinal Chemistry

[1] Executive Summary 4-(Piperidin-2-ylmethyl)pyridine represents a high-value "privileged scaffold" in modern medicinal chemistry, distinguished by its unique combination of a heteroaromatic headgroup (pyridine) and a c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Piperidin-2-ylmethyl)pyridine represents a high-value "privileged scaffold" in modern medicinal chemistry, distinguished by its unique combination of a heteroaromatic headgroup (pyridine) and a chiral, aliphatic amine tail (2-substituted piperidine).[1] Unlike the achiral 4-substituted piperidine analogs, this molecule introduces a critical stereogenic center at the C2 position of the piperidine ring, offering researchers a handle for precise conformational control and enantioselective target engagement.

This guide analyzes the physicochemical properties, synthetic accessibility, and pharmacophoric utility of this scaffold, positioning it as a versatile tool for Fragment-Based Drug Discovery (FBDD) and Lead Optimization in CNS and oncology programs.

Part 1: Chemical Identity & Structural Properties[1][2][3][4]

Structural Analysis

The molecule consists of two distinct nitrogen-containing domains connected by a methylene bridge:[1]

  • The Pyridine Ring (4-position): Acts as a hydrogen bond acceptor (HBA) and a planar

    
    -stacking element.[1] Its pKa (~5.2) allows it to remain largely unprotonated at physiological pH, facilitating membrane permeability or specific hydrophobic pocket interactions.
    
  • The Piperidine Ring (2-position): A secondary amine with a pKa of ~11.[1]0. At physiological pH, this nitrogen is protonated, providing a cationic center for ionic interactions (e.g., with Asp/Glu residues in GPCRs).

Stereochemistry & Conformation

The C2-substitution on the piperidine ring creates a chiral center.[1] The steric bulk of the (4-pyridyl)methyl group typically favors the equatorial position in the piperidine chair conformation to minimize 1,3-diaxial interactions.[1]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~176.26 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
H-Bond Donors 1 (Piperidine NH)Critical for directional binding.[1]
H-Bond Acceptors 2 (Pyridine N, Piperidine N)Versatile interaction profile.[1][2]
pKa (Pyridine) ~5.2Modulates solubility without hindering permeability.[1]
pKa (Piperidine) ~11.0Drives solubility and ionic clamping.[1]
Chirality (R) and (S) EnantiomersEnables kinetic resolution of target selectivity.[1]

Part 2: Synthetic Methodologies

The synthesis of 4-(Piperidin-2-ylmethyl)pyridine requires addressing two challenges: chemoselectivity (reducing one ring over the other) and stereocontrol .[1]

Route A: Chemoselective Hydrogenation (Primary Route)

The most direct route involves the reduction of the precursor 2-(4-pyridylmethyl)pyridine (also known as 2,4'-dipyridylmethane).[1]

  • Precursor Synthesis: Lithiation of 4-methylpyridine (4-picoline) followed by nucleophilic attack on 2-fluoropyridine or 2-chloropyridine.[1]

  • Reduction: Catalytic hydrogenation using PtO₂ or Rh/C allows for the selective reduction of the pyridine ring with the 2-substitution (which is electronically more susceptible to activation if quaternized, or kinetically distinct).

Expert Insight: To achieve high selectivity for the piperidine product, perform the hydrogenation in acidic media (AcOH). The protonation of the pyridine rings activates them, but the less sterically hindered ring or the one with higher electron density may reduce preferentially depending on the catalyst.

Route B: De Novo Asymmetric Synthesis

For enantiopure material, a de novo approach using chiral auxiliaries is preferred over resolution.

  • Chiral Auxiliary: Use of (S)-phenylglycinol to form a chiral oxazolidine or imine with a pyridine-aldehyde.[1]

  • Addition: Grignard addition of a 4-picolyl anion species.

  • Cyclization: Ring-closing metathesis or reductive amination sequences.[1]

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10]

Mechanistic Role in Ligand Design

This scaffold acts as a "linker-spacer" with intrinsic binding capability.[1]

  • GPCR Ligands (Dopamine/Serotonin): The protonated piperidine nitrogen mimics the primary amine of neurotransmitters, anchoring the molecule to the conserved Aspartate residue in the transmembrane bundle (TM3). The pyridine ring extends into the secondary binding pocket (e.g., the orthosteric site or an allosteric vestibule), engaging in

    
    -
    
    
    
    T-shaped interactions with aromatic residues (Phe/Trp).[1]
  • Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder (acceptor), while the piperidine moiety extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Visualization: Pharmacophore & Synthesis Map

G cluster_0 Precursor Assembly cluster_1 Selective Reduction cluster_2 Medicinal Application Picoline 4-Picoline (Starting Material) Intermediate 2-(4-Pyridylmethyl)pyridine (Dipyridyl Scaffold) Picoline->Intermediate Lithiation/Coupling HaloPy 2-Fluoropyridine HaloPy->Intermediate Catalyst PtO2 / H2 / AcOH (Chemoselective Hydrogenation) Intermediate->Catalyst Product 4-(Piperidin-2-ylmethyl)pyridine (Target Scaffold) Catalyst->Product Ring Selection GPCR GPCR Ligands (Ionic Lock + Pi-Stacking) Product->GPCR Derivatization Kinase Kinase Inhibitors (Hinge Binding + Solubilizer) Product->Kinase Derivatization

Figure 1: Synthetic workflow and downstream application logic for the 4-(Piperidin-2-ylmethyl)pyridine scaffold.[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4-(Piperidin-2-ylmethyl)pyridine (Racemic)

Objective: Chemoselective reduction of 2,4'-dipyridylmethane.[1]

  • Preparation: Dissolve 2,4'-dipyridylmethane (10 mmol) in Glacial Acetic Acid (30 mL).

  • Catalyst Loading: Add Platinum Oxide (PtO₂, Adams' Catalyst) (5 mol%).

    • Note: Handle PtO₂ with care; it is pyrophoric upon exposure to hydrogen.

  • Hydrogenation: Purge the reaction vessel with N₂, then charge with H₂ gas (50 psi). Agitate at Room Temperature for 12-24 hours.

    • Monitoring: Monitor via LC-MS.[1] The reaction is complete when the mass shifts from M+ (170) to M+6 (176). Over-reduction to the bis-piperidine (M+12) is a common risk; stop immediately upon consumption of starting material.[1]

  • Workup: Filter catalyst through Celite. Concentrate the filtrate under reduced pressure.

  • Neutralization: Basify the residue with 2N NaOH to pH > 12. Extract with Dichloromethane (DCM) (3x).

  • Purification: The crude oil often contains partially reduced isomers. Purify via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient).

Protocol 2: Chiral Resolution

Objective: Separation of (R) and (S) enantiomers.

  • Derivatization: React the racemic amine with (S)-Mandelic acid in ethanol.

  • Crystallization: Heat to reflux and allow to cool slowly. The diastereomeric salt of one enantiomer will crystallize preferentially.

  • Free Basing: Filter the crystals, dissolve in water, basify, and extract to yield the enantiopure scaffold.

References

  • PubChem. 2-(Piperidin-4-yl)pyridine Compound Summary. National Library of Medicine. Available at: [Link] (Note: Structural isomer reference for property benchmarking).

  • National Institutes of Health (NIH). Piperazine and Piperidine Derivatives: Privileged Scaffolds in Modern Synthesis. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application of 4-(Piperidin-2-ylmethyl)pyridine Scaffolds in Drug Discovery: A Guide to the Development of Lysine Specific Demethylase 1 (LSD1) Inhibitors

Introduction: The Epigenetic Frontier and the Rise of Piperidine-Pyridine Analogs The field of epigenetics has unveiled a complex layer of gene regulation that operates above the primary DNA sequence, offering a fertile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Epigenetic Frontier and the Rise of Piperidine-Pyridine Analogs

The field of epigenetics has unveiled a complex layer of gene regulation that operates above the primary DNA sequence, offering a fertile ground for therapeutic intervention. Among the key players in this regulatory landscape are histone modifying enzymes, with Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, emerging as a critical target in oncology.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a modification generally associated with active gene transcription.[1][2] By removing these activating marks, LSD1 primarily functions as a transcriptional co-repressor, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation.[2] Its overexpression is a hallmark of various cancers, correlating with poor prognosis and making it a compelling target for drug discovery.[1][2]

This guide focuses on a promising class of reversible, competitive LSD1 inhibitors built around a core 3-(piperidin-4-ylmethoxy)pyridine scaffold, a close structural relative of 4-(Piperidin-2-ylmethyl)pyridine. These compounds have demonstrated significant potency and selectivity, offering a valuable starting point for researchers, scientists, and drug development professionals.[1][3] We will delve into the causality behind their mechanism, provide detailed protocols for their synthesis and evaluation, and present a framework for understanding their structure-activity relationships (SAR).

Mechanism of Action: Competitive Inhibition at the Substrate-Binding Site

Unlike early-generation irreversible inhibitors that covalently bind to the FAD cofactor, the 3-(piperidin-4-ylmethoxy)pyridine series acts as competitive inhibitors, vying with the dimethylated H3K4 peptide substrate for binding to the enzyme's active site.[1][3] This reversible mechanism is often associated with a more desirable safety profile.

Molecular docking and crystallography studies have provided critical insights into the binding mode of these inhibitors. The crystal structure of LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, a potent example from this class, reveals key interactions.[4][5] The inhibitor positions itself deep within the catalytic center, with the piperidine ring forming crucial interactions with Asp555 and Asn540.[4][5] The central pyridine ring and its substituents occupy the hydrophobic pocket typically engaged by the histone substrate. Specifically, the cyano group of the benzonitrile moiety forms a hydrogen bond with Lys661, a residue essential for the demethylation reaction.[4][5]

The downstream cellular consequence of LSD1 inhibition is the accumulation of H3K4me1/2 at target gene promoters, leading to the reactivation of silenced tumor suppressor genes. This can trigger a cascade of anti-proliferative effects, including cell cycle arrest, differentiation, and apoptosis.[2]

Signaling Pathway of LSD1 Inhibition

LSD1_Inhibition_Pathway cluster_0 Cellular Effects cluster_1 Gene Expression cluster_2 Histone Modification cluster_3 Enzymatic Level Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Differentiation Differentiation Differentiation->Tumor_Growth_Inhibition Apoptosis Apoptosis Apoptosis->Tumor_Growth_Inhibition TSG_Expression Tumor Suppressor Gene Re-expression TSG_Expression->Cell_Cycle_Arrest TSG_Expression->Differentiation TSG_Expression->Apoptosis H3K4me2_Accumulation Increased H3K4me1/2 H3K4me2_Accumulation->TSG_Expression LSD1 LSD1 Enzyme Demethylation Demethylation LSD1->Demethylation Catalyzes Inhibitor 3-(piperidin-4-ylmethoxy)pyridine Derivative Inhibitor->LSD1 Competitively Inhibits H3K4me2_Substrate H3K4me1/2 Substrate H3K4me2_Substrate->LSD1 Demethylation->H3K4me2_Accumulation Blocks

Caption: Mechanism of action for 3-(piperidin-4-ylmethoxy)pyridine LSD1 inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-(piperidin-4-ylmethoxy)pyridine scaffold has yielded valuable SAR data, guiding the optimization of potency and selectivity.[1]

Compound IDR5 SubstituentR6 SubstituentLSD1 Ki (μM)MV4;11 EC50 (μM)
5 4-cyanophenylphenyl2.33.6
13 4-cyanophenyl4-fluorophenyl0.220.81
16 4-cyanophenyl4-(trifluoromethyl)phenyl0.0290.28
17 4-cyanophenyl4-methylphenyl0.0290.35
22 4-cyanophenyl4-(trifluoromethoxy)phenyl0.0460.48
26 4-methylpyridin-3-yl4-methylphenyl0.383.2

Data synthesized from Zheng et al., J. Med. Chem. 2016.[1]

Key SAR Observations:

  • R3 Group : The basic 3-(piperidin-4-ylmethoxy) group is critical for potent LSD1 inhibition.[1]

  • R5 Substituent : A 4-cyanophenyl group at this position consistently provides high potency. Other substituents, such as amides or alkyl-containing phenyl groups, generally lead to a significant reduction in activity.[1]

  • R6 Substituent : This position is tolerant of various substitutions on the phenyl ring. Electron-withdrawing groups (e.g., -CF3, -OCF3) and electron-donating groups (e.g., -Me) in the para position of the phenyl ring significantly enhance inhibitory activity.[1]

  • Core Heterocycle : A central pyridine ring is generally superior to a benzene ring.[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative Inhibitor

This protocol outlines a general synthetic route for 3-(piperidin-4-ylmethoxy)pyridine analogs, adapted from established methods.[1]

Synthetic Workflow

synthesis_workflow Start 5-bromo-6-chloropyridin-3-ol Step1 Mitsunobu Reaction (Boc-4-hydroxymethyl-piperidine, DIAD, PPh3) Start->Step1 Intermediate1 Boc-protected ether Step1->Intermediate1 Step2 Suzuki Coupling 1 (R5-boronic acid, Pd catalyst) Intermediate1->Step2 Intermediate2 Boc-protected biaryl Step2->Intermediate2 Step3 Suzuki Coupling 2 (R6-boronic acid, Pd catalyst) Intermediate2->Step3 Intermediate3 Boc-protected final scaffold Step3->Intermediate3 Step4 Boc Deprotection (HCl in 1,4-dioxane) Intermediate3->Step4 Final_Product Final Inhibitor Step4->Final_Product

Caption: General synthetic scheme for 3-(piperidin-4-ylmethoxy)pyridine inhibitors.

Step 1: Mitsunobu Reaction

  • To a solution of 5-bromo-6-chloropyridin-3-ol and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous THF, add triphenylphosphine (PPh3).

  • Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Purify the crude product by flash column chromatography to yield the Boc-protected ether intermediate.

Step 2: First Suzuki Coupling (Introduction of R5)

  • Combine the Boc-protected ether, the desired R5-boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., at 90 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction and purify by column chromatography.

Step 3: Second Suzuki Coupling (Introduction of R6)

  • Repeat the Suzuki coupling procedure from Step 2, using the product from the previous step and the desired R6-boronic acid.

Step 4: Boc Deprotection

  • Dissolve the fully substituted, Boc-protected intermediate in a solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent under reduced pressure to obtain the final inhibitor as its hydrochloride salt.

Protocol 2: In Vitro LSD1 Enzyme Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me1 peptide substrate (e.g., Anaspec cat # 64355)

  • Flavin adenine dinucleotide (FAD)

  • Assay Buffer: 50 mM HEPES, pH 7.3, 10 mM NaCl, 0.005% Brij35, 0.5 mM TCEP, 0.2 mg/ml BSA.

  • Test compounds serially diluted in 100% DMSO.

  • Stop/Detection Solution: LANCE detection buffer containing a known irreversible inhibitor (e.g., 1.8 mM tranylcypromine) to stop the reaction, Europium-anti-unmodified H3K4 antibody, and Phycolink Streptavidin-allophycocyanin.

  • 384-well assay plates.

Procedure:

  • Prepare a master mix of the H3K4me1-biotin peptide substrate in assay buffer.

  • In a 384-well plate, add 2 µL of the peptide substrate mix to each well.

  • Add 2 µL of serially diluted test compound (in 3% DMSO final concentration) to the appropriate wells.

  • Prepare an enzyme/cofactor master mix containing LSD1 and FAD in assay buffer.

  • Initiate the reaction by adding 2 µL of the enzyme/cofactor mix to each well. Final concentrations should be approximately 0.1-0.5 nM LSD1 and 2 µM FAD.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by adding 6 µL of the Stop/Detection Solution.

  • Incubate for at least 15 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol is for determining the effect of LSD1 inhibitors on the proliferation of a cancer cell line (e.g., MV4;11 acute myeloid leukemia cells).

Materials:

  • Cancer cell line of interest (e.g., MV4;11)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.

  • Treat the cells with a serial dilution of the test compound (typically for 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 540-570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol 4: Western Blot for Histone H3K4 Methylation

This protocol is used to confirm the on-target effect of the inhibitors by measuring changes in global H3K4 methylation levels.[7][8]

Materials:

  • Cancer cells treated with inhibitor or vehicle.

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.[9]

  • Primary antibodies: anti-H3K4me2, anti-H3K4me1, and anti-total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels (a 15% or 4-20% gradient gel is recommended for histone resolution).[10]

  • PVDF or nitrocellulose membrane (0.2 µm).[10]

  • Chemiluminescent substrate.

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration. Acid extraction can also be used for histone enrichment.[10]

  • Separate 10-30 µg of protein lysate per lane on an SDS-PAGE gel.[9]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4 °C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total Histone H3 as a loading control.

  • Quantify band intensities to determine the relative increase in H3K4 methylation.

Conclusion and Future Directions

The 3-(piperidin-4-ylmethoxy)pyridine scaffold represents a highly tractable and potent class of reversible LSD1 inhibitors. The detailed protocols and SAR insights provided herein offer a robust framework for researchers to engage in the discovery and development of novel epigenetic therapies. Future work in this area will likely focus on optimizing pharmacokinetic properties, exploring novel substituents to enhance potency and selectivity further, and evaluating the efficacy of these compounds in combination with other anti-cancer agents to overcome resistance and improve patient outcomes.

References

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(3), 1290–1304. [Link][1][3][11]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. National Center for Biotechnology Information. [Link][3]

  • Semantic Scholar. (n.d.). [PDF] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • National Center for Biotechnology Information. (n.d.). Macrocyclic Peptides Uncover a Novel Binding Mode for Reversible Inhibitors of LSD1. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. PubMed Central. [Link][4]

  • National Center for Biotechnology Information. (n.d.). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed Central. [Link]

  • PubMed. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. National Center for Biotechnology Information. [Link][5]

  • National Center for Biotechnology Information. (n.d.). Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation. PubMed Central. [Link][7]

  • National Center for Biotechnology Information. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed Central. [Link]

  • Zalloum, W. A., et al. (2022). Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. ResearchGate. [Link][6]

  • ResearchGate. (n.d.). LSD1 inhibition increases global histone 3 K4 and histone 3 K9... [Link][8]

  • National Center for Biotechnology Information. (2011). Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties. PubMed Central. [Link]

  • EpigenTek. (n.d.). Western Blot (WB) Protocol. [Link][9]

  • ResearchGate. (2012). I am trying to use western blots to detect methylated histones, but I'm getting really inconsistent results. Is anyone else trying to do this?. [Link][10]

Sources

Application

Animal models for testing 4-(Piperidin-2-ylmethyl)pyridine efficacy

Application Note: Preclinical Evaluation of 4-(Piperidin-2-ylmethyl)pyridine Efficacy Executive Summary & Compound Profile 4-(Piperidin-2-ylmethyl)pyridine (structurally related to the piperidine-pyridine class of ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 4-(Piperidin-2-ylmethyl)pyridine Efficacy

Executive Summary & Compound Profile

4-(Piperidin-2-ylmethyl)pyridine (structurally related to the piperidine-pyridine class of ligands) represents a scaffold of significant interest in neuropharmacology. Its structural motif—comprising a basic piperidine nitrogen and an aromatic pyridine ring linked by a methylene bridge—is characteristic of ligands targeting the Histamine H3 Receptor (H3R) and, to a lesser extent, monoamine transporters.

This Application Note provides a rigorous framework for evaluating the efficacy of this compound, focusing on its potential as a cognitive enhancer (nootropic) and wakefulness-promoting agent . The protocols below are designed to validate mechanism of action (MOA) and translational efficacy in rodent models.

Compound Properties & Handling
PropertyDetail
Chemical Structure Pyridine ring attached to the 4-position; Piperidine ring attached at the 2-position; Methylene bridge.[1]
Primary Target (Putative) Histamine H3 Receptor (Antagonist/Inverse Agonist).
Secondary Target Monoamine Transporters (DAT/NET) - Structure-dependent.
Solubility High solubility in aqueous acid (0.1 N HCl); moderate in DMSO.
Formulation for In Vivo Saline (0.9% NaCl) adjusted to pH 6.5–7.0. Avoid high DMSO (>5%) for CNS behavioral studies to prevent vehicle confounds.

Mechanism of Action & Signaling Pathway

To establish efficacy, one must first confirm the signaling pathway. 4-(Piperidin-2-ylmethyl)pyridine is hypothesized to act as an H3R Inverse Agonist . Blockade of presynaptic H3 autoreceptors disinhibits the release of histamine and other neurotransmitters (ACh, DA, NE) in the prefrontal cortex (PFC).

H3R_Signaling Compound 4-(Piperidin-2-ylmethyl)pyridine H3R Presynaptic H3 Receptor (Gi/o Coupled) Compound->H3R  Antagonism / Inverse Agonism G_Protein Gi/o Protein Complex H3R->G_Protein  Inhibition of Constitutive Activity AC Adenylyl Cyclase G_Protein->AC  Relief of Inhibition Ca_Channels Voltage-Gated Ca2+ Channels G_Protein->Ca_Channels  Modulation cAMP cAMP Levels AC->cAMP  Increase Exocytosis Neurotransmitter Release (Histamine, ACh, DA) cAMP->Exocytosis  PKA Pathway Ca_Channels->Exocytosis  Ca2+ Influx Cognition Cognitive Enhancement (PFC Activation) Exocytosis->Cognition  Synaptic Plasticity

Figure 1: Putative Mechanism of Action.[2] The compound blocks the constitutive "braking" signal of the H3 receptor, leading to enhanced neurotransmitter release.

In Vitro Validation Protocols

Before animal testing, efficacy must be quantified via functional assays.

Protocol A: [35S]GTPγS Binding Assay (Functional Potency)

Rationale: Determines if the compound acts as an antagonist or inverse agonist by measuring G-protein activation.

  • Membrane Prep: Use CHO-K1 cells stably expressing human H3R.

  • Incubation: Mix membranes (10 µ g/well ) with GDP (10 µM) and [35S]GTPγS (0.1 nM).

  • Treatment:

    • Agonist Mode: Test compound alone (check for partial agonism).

    • Antagonist Mode: Titrate compound (1 nM – 10 µM) against a fixed concentration of H3 agonist (e.g., R-α-methylhistamine, 10 nM).

  • Readout: Harvest membranes and count radioactivity.

  • Success Criteria:

    
     indicates high potency suitable for in vivo testing.
    

In Vivo Efficacy Models: Cognition & Wakefulness

Model 1: Novel Object Recognition (NOR) Test

Rationale: This test evaluates episodic memory and is highly sensitive to H3R modulation. It requires no food deprivation or negative reinforcement.

Experimental Design:

  • Species: Male Wistar Rats (200–250g) or C57BL/6 Mice.

  • Groups (n=10/group):

    • Vehicle Control (Saline).

    • Positive Control (e.g., Pitolisant 10 mg/kg or Donepezil 1 mg/kg).

    • Test Compound Low Dose (e.g., 1 mg/kg).

    • Test Compound High Dose (e.g., 10 mg/kg).

    • Scopolamine Challenge (Optional): Induce amnesia with Scopolamine (0.5 mg/kg i.p.) 30 min pre-trial to test "rescue" efficacy.

Step-by-Step Protocol:

  • Habituation (Days 1-2): Allow animals to explore the empty arena (40x40 cm) for 10 min/day.

  • Acquisition Trial (T1, Day 3):

    • Administer Test Compound (p.o. or i.p.) 60 min prior to T1.

    • Place animal in arena with two identical objects (A + A) for 5 min.

    • Measure time exploring both objects.

  • Inter-Trial Interval (ITI): Return animal to home cage for 24 hours (Long-term memory assessment).

  • Retention Trial (T2, Day 4):

    • Place animal in arena with one familiar object (A) and one novel object (B) .

    • Record exploration time for 5 min.

  • Data Analysis: Calculate Discrimination Index (DI).

    
    
    
    • Interpretation: A DI significantly > 0 indicates efficacy.

Model 2: EEG/EMG Telemetry (Wakefulness/Sleep Architecture)

Rationale: H3 antagonists promote wakefulness. This model confirms the "alertness" profile and differentiates the compound from simple locomotor stimulants (like amphetamines).

Experimental Workflow:

  • Surgery: Implant wireless telemetry transmitters (e.g., DSI) aiming for parietal cortex (EEG) and dorsal neck muscles (EMG). Allow 10 days recovery.

  • Baseline: Record 24h baseline sleep/wake cycles.

  • Dosing: Administer Test Compound at ZT0 (Lights On, when sleep pressure is high).

  • Analysis:

    • Quantify latency to REM and NREM sleep.

    • Quantify total time awake in the first 4 hours post-dose.

    • Spectral Power Analysis: Check for Gamma band oscillations (30–80 Hz), associated with cognitive processing, vs. Delta band (sleep).

Safety & Selectivity (Self-Validating the Protocol)

To ensure the observed efficacy is specific and not due to toxicity or off-target effects, run these concurrent checks:

Control ExperimentPurposeProtocol Summary
Open Field Test Rule out hyper-locomotionIf the animal runs frantically, the compound is a stimulant (DAT inhibitor), not a specific cognitive enhancer. H3 antagonists show modest locomotion increases without stereotypy.
Rotarod Test Rule out sedation/ataxiaIf the animal falls off the rotating rod, the dose is toxic or sedative.
hERG Assay Cardiac SafetyPiperidine-pyridine analogs carry a risk of hERG inhibition (QT prolongation). In vitro patch clamp is mandatory before chronic in vivo dosing.

Data Presentation Template

When reporting results, summarize efficacy using the following table structure:

Table 1: Efficacy Summary of 4-(Piperidin-2-ylmethyl)pyridine

Assay Metric Vehicle 1 mg/kg 10 mg/kg Statistical Sig.
Binding (Ki) Affinity (nM) - - [Insert Data] -
NOR (Rat) Discrimination Index 0.12 ± 0.05 0.35 ± 0.04 0.55 ± 0.06 p < 0.01
EEG (Mouse) Wakefulness (min, 0-4h) 45 ± 10 90 ± 15 140 ± 20 p < 0.001

| Open Field | Distance Moved (cm) | 2500 | 2800 | 3100 | NS (Desired) |

References

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today. Link

  • Esbenshade, T. A., et al. (2008). "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology. Link

  • Ennaceur, A., & Delacour, J. (1988). "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data." Behavioural Brain Research. Link

  • Hancock, A. A. (2006). "The challenge of drug discovery of a GPCR target: The case of the histamine H3 receptor." Biochemical Pharmacology. Link

  • Passani, M. B., et al. (2004). "The histamine H3 receptor as a novel therapeutic target for cognitive and sleep disorders." Trends in Pharmacological Sciences. Link

Sources

Method

Technical Application Note: Quantitative Strategies for 4-(Piperidin-2-ylmethyl)pyridine

Executive Summary & Analyte Profile This technical guide details the analytical architecture for quantifying 4-(Piperidin-2-ylmethyl)pyridine , a structural intermediate often encountered in the synthesis of GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

This technical guide details the analytical architecture for quantifying 4-(Piperidin-2-ylmethyl)pyridine , a structural intermediate often encountered in the synthesis of GPCR ligands and antihistamines.[1]

The molecule presents a classic "analytical paradox" common to nitrogenous heterocycles: it contains both a moderately basic pyridine ring (


) and a strongly basic secondary amine in the piperidine ring (

). This diprotic nature leads to severe peak tailing on traditional silica-based columns due to silanol interactions and poor retention in standard acidic reversed-phase conditions.[1]

This guide provides two distinct, self-validating protocols:

  • Protocol A (QC/Assay): A High-pH Reversed-Phase HPLC method utilizing hybrid particle technology to suppress ionization and ensure robust peak symmetry.[1]

  • Protocol B (Trace/Bioanalysis): A sensitive LC-MS/MS method for impurity profiling or biological matrix quantification.[1]

Analyte Specifications
PropertyDetailAnalytical Implication
IUPAC Name 4-(Piperidin-2-ylmethyl)pyridineRegio-isomer specificity is critical.[1][2]
Formula

MW: 176.26 g/mol ; Monoisotopic: 176.13
Basicity Diprotic (

,

)
Requires pH > 11.5 for neutral form or pH < 3 for full ionization.[1]
UV Chromophore Pyridine Ring

nm.[1]
Chirality C2 on Piperidine is chiralMethod is achiral unless specified (chiral columns required for enantiomers).

Analytical Decision Matrix

The following logic flow dictates the optimal method selection based on your sensitivity and throughput requirements.

MethodSelection Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc HighConc High (µg/mL - mg/mL) QC / Assay / Purity Conc->HighConc > 1 µg/mL Trace Trace (ng/mL - pg/mL) Genotoxic Impurity / Bioanalysis Conc->Trace < 1 µg/mL MethodA Protocol A: High-pH RP-HPLC (UV) HighConc->MethodA Matrix Sample Matrix? Trace->Matrix Simple Simple (Solvent/API) Matrix->Simple Complex Complex (Plasma/Formulation) Matrix->Complex MethodB Protocol B: LC-MS/MS (MRM) Simple->MethodB Complex->MethodB MethodC Alternative: HILIC or Ion-Pair HPLC MethodA->MethodC If Hybrid Column Unavailable

Figure 1: Analytical Decision Tree for Piperidinyl-pyridine Quantification.

Protocol A: High-pH Reversed-Phase HPLC (QC Standard)

Rationale: The most robust way to analyze strongly basic amines is to operate at a pH above their


. At pH 10-11, the piperidine nitrogen is deprotonated (neutral), eliminating silanol interactions and increasing hydrophobicity for better retention on C18.

Critical Requirement: You MUST use a column chemically stable at high pH (e.g., Ethylene-Bridged Hybrid (BEH) or equivalent).[1] Standard silica columns will dissolve.

Experimental Conditions
ParameterSetting
Column Waters XBridge BEH C18 XP (or Phenomenex Gemini NX-C18), 100 x 2.1 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.5 with

)
Mobile Phase B Acetonitrile (LC Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C (Improves mass transfer for bases)
Detection UV @ 254 nm (Reference 360 nm)
Injection Vol 2-5 µL
Gradient Table
Time (min)% A% BCurve
0.0955Initial
1.0955Hold
6.01090Linear
7.51090Wash
7.6955Re-equilibrate
10.0955End
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.3. (If > 1.5, check pH of Mobile Phase A; it likely dropped below 10).
    
  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from void volume interferences.
    
  • Precision: %RSD of peak area for 6 replicates

    
     2.0%.
    

Protocol B: LC-MS/MS (Trace & Bioanalysis)[1]

Rationale: For trace analysis (e.g., genotoxic impurity screening), UV detection is insufficient. We utilize the strong ionization potential of the piperidine nitrogen in positive ESI mode.

Mechanism:

  • Precursor:

    
    
    
  • Fragmentation: Collision Induced Dissociation (CID) typically cleaves the methylene bridge or breaks the piperidine ring.

Experimental Conditions
ParameterSetting
Column Agilent Poroshell HPH-C18 or Waters Cortecs C18+, 50 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Source ESI Positive (Electrospray)
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
MRM Transitions (Quantification)

Note: Optimize Collision Energy (CE) on your specific instrument.

Transition TypePrecursor (

)
Product (

)
Approx CE (eV)Dwell (ms)
Quantifier 177.184.1 (Piperidine ring fragment)20-2550
Qualifier 1 177.193.1 (Methyl-pyridine fragment)25-3050
Qualifier 2 177.1106.1 (Ethyl-pyridine fragment)3550

Sample Preparation Workflows

Handling basic amines requires careful pH manipulation during extraction to ensure high recovery.

SamplePrep cluster_SPE Solid Phase Extraction (MCX) Sample Sample (Plasma/Reaction Mix) Load 1. Load (Acidic pH) Sample->Load Dilute 1:1 w/ 2% FA Wash 2. Wash (MeOH + 2% Formic Acid) Load->Wash Remove Neutrals Elute 3. Elute (5% NH4OH in MeOH) Wash->Elute Release Bases Recon Evaporate & Reconstitute (Mobile Phase A) Elute->Recon Inject Inject LC-MS Recon->Inject

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE Workflow.

Protocol: Mixed-Mode Cation Exchange (MCX)

Use this for biological matrices or complex reaction mixtures to remove neutral interferences.[1]

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Acidify sample with Formic Acid (pH < 4) to charge the piperidine nitrogen. Load onto MCX cartridge.

  • Washing: Wash with 0.1 N HCl in MeOH (removes neutrals and weak bases).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol . The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Dry under

    
     and reconstitute in Mobile Phase A.
    

Troubleshooting & Scientific Causality

ObservationRoot CauseCorrective Action
Fronting Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (High water content).[1] Do not inject pure MeCN.
Tailing (> 1.5) Silanol interaction.[1]Method A: Increase pH to 11. Method B: Add 5-10 mM Ammonium Formate to buffer to compete for silanol sites.[1]
Retention Shift

absorption in High pH buffer.
Ammonium Bicarbonate buffers are volatile and absorb

, lowering pH over time.[1] Prepare fresh daily or use a Carbonate trap.
Carryover Adsorption to injector loop.[1]Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid (for Method B) or 0.1% Ammonium Hydroxide (for Method A).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Loading Capacity of High pH Stable Columns for Basic Solutes. Journal of Chromatography A. Link

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC.Link

  • PubChem. Compound Summary: 2-(Piperidin-4-yl)pyridine (Isomer Analog).[1] National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (General Reference for HPLC of Bases).

Sources

Application

Formulation of 4-(Piperidin-2-ylmethyl)pyridine for in vivo studies

Application Note: Formulation Strategies for 4-(Piperidin-2-ylmethyl)pyridine in In Vivo Studies Executive Summary & Chemical Profile[2][3][4][5][6] 4-(Piperidin-2-ylmethyl)pyridine is a dual-nitrogen heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 4-(Piperidin-2-ylmethyl)pyridine in In Vivo Studies

Executive Summary & Chemical Profile[2][3][4][5][6]

4-(Piperidin-2-ylmethyl)pyridine is a dual-nitrogen heterocyclic scaffold often utilized as a ligand intermediate or active pharmaceutical ingredient (API) surrogate in nicotinic and histaminergic research.[1][2][3][4][5] Its successful administration in vivo hinges on managing the distinct basicity of its two nitrogen centers: the highly basic secondary amine of the piperidine ring (


) and the weakly basic pyridine nitrogen (

).

Physicochemical Challenges:

  • Free Base State: Likely a viscous oil or low-melting solid; lipophilic (

    
    ) and poorly soluble in neutral water.[1][2][3][5]
    
  • pH Sensitivity: Solubility is pH-dependent.[1][2][3][4][5] At physiological pH (7.4), the molecule may exist in equilibrium between its ionized and non-ionized forms, posing a risk of precipitation upon injection.

  • Tissue Irritation: High localized pH (if unbuffered) or high organic solvent content can cause phlebitis (IV) or peritonitis (IP).[1][3][5]

This guide details three formulation tiers ranging from simple aqueous salts to complex co-solvent systems, ensuring bioavailability and animal welfare.[5]

Pre-Formulation Decision Matrix

Before selecting a vehicle, the researcher must determine the required concentration and the route of administration. The following decision tree illustrates the logical flow for vehicle selection.

FormulationDecision Start Start: Define Dose & Route CheckSolubility Is the compound a Salt or Free Base? Start->CheckSolubility SaltForm Salt Form (HCl, Tartrate) CheckSolubility->SaltForm FreeBase Free Base (Oil/Solid) CheckSolubility->FreeBase MethodA Method A: Aqueous Buffer (Saline/PBS) SaltForm->MethodA HighDose Target Conc > 5 mg/mL? FreeBase->HighDose LowDose Target Conc < 5 mg/mL FreeBase->LowDose MethodC Method C: Co-solvent System (DMSO/PEG400) HighDose->MethodC If precipitation occurs in B MethodB Method B: In Situ Salt Formation (Acidification) LowDose->MethodB Preferred

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on compound form and required concentration.

Protocol A: In Situ Salt Formation (Preferred Method)[1][3]

Rationale: The piperidine nitrogen is a strong base.[5] By reacting the free base with a stoichiometric amount of acid (HCl or Tartaric Acid), we generate a water-soluble salt in situ.[5] This avoids the toxicity of organic solvents like DMSO.[5][6]

Applicability: IV (Intravenous), IP (Intraperitoneal), PO (Oral).[1][3][5] Target Concentration: 1 – 10 mg/mL.[3][5]

Materials
  • 4-(Piperidin-2-ylmethyl)pyridine (Free Base)[1][2][3][4][5]

  • 0.1 N or 1.0 N Hydrochloric Acid (HCl) (Sterile)[1][2][3][5]

  • Phosphate Buffered Saline (PBS) or 0.9% Saline[1][2][3][5]

  • pH Meter (Micro-probe recommended)[1][2][3][5]

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of the free base into a sterile glass vial.

  • Acidification: Add 0.9 molar equivalents of 1N HCl relative to the molar amount of the compound.

    • Why? Adding slightly less than 1 equivalent initially prevents over-acidification.[3][5]

    • Observation: Vortex until the oil/solid dissolves.[5] If it remains turbid, add HCl in 10 µL increments until clear.[5]

  • Dilution: Add sterile water for injection (WFI) to reach ~80% of the final target volume.

  • pH Adjustment (Critical): Measure the pH. It will likely be acidic (< 4.0).[1][3][5][7]

    • Slowly add 0.1 N NaOH or PBS while stirring.[3][5]

    • Target pH: 5.5 – 6.5.

    • Warning: Do not exceed pH 7.0, as the free base may precipitate out of solution.

  • Final Volume: Adjust to the final volume with 0.9% Saline to ensure isotonicity.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

Protocol B: Co-Solvent System (High Concentration)

Rationale: If the dose requires concentrations >10 mg/mL, simple aqueous salts may be hypertonic or unstable. A co-solvent system utilizes "cosolvency" (log-linear solubility increase) to maintain stability.[1][2][3][4][5]

Applicability: IP, PO (Use caution with IV due to precipitation risk upon dilution in blood).[3][5] Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.[3][5]

Materials
  • Dimethyl Sulfoxide (DMSO), USP Grade[1][3]

  • Polyethylene Glycol 400 (PEG400)[1][2][3][6][8][9]

  • Sterile Saline (0.9% NaCl)[1][2][3][5]

Step-by-Step Procedure
  • Primary Dissolution: Dissolve the weighed 4-(Piperidin-2-ylmethyl)pyridine completely in the calculated volume of 100% DMSO .

    • Note: This volume should represent 5% of the total final volume.

  • Secondary Solubilization: Add the PEG400 (40% of final volume) to the DMSO solution.[5] Vortex vigorously.

    • Exothermic Reaction:[2][3][4] The mixture may warm slightly; this aids dissolution.[5]

  • Aqueous Phase Addition: Slowly add the Saline (55% of final volume) dropwise while vortexing.[5]

    • Critical Check: Watch for "clouding" (precipitation) at the interface.[5] If clouding persists, the concentration is too high for this vehicle.

  • Sonication: Sonicate for 5–10 minutes to degas and ensure homogeneity.

Quality Control & Stability

Every batch must undergo a "Self-Validation" check before animal administration.[1][2][3][4][5]

Table 1: QC Specifications

ParameterAcceptance CriteriaMethod/Rationale
Visual Appearance Clear, colorless, particulate-freeVisual inspection against black/white background.[1][2][3][4]
pH 4.5 – 7.0 (IV/IP)Extreme pH causes phlebitis or pain on injection.[1][3]
Osmolality 280 – 320 mOsm/kgIsotonicity prevents hemolysis (IV) or writhing (IP).[1][3][5]
Dilution Test No precipitationAdd 100 µL formulation to 1 mL warm saline (37°C). Simulates blood dilution.

Workflow Visualization

The following diagram outlines the critical path for the "In Situ Salt" preparation, highlighting the safety check loops.

PreparationWorkflow Weigh 1. Weigh Compound Acidify 2. Add 1N HCl (Stoichiometric) Weigh->Acidify Dissolve 3. Vortex/Sonicate Acidify->Dissolve CheckClear Solution Clear? Dissolve->CheckClear CheckClear->Acidify No (Add more acid) AddWater 4. Add Water (80% Vol) CheckClear->AddWater Yes AdjustPH 5. Adjust pH to 5.5-6.5 AddWater->AdjustPH FinalVol 6. QS with Saline AdjustPH->FinalVol Filter 7. 0.22µm Filter FinalVol->Filter

Figure 2: Step-by-step workflow for in-situ salt formulation preparation.

References

  • Yalkowsky, S. H., et al. (2010).[3][5] Handbook of Aqueous Solubility Data. CRC Press.[3][5] (Provides solubility baselines for pyridine derivatives).

  • Gad, S. C., et al. (2016).[3][5] "Nonclinical Vehicle Use in Studies by Multiple Routes." International Journal of Toxicology.

  • FDA Center for Drug Evaluation and Research. (2005).[3][5] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

  • Strickley, R. G. (2004).[3][5] "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research.

  • PubChem. (2023).[3] Compound Summary: 4-(Piperidin-2-ylmethyl)pyridine.[1][2][3][5] [1][2][3][5]

Sources

Method

Application Note: A Scalable, Two-Step Synthesis of 4-(Piperidin-2-ylmethyl)pyridine for Pharmaceutical Research and Development

Abstract This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 4-(Piperidin-2-ylmethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The piper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 4-(Piperidin-2-ylmethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The piperidine moiety is a cornerstone of many pharmaceuticals, and robust methods for its synthesis are of paramount importance.[1][2] This guide details a reliable two-step synthetic route commencing from commercially available precursors. The methodology emphasizes operational safety, process control, and scalability, making it suitable for transitioning from laboratory-scale discovery to pilot-plant production. We delve into the causality behind experimental choices, from reaction mechanisms to purification strategies, to provide researchers with the expertise needed for successful implementation.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in FDA-approved drugs and natural alkaloids.[1][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. 4-(Piperidin-2-ylmethyl)pyridine, in particular, serves as a critical intermediate, combining the basicity and structural features of both the piperidine and pyridine rings. This guide presents a scalable pathway designed to address the common challenges of heterocyclic synthesis, such as selective reduction and purification.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis is strategically divided into two main stages:

  • Step 1: C-C Bond Formation - Synthesis of the precursor, 2-(pyridin-4-ylmethyl)pyridine, via a nucleophilic substitution reaction.

  • Step 2: Selective Heterocyclic Reduction - Catalytic hydrogenation of the 2-substituted pyridine ring to yield the target 4-(Piperidin-2-ylmethyl)pyridine.

This approach was selected for its reliance on well-understood, high-yielding reactions and the use of readily available starting materials, which are crucial considerations for any scale-up campaign.

Reaction Scheme and Mechanism

Step 1: Synthesis of 2-(Pyridin-4-ylmethyl)pyridine

This step involves the generation of a 4-picolyl anion, which then acts as a nucleophile to displace a halide from a 2-halopyridine.

  • Mechanism: 4-Picoline is deprotonated at the methyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting resonance-stabilized carbanion attacks the electron-deficient C2 position of 2-chloropyridine, displacing the chloride ion to form the desired C-C bond. The choice of a strong, hindered base like LDA is critical to ensure rapid and complete deprotonation while minimizing side reactions.

Step 2: Catalytic Hydrogenation to 4-(Piperidin-2-ylmethyl)pyridine

This is the key transformation where one of the two pyridine rings is selectively reduced to a piperidine.

  • Mechanism: The reduction is achieved via heterogeneous catalytic hydrogenation.[4] The reaction occurs on the surface of a noble metal catalyst, typically platinum(IV) oxide (PtO₂), also known as Adams' catalyst.[5] In the presence of hydrogen gas, PtO₂ is reduced in situ to finely dispersed platinum metal, which serves as the active catalyst. Both the pyridine substrate and hydrogen adsorb onto the platinum surface, facilitating the stepwise addition of hydrogen atoms across the double bonds of the aromatic ring until it is fully saturated.[4]

  • Rationale for Selectivity & Acidic Medium: The hydrogenation is performed in an acidic solvent, such as glacial acetic acid. The acid protonates the nitrogen atoms of both pyridine rings. However, the nitrogen of the 2-substituted pyridine ring is generally considered more sterically accessible for interaction with the catalyst surface compared to the more hindered 4-substituted ring in the folded conformation of the molecule. Protonation activates the rings towards reduction but can also influence catalyst activity.[6] Using a catalyst like PtO₂ under these conditions has been shown to be effective for the complete saturation of pyridine rings.[5][7]

Process Development and Scale-Up Considerations

Transitioning a synthesis from the bench to a pilot plant requires careful consideration of several factors beyond simple stoichiometry.

  • Reagent Handling and Safety:

    • LDA: The use of LDA in Step 1 requires an anhydrous, inert atmosphere (Nitrogen or Argon) and strict temperature control (typically -78 °C) to prevent degradation and side reactions. On a large scale, the exothermic nature of quenching the reaction must be managed with an appropriately sized cooling system.

    • Hydrogen Gas: The catalytic hydrogenation in Step 2 involves flammable hydrogen gas under pressure. A certified high-pressure reactor (autoclave) equipped with safety features like a rupture disc, pressure relief valve, and remote monitoring is mandatory. Proper grounding and bonding of equipment are essential to prevent static discharge.

  • Catalyst Selection and Handling:

    • Catalyst: Adams' catalyst (PtO₂) is highly effective but expensive. On a larger scale, catalyst loading should be optimized to balance reaction time with cost. Alternative catalysts like Rhodium on carbon (Rh/C) could also be explored.[8]

    • Pyrophoric Nature: The reduced platinum catalyst on the filter cake can be pyrophoric and must be handled with care. It should not be allowed to dry in the air. The filter cake should be wetted with an inert solvent (like ethanol or water) and stored under an inert atmosphere until it can be safely disposed of or sent for reclamation.

  • Thermal Management:

    • The initial deprotonation with LDA is exothermic and requires controlled addition of the base at low temperatures.

    • Catalytic hydrogenation is a highly exothermic process. The reactor's cooling system must be capable of dissipating the heat generated to maintain the target reaction temperature and prevent dangerous pressure build-up (thermal runaway).

  • Purification Strategy:

    • Simple solvent extraction is often insufficient for achieving high purity with basic nitrogen compounds. The final product purification relies on a pH-driven extraction protocol. The basicity of the piperidine nitrogen (pKa ~11.2) versus the pyridine nitrogen (pKa ~5.2) allows for selective extraction. By adjusting the pH, the target compound can be moved between aqueous and organic layers, leaving impurities behind.[9]

    • For pharmaceutical applications, final purification may involve crystallization of a suitable salt (e.g., hydrochloride or tosylate) or high-vacuum distillation.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is required. The hydrogenation step must be conducted behind a safety shield in a designated area for high-pressure reactions.

Step 1: Synthesis of 2-(Pyridin-4-ylmethyl)pyridine

cluster_materials Starting Materials cluster_process Process Steps cluster_output Output Diisopropylamine Diisopropylamine A 1. Prepare LDA Solution (Anhydrous THF, N₂, -78 °C) Diisopropylamine->A nBuLi n-Butyllithium (2.5 M in hexanes) nBuLi->A Picoline 4-Picoline B 2. Deprotonate 4-Picoline (Add Picoline dropwise at -78 °C) Picoline->B Chloropyridine 2-Chloropyridine C 3. C-C Bond Formation (Add 2-Chloropyridine at -78 °C) Chloropyridine->C THF Anhydrous THF THF->A A->B Use Immediately B->C Picolyl Anion D 4. Reaction Quench (Saturated NH₄Cl solution) C->D Warm to RT E 5. Work-up & Extraction (Ethyl Acetate, Water) D->E F 6. Purification (Column Chromatography) E->F Product1 2-(Pyridin-4-ylmethyl)pyridine (Precursor) F->Product1

Workflow for Step 1: Precursor Synthesis
  • Reactor Setup: A multi-neck, round-bottom flask is flame-dried under vacuum and purged with dry nitrogen. Equip the flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • LDA Preparation: Charge the reactor with anhydrous tetrahydrofuran (THF, 5 mL/g of 4-picoline). Cool the solvent to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) to the THF. Slowly add n-butyllithium (1.05 eq) via syringe while maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Deprotonation: Add 4-picoline (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution, ensuring the internal temperature does not exceed -70 °C. A deep red or purple color indicates the formation of the picolyl anion. Stir for 1 hour at -78 °C.

  • Coupling Reaction: Add 2-chloropyridine (1.2 eq), dissolved in anhydrous THF, dropwise to the reaction mixture. Stir at -78 °C for 2-3 hours.

  • Reaction Monitoring & Quench: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Once complete, slowly quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the temperature does not rise uncontrollably.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(pyridin-4-ylmethyl)pyridine as a pale yellow oil.

Step 2: Scale-up Synthesis of 4-(Piperidin-2-ylmethyl)pyridine

cluster_materials Starting Materials cluster_process Process Steps cluster_output Output Product1 2-(Pyridin-4-ylmethyl)pyridine A 1. Reactor Charging (Charge Precursor, Solvent, Catalyst in Autoclave) Product1->A Catalyst PtO₂ (Adams' Catalyst) Catalyst->A Solvent Glacial Acetic Acid Solvent->A Hydrogen Hydrogen Gas (H₂) C 3. Hydrogenation (Pressurize to 50-70 bar H₂, Heat to 50-60 °C) Hydrogen->C B 2. Inerting (Purge with N₂, then H₂) A->B B->C D 4. Reaction Monitoring (Monitor H₂ uptake) C->D E 5. Catalyst Filtration (Filter through Celite®) D->E Depressurize & Purge N₂ F 6. pH-Driven Purification (Basify, Extract, Acidify, Extract) E->F Handle Wet Catalyst Carefully FinalProduct 4-(Piperidin-2-ylmethyl)pyridine (Final Product) F->FinalProduct

Workflow for Step 2: Catalytic Hydrogenation
  • Reactor Charging: In a high-pressure autoclave, charge 2-(pyridin-4-ylmethyl)pyridine (1.0 eq), glacial acetic acid (10-15 mL/g of substrate), and PtO₂ (1-5 mol%).

  • Inerting and Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar (approx. 725-1015 PSI).[5]

  • Reaction Execution: Begin vigorous stirring and heat the reactor to 50-60 °C. The reaction is exothermic; monitor the internal temperature and pressure closely. Hydrogen uptake should be observed on the pressure gauge. The reaction is typically complete within 12-24 hours.

  • Reaction Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.

  • Catalyst Removal: Open the reactor and dilute the mixture with methanol. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Crucially, keep the Celite pad wet with solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.

  • pH-Driven Purification:

    • Dissolve the residue in water and cool in an ice bath.

    • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) to basify the mixture to pH > 12. This deprotonates both the piperidine and any remaining pyridine nitrogens.

    • Extract the aqueous layer multiple times with dichloromethane (DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude final product.

  • Final Characterization: The final product, 4-(Piperidin-2-ylmethyl)pyridine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

Reagent/ProductStepMol. Wt. ( g/mol )EquivalentsTypical Scale (10g)
4-Picoline193.131.010.0 g
Diisopropylamine1101.191.111.7 g (16.1 mL)
n-Butyllithium (2.5 M)164.061.0545.1 mL
2-Chloropyridine1113.551.214.6 g (12.1 mL)
2-(Pyridin-4-ylmethyl)pyridine1 & 2170.221.0Yield: ~12.2 g (72%)
Platinum(IV) Oxide (PtO₂)2227.080.020.27 g
4-(Piperidin-2-ylmethyl)pyridine 2 176.26 - Overall Yield: ~10.1 g (85% from Step 2)

References

  • Li, J. J. (2021). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons. (URL not available for direct linking)
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1834-1839. [Link]

  • Yin, J., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 145(4), 2293–2302. [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (URL not available for direct linking)
  • CN104844622A - Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. (2015).
  • O'Neil, I. A., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 103-109. [Link]

  • Laschat, S., & Laschat, S. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 123, 191-248. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

Sources

Application

Application Notes and Protocols for 4-(Piperidin-2-ylmethyl)pyridine in Agricultural Research

A Forward-Looking Guide for the Exploration of a Novel Agro-Active Candidate Disclaimer: 4-(Piperidin-2-ylmethyl)pyridine is a novel chemical entity with limited publicly available research data in the agricultural secto...

Author: BenchChem Technical Support Team. Date: February 2026

A Forward-Looking Guide for the Exploration of a Novel Agro-Active Candidate

Disclaimer: 4-(Piperidin-2-ylmethyl)pyridine is a novel chemical entity with limited publicly available research data in the agricultural sector. This document is intended as a forward-looking guide for researchers, scientists, and drug development professionals to explore its potential applications. The protocols and hypotheses presented herein are based on established principles of agrochemical research and data from structurally related pyridine and piperidine derivatives. All experimental work should be conducted in compliance with institutional and national safety guidelines.

Introduction: The Promise of Piperidinyl-Pyridine Scaffolds in Agriculture

The pyridine ring is a cornerstone in the development of a wide array of agrochemicals, valued for its versatile chemical reactivity and biological activity.[1] Similarly, the piperidine moiety is a frequent component of bioactive molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. The combination of these two heterocyclic systems into a single molecular entity, such as 4-(Piperidin-2-ylmethyl)pyridine, presents a compelling scaffold for the discovery of novel herbicides, insecticides, and fungicides.

This document provides a comprehensive guide to the potential agricultural applications of 4-(Piperidin-2-ylmethyl)pyridine. It outlines a strategic approach to its synthesis and subsequent biological screening, grounded in the structure-activity relationships (SAR) of analogous compounds. The protocols detailed below are designed to be robust and adaptable, enabling researchers to systematically evaluate the bioactivity of this promising, yet underexplored, molecule.

Hypothesized Biological Activity and Rationale

Based on the extensive body of research on pyridine and piperidine derivatives, we can formulate several hypotheses regarding the potential bioactivity of 4-(Piperidin-2-ylmethyl)pyridine:

  • Insecticidal Activity: Many neonicotinoid insecticides, which are highly effective against a broad spectrum of sucking insects, feature a pyridine ring. These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death. The presence of the pyridine and a basic nitrogen in the piperidine ring of 4-(Piperidin-2-ylmethyl)pyridine suggests a potential for interaction with insect nAChRs.

  • Fungicidal Activity: Pyridine-based fungicides have been developed to combat a variety of plant pathogens.[2] The fungicidal activity of these compounds is often attributed to their ability to disrupt cellular processes unique to fungi. For instance, some piperidine derivatives have shown notable antifungal activity against crop pathogens.[1][3] It is plausible that 4-(Piperidin-2-ylmethyl)pyridine could exhibit fungicidal properties, potentially through mechanisms such as the inhibition of ergosterol biosynthesis or other vital fungal enzymes.

  • Herbicidal Activity: The pyridine ring is a key component of several classes of herbicides.[4] These herbicides can act through various mechanisms, including the disruption of amino acid synthesis, inhibition of photosynthesis, or mimicking the action of natural plant hormones. The specific substitution pattern of 4-(Piperidin-2-ylmethyl)pyridine could confer herbicidal activity against a range of weed species.

The following sections provide detailed protocols for the synthesis and biological evaluation of 4-(Piperidin-2-ylmethyl)pyridine to test these hypotheses.

Synthesis Protocol

A plausible synthetic route for 4-(Piperidin-2-ylmethyl)pyridine can be adapted from established methods for similar structures. The following is a proposed three-step synthesis starting from commercially available 4-picoline.

Diagram of Proposed Synthesis:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction a 4-Picoline b 4-(Chloromethyl)pyridine a->b SO2Cl2, AIBN c 4-(Chloromethyl)pyridine d 1-(Pyridin-4-ylmethyl)piperidine-2-one c->d e Piperidin-2-one e->d f 1-(Pyridin-4-ylmethyl)piperidine-2-one g 4-(Piperidin-2-ylmethyl)pyridine f->g LiAlH4 or other reducing agent G cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay pre_sow Sow weed seeds in pots pre_treat Apply test compound solution to soil surface pre_sow->pre_treat pre_incubate Incubate under controlled conditions pre_treat->pre_incubate pre_assess Assess germination and seedling vigor after 21 days pre_incubate->pre_assess post_grow Grow weed seedlings to 2-3 leaf stage post_treat Spray foliage with test compound solution post_grow->post_treat post_incubate Incubate under controlled conditions post_treat->post_incubate post_assess Assess phytotoxicity and growth inhibition after 14 and 21 days post_incubate->post_assess start Prepare stock solutions of 4-(Piperidin-2-ylmethyl)pyridine start->pre_sow start->post_grow G cluster_contact Contact Toxicity Assay cluster_systemic Systemic Activity Assay contact_infest Infest leaf discs with aphids contact_treat Spray leaf discs with test solution contact_infest->contact_treat contact_incubate Incubate and assess mortality after 24 and 48 hours contact_treat->contact_incubate systemic_treat Apply test solution to soil of host plants systemic_uptake Allow for systemic uptake (48 hours) systemic_treat->systemic_uptake systemic_infest Infest plants with aphids systemic_uptake->systemic_infest systemic_assess Assess mortality after 48 and 72 hours systemic_infest->systemic_assess start Prepare stock solutions of 4-(Piperidin-2-ylmethyl)pyridine start->contact_infest start->systemic_treat G start Prepare stock solutions of 4-(Piperidin-2-ylmethyl)pyridine amend Amend PDA with test compound at various concentrations start->amend media Prepare potato dextrose agar (PDA) media media->amend pour Pour amended PDA into Petri dishes amend->pour inoculate Inoculate plates with mycelial plugs of test fungi pour->inoculate incubate Incubate under optimal conditions inoculate->incubate measure Measure colony diameter and calculate inhibition incubate->measure

Sources

Method

Application Notes and Protocols for the Continuous Flow Synthesis of 4-(Piperidin-2-ylmethyl)pyridine

Introduction: The Significance of the Piperidine Moiety and the Advantages of Flow Chemistry The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of pharmaceutical agents acros...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Moiety and the Advantages of Flow Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of pharmaceutical agents across various therapeutic areas.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for constructing complex molecular architectures. The target molecule, 4-(Piperidin-2-ylmethyl)pyridine, is a valuable building block for the synthesis of more complex drug candidates.

Traditionally, the synthesis of piperidines via the hydrogenation of their pyridine precursors has been conducted in batch reactors.[1][4] However, this approach often necessitates high pressures and temperatures to overcome the aromatic stability of the pyridine ring, posing significant safety and scalability challenges.[4][5] The exothermicity of the reaction, coupled with the use of flammable solvents and pyrophoric catalysts, creates a hazardous environment, particularly at a large scale.[6]

Continuous flow chemistry offers a paradigm shift in addressing these challenges, providing a safer, more efficient, and scalable alternative for the synthesis of 4-(Piperidin-2-ylmethyl)pyridine.[7] By conducting the reaction in a continuously flowing stream through a heated and pressurized reactor, several key advantages are realized:

  • Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with highly reactive intermediates and exothermic reactions. On-demand hydrogen generation in some systems further mitigates the need for storing large volumes of flammable gas.[8]

  • Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and reproducibility.[9]

  • Increased Efficiency and Throughput: The enhanced heat and mass transfer in flow reactors often leads to significantly shorter reaction times and higher yields compared to batch processes.[10][11][12]

  • Facilitated Scalability: Scaling up a flow process is typically achieved by running the system for longer durations or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often hazardous process of scaling up large batch reactors.

This document provides a comprehensive guide to the synthesis of 4-(Piperidin-2-ylmethyl)pyridine using flow chemistry, detailing the underlying scientific principles, experimental protocols, and key process parameters.

Reaction Mechanism and Key Considerations

The core transformation in the synthesis of 4-(Piperidin-2-ylmethyl)pyridine is the heterogeneous catalytic hydrogenation of the pyridine ring of the precursor, 4-(pyridin-2-ylmethyl)pyridine. This process involves the addition of three equivalents of hydrogen gas across the aromatic ring.

The generally accepted mechanism for the hydrogenation of pyridines on a heterogeneous catalyst surface involves the following key steps:

  • Adsorption: Both the pyridine substrate and hydrogen gas adsorb onto the surface of the metal catalyst. The pyridine molecule typically adsorbs through the nitrogen atom and the π-system of the aromatic ring.

  • Hydrogen Dissociation: The adsorbed molecular hydrogen dissociates into atomic hydrogen on the catalyst surface.

  • Stepwise Hydrogenation: The atomic hydrogen then adds sequentially to the adsorbed pyridine ring, proceeding through partially hydrogenated intermediates (dihydropyridine, tetrahydropyridine) before reaching the fully saturated piperidine.

  • Desorption: The final product, 4-(Piperidin-2-ylmethyl)pyridine, desorbs from the catalyst surface, freeing up active sites for further reaction.

Several factors can influence the efficiency and selectivity of this process:

  • Catalyst Choice: The choice of catalyst is critical. Platinum group metals such as Platinum (Pt), Palladium (Pd), and Rhodium (Rh) are highly effective.[4][7][13] Rhodium catalysts, in particular, have shown high activity for pyridine hydrogenation.[4][14] Raney Nickel is a more cost-effective option but may require more forcing conditions.[12] The catalyst support can also influence activity and selectivity.

  • Catalyst Poisoning: The nitrogen atoms in both the pyridine starting material and the piperidine product can act as Lewis bases and bind strongly to the catalyst surface, leading to catalyst deactivation or "poisoning."[1] This can often be mitigated by the addition of an acid, which protonates the nitrogen, reducing its coordinating ability. However, this may not be suitable for all substrates.

  • Reaction Conditions: High pressures (30-100 bar) and elevated temperatures (60-150 °C) are typically required to achieve complete hydrogenation of the stable pyridine ring.[5] Flow chemistry allows for the safe application of these conditions.

  • Solvent: The choice of solvent can impact the solubility of the substrate and product, as well as the interaction with the catalyst surface. Common solvents for hydrogenation include alcohols (ethanol, methanol) and esters (ethyl acetate).

Experimental Workflow for Flow Hydrogenation

The general workflow for the synthesis of 4-(Piperidin-2-ylmethyl)pyridine via continuous flow hydrogenation is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Flow Reaction cluster_workup Collection & Work-up A Prepare Substrate Solution (4-(pyridin-2-ylmethyl)pyridine in solvent) C Pump Substrate Solution A->C B Prime Pumps and System B->C D Mix with Hydrogen (if external source) C->D E Enter Heated & Pressurized Packed-Bed Reactor (Catalyst Cartridge) D->E F Back-Pressure Regulator (Maintains System Pressure) E->F G Collect Product Stream F->G H Solvent Evaporation G->H I Optional: Further Purification (e.g., Distillation, Chromatography) H->I

Caption: Generalized workflow for the continuous flow synthesis of 4-(Piperidin-2-ylmethyl)pyridine.

Detailed Protocols

The following protocols are adapted from established procedures for the flow hydrogenation of functionalized pyridines and are tailored for the synthesis of 4-(Piperidin-2-ylmethyl)pyridine.[5][7]

Protocol 1: High-Throughput Screening and Optimization

This protocol is designed for initial screening of reaction conditions using a benchtop flow reactor such as the ThalesNano H-Cube® or a similar system.[5][15]

Materials and Equipment:

  • 4-(pyridin-2-ylmethyl)pyridine

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Flow hydrogenation system (e.g., ThalesNano H-Cube®)

  • Pre-packed catalyst cartridges (e.g., 10% Pt/C, 10% Pd/C, 5% Rh/C)

  • HPLC or GC-MS for analysis

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of 4-(pyridin-2-ylmethyl)pyridine in the chosen solvent.

  • System Setup:

    • Install the desired catalyst cartridge into the flow reactor.

    • Prime the system with the solvent to be used in the reaction.

    • Set the initial reaction parameters. A good starting point would be:

      • Temperature: 80 °C

      • Pressure: 80 bar

      • Flow rate: 0.5 mL/min

  • Reaction Execution:

    • Introduce the substrate solution into the flow system.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes).

    • Collect a sample of the product stream.

  • Analysis: Analyze the collected sample by HPLC or GC-MS to determine the conversion of the starting material and the yield of the desired product.

  • Optimization: Systematically vary the temperature, pressure, and flow rate to find the optimal conditions for complete conversion and high yield. A design of experiments (DoE) approach can be employed for efficient optimization.

Protocol 2: Preparative Scale Synthesis

This protocol is for the larger-scale synthesis of 4-(Piperidin-2-ylmethyl)pyridine once optimal conditions have been determined.

Materials and Equipment:

  • 4-(pyridin-2-ylmethyl)pyridine

  • Optimized solvent

  • Preparative scale flow reactor (e.g., ThalesNano Phoenix™ Flow Reactor) with a larger catalyst bed.[16][17]

  • High-pressure pump

  • Back-pressure regulator

  • Hydrogen source (gas cylinder or in-situ generation)

  • Collection vessel

  • Rotary evaporator

Procedure:

  • System Preparation:

    • Pack a larger reactor column with the optimized catalyst (e.g., 10% Pt/C).

    • Assemble the flow reactor system, ensuring all connections are secure for high-pressure operation.

    • Leak-test the system with an inert gas before introducing hydrogen.

  • Reaction Run:

    • Set the optimized temperature and pressure.

    • Pump the substrate solution (e.g., 0.5 M in ethanol) through the reactor at the optimized flow rate.

    • Continuously collect the product stream in a suitable collection vessel.

  • Work-up:

    • Once the desired amount of starting material has been processed, flush the system with fresh solvent.

    • Combine the collected product fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude 4-(Piperidin-2-ylmethyl)pyridine can be further purified if necessary by distillation or column chromatography.

Quantitative Data and Parameter Comparison

The following table summarizes typical reaction parameters and expected outcomes for the flow hydrogenation of pyridine derivatives, which can be used as a starting point for the optimization of 4-(Piperidin-2-ylmethyl)pyridine synthesis.

Substrate AnalogueCatalystTemperature (°C)Pressure (bar)Flow Rate (mL/min)SolventConversion/YieldReference
Pyridine-2-acetic ester10% Pt/C8080-900.5Acetic Acid>99% Conversion[5][7]
Methyl pyridine-4-carboxylate10% Pt/C80300.5Acetic Acid>99% Conversion[7]
2,6-LutidineRh₂O₃2510-Methanol>99% Conversion[4]
4-PhenylpyridineRaney® Ni>180Ambient0.11-PropanolHigh Yield[12]

Safety Considerations

High-pressure hydrogenation is an inherently hazardous operation and must be conducted with appropriate safety precautions.

  • Pressure: Ensure the reactor system and all components are rated for the intended operating pressure.[18]

  • Hydrogen: Hydrogen is highly flammable. The flow reactor should be operated in a well-ventilated fume hood, and a hydrogen sensor should be in place.[6] Systems with in-situ hydrogen generation are generally safer as they avoid the storage of compressed hydrogen gas.[15]

  • Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and spent platinum group metal catalysts, can be pyrophoric and may ignite if exposed to air.[1] Always handle catalysts under an inert atmosphere or wetted with solvent.

  • Exotherms: While flow chemistry mitigates the risk of thermal runaways, it is still important to be aware of the potential for exotherms, especially at high substrate concentrations.

Conclusion

The continuous flow synthesis of 4-(Piperidin-2-ylmethyl)pyridine offers significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. By leveraging the principles of heterogeneous catalytic hydrogenation in a well-controlled flow environment, researchers and drug development professionals can produce this valuable building block in a reliable and reproducible manner. The protocols and data presented in this guide provide a solid foundation for the implementation and optimization of this important transformation.

References

  • Tranmer, G. K., & Manan, C. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797–15807. [Link]

  • Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(9), 1327–1334. [Link]

  • Manan, C., & Tranmer, G. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797-15807. [Link]

  • Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate. [Link]

  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-211. [Link]

  • Smith, A. M. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 246-251. [Link]

  • Ohyama, J., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Boulang, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

  • Stoli Chem. (2021). How residence time affects product quality in flow chemistry. [Link]

  • Xu, J., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3210. [Link]

  • Nanjing HjChem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Tranmer, G. K., & Manan, C. (2015). General continuous flow method for the synthesis of 2-methylpyridines in comparison to established batch processing. ResearchGate. [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1076. [Link]

  • Zhang, Y., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(7), 3021. [Link]

  • ChemSPX. (n.d.). Phoenix Flow Reactor - High-temperature/pressure reactions. [Link]

  • Schmidt, O. (1933). The Mechanism of Heterogeneous Catayltic Organic Reactions. I. Catalytic Hydrogenation. Chemical Reviews, 12(3), 363–417. [Link]

  • ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

  • Darvas, F., et al. (2006). Continuous-Flow High Pressure Hydrogenation Reactor for Optimization and High-Throughput Synthesis. Organic Process Research & Development, 10(2), 204–208. [Link]

  • H.E.L Group. (2025). Hydrogenation: How we can make it safer. [Link]

  • Gutmann, B., & Kappe, C. O. (2017). Strategic Application of Residence-Time Control in Continuous-Flow Reactors. Angewandte Chemie International Edition, 56(23), 6332–6347. [Link]

  • Chemical Processing. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Wang, D., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(33), 12304–12307. [Link]

  • University of Pittsburgh. (2012). Hydrogenation Reactions. [Link]

  • ResearchGate. (2022). Catalytic hydrogenation of pyridines in water. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Piperidin-2-ylmethyl)pyridine

Welcome to the technical support guide for the purification of 4-(Piperidin-2-ylmethyl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Piperidin-2-ylmethyl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve purification challenges effectively.

Understanding the Molecule: The Root of Purification Challenges

4-(Piperidin-2-ylmethyl)pyridine is a chiral, basic, and relatively polar molecule. Its structure, featuring both a piperidine and a pyridine ring, is the primary source of purification difficulties.

  • Basicity: The molecule has two basic nitrogen atoms: the secondary amine in the piperidine ring (pKa ~10-11) and the pyridine nitrogen (pKa ~5-6).[1] This strong basicity leads to significant interaction with acidic stationary phases like silica gel, causing issues like peak tailing and irreversible binding.

  • Polarity: The presence of two nitrogen atoms makes the compound quite polar, complicating its separation from other polar impurities or starting materials, especially in normal-phase chromatography.

  • Chirality: The piperidine ring is substituted at the 2-position, creating a chiral center. Syntheses often produce a racemic mixture. Separating these enantiomers requires specialized chiral chromatography techniques.

  • Metal Chelation: The bidentate nature of the molecule (two nitrogen atoms) allows it to chelate metal ions, potentially sequestering residual metal catalysts from preceding reaction steps and complicating purification.

Physicochemical Properties Overview
PropertyValue / ObservationImplication for Purification
Molecular Formula C₁₁H₁₆N₂---
Molecular Weight 176.26 g/mol ---
Appearance Often an oil or low-melting solidCan be difficult to handle and may require salt formation to induce crystallization.
pKa (strongest basic) ~10-11 (Piperidine N, predicted)Strong interaction with acidic silica, requiring mobile phase modifiers or alternative stationary phases.
pKa (weaker basic) ~5-6 (Pyridine N, predicted)[1]Allows for selective protonation/deprotonation in acid-base extractions.
Solubility Soluble in methanol, chloroform; moderately soluble in water.Good solubility in common chromatographic and extraction solvents.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak so badly on a standard silica gel column?

This is the most common issue. The basic nitrogen on the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This acid-base interaction is often strong and kinetically slow, leading to a "drag" effect where the compound elutes slowly and over many column volumes, resulting in severe peak tailing.

Q2: I see broad, poorly resolved peaks in my NMR spectrum. Is my sample still impure after chromatography?

Not necessarily. Broad peaks in the ¹H NMR spectrum of amines are often due to a few factors that are not related to purity:

  • Proton Exchange: The N-H proton on the piperidine ring can exchange with trace amounts of water or acidic impurities in the NMR solvent (like CDCl₃), leading to signal broadening. A D₂O shake can confirm this; the N-H peak will disappear.

  • Conformational Isomers: The piperidine ring can exist in different chair conformations that may interconvert on the NMR timescale, leading to broadened signals for the ring protons.

  • Residual Paramagnetic Species: If your synthesis used a metal catalyst (like Palladium or Copper), trace amounts may remain chelated to your compound, causing significant broadening of nearby proton signals.

Q3: My product is a thick, non-crystalline oil. How can I get a solid for easier handling and final purification?

Many basic amines are oils at room temperature, especially if they are not exceptionally pure. The best strategy is to convert the free base into a salt.[4] Forming the hydrochloride (HCl) or tartrate salt often induces crystallization, providing a stable, solid material that is easier to handle, weigh, and store. The crystallization process itself is an excellent final purification step.

In-Depth Troubleshooting Guides

Problem 1: Poor Separation in Normal-Phase Flash Chromatography

Symptoms: Severe peak tailing, low recovery, or the compound not eluting from a standard silica column with eluents like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

Root Cause Analysis: The strongly basic piperidine nitrogen is interacting with acidic silanol groups on the silica surface. This interaction must be suppressed to achieve good chromatography.

Solutions & Protocols:

  • Option A: Mobile Phase Modification

    • Principle: A small amount of a competing base is added to the mobile phase. This additive "neutralizes" the active silanol sites, allowing your compound to elute without strong ionic interactions.[5]

    • Protocol:

      • Start with a base mobile phase system, such as 95:5 Dichloromethane (DCM) / Methanol (MeOH).

      • Add a modifier to the mobile phase mixture. Common choices include:

        • Triethylamine (TEA): Add 0.5-2% (v/v) to the eluent.[5]

        • Ammonia Solution: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent instead of pure methanol.

      • Equilibrate the silica column with at least 5 column volumes of the modified mobile phase before loading your sample.

      • Run the chromatography as usual. The peaks should be significantly sharper and elute much faster.

  • Option B: Amine-Functionalized Silica

    • Principle: Use a stationary phase where the surface is already basic. Aminopropyl-functionalized silica (NH₂) columns have a basic surface that repels basic compounds, preventing the strong acid-base interactions that cause tailing.[3][5]

    • Protocol:

      • Obtain a pre-packed aminopropyl (NH₂) flash column.

      • Develop a method using standard non-polar eluents like Hexane/Ethyl Acetate. You will not need a basic modifier.

      • Run the chromatography. This method often provides superior peak shape and reproducibility compared to mobile phase modification.

Workflow Diagram: Optimizing Chromatography for Basic Amines A decision-making guide for selecting the right chromatographic strategy.

G start Start: Crude Product tlc Run TLC with Hex/EtOAc or DCM/MeOH start->tlc check_tailing Does it streak or tail? tlc->check_tailing success Purify with Standard Silica Column check_tailing->success No add_modifier Option A: Add Modifier (0.5-2% TEA) to Mobile Phase check_tailing->add_modifier Yes use_nh2 Option B: Use Amine (NH2) Functionalized Silica check_tailing->use_nh2 Yes run_modified Run Column with Modified Eluent add_modifier->run_modified run_nh2 Run Column with Standard Eluent use_nh2->run_nh2 final_product Pure Product run_modified->final_product run_nh2->final_product

Caption: Decision workflow for amine purification.

Problem 2: Removing Polar, Basic Impurities

Symptoms: After chromatography, NMR or LC-MS analysis shows the presence of impurities with similar polarity to the desired product (e.g., starting materials, over-alkylated byproducts).

Root Cause Analysis: Co-elution occurs when the chromatographic selectivity is insufficient to resolve compounds with very similar structures and polarities. A non-chromatographic method based on a different chemical property, like pKa, is needed.

Solution: pH-Controlled Liquid-Liquid Extraction

  • Principle: This technique exploits the different pKa values of the two nitrogen atoms. At a carefully chosen pH, one nitrogen can be protonated (making the molecule water-soluble) while other basic impurities remain in their free-base form (and thus organic-soluble).

  • Protocol:

    • Dissolve the impure product in an organic solvent like DCM or Ethyl Acetate.

    • Wash the organic layer with a mildly acidic aqueous buffer, such as a pH 4-5 citrate or acetate buffer. At this pH, the more basic piperidine nitrogen (pKa ~10) will be protonated, but less basic impurities might not be. This step can remove non-basic impurities.

    • To separate from other basic impurities, perform the key step: extract the organic layer with a more acidic solution (e.g., 1M HCl, pH ~0-1). This will protonate both nitrogen atoms, pulling your desired product into the aqueous layer. Many organic impurities will remain in the organic layer.

    • Separate the layers. Discard the organic layer containing impurities.

    • Take the acidic aqueous layer and basify it to pH >11 using 2M NaOH or K₂CO₃. This deprotonates your product, making it organic-soluble again.

    • Extract the now basic aqueous layer multiple times with fresh DCM or Ethyl Acetate.

    • Combine the organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the purified free base.

Diagram: Acid-Base Extraction Mechanism Illustrates how pH changes solubility for separation.

G cluster_0 Step 1: Acidic Extraction (pH ~1) cluster_1 Step 2: Basification & Re-extraction (pH >11) funnel1 Organic Layer (DCM) Impure Product + Basic Impurities Aqueous Layer (1M HCl) Protonated Product aqueous_product Aqueous Layer (Protonated Product) funnel1:f1->aqueous_product organic_impurities Organic Layer (Impurities) funnel1:f0->organic_impurities funnel2 Organic Layer (DCM) Purified Product Aqueous Layer (NaOH soln) Inorganic Salts final_organic Organic Layer (Pure Product) funnel2:f0->final_organic final_aqueous Aqueous Layer (Salts) funnel2:f1->final_aqueous impure_mix Impure Product in DCM add_hcl Add 1M HCl Shake & Separate impure_mix->add_hcl add_hcl->funnel1 add_naoh Add 2M NaOH Re-extract with DCM aqueous_product->add_naoh add_naoh->funnel2

Caption: Visualizing the acid-base extraction process.

Problem 3: Purity Assessment by HPLC Shows Poor Peak Shape

Symptoms: When analyzing the compound by reverse-phase HPLC (e.g., on a C18 column), the peak is broad, tailing, or shows fronting.

Root Cause Analysis: Unbuffered or neutral pH mobile phases can lead to secondary interactions between the basic analyte and residual, un-capped silanols on the C18 stationary phase. This is analogous to the problem on silica gel.

Solution: Mobile Phase pH Control

  • Principle: The mobile phase pH must be controlled to ensure the analyte has a consistent charge state and to minimize interactions with the stationary phase. For basic compounds, it's best to work at either a low pH (where the amine is fully protonated) or a high pH (where it is in its neutral free base form).[2]

  • Protocol:

    • Low pH Method (Recommended):

      • Prepare your mobile phase (e.g., Acetonitrile/Water) containing an acidic modifier.

      • Common choices: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

      • This ensures the piperidine nitrogen is consistently protonated (R-NH₃⁺), leading to sharp, symmetrical peaks.

    • High pH Method:

      • This requires a pH-stable column (e.g., a hybrid or specialized high-pH column).

      • Prepare your mobile phase containing a basic modifier.

      • Common choices: 0.1% Ammonium Hydroxide or 10 mM Ammonium Bicarbonate, pH adjusted to ~10.

      • At high pH, the compound is neutral, which can increase retention and alter selectivity.[2]

HPLC Mobile Phase ModifierTypical pHAnalyte FormPeak Shape Effect
0.1% Trifluoroacetic Acid (TFA) ~2.0Fully Protonated (Cationic)Excellent, sharp peaks.
0.1% Formic Acid ~2.7Fully Protonated (Cationic)Excellent, sharp peaks.
None (Neutral Water/ACN) ~6-7Mixture of Protonated/NeutralPoor, tailing peaks.
0.1% Ammonium Hydroxide ~10.5Neutral (Free Base)Good peaks (requires pH-stable column).

References

  • ChemBK. (2024). 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine Request for Quotation. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of....
  • Sciencemadness. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • ResearchGate. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PubMed. (1995). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Retrieved from [Link]

  • Reddit. (2021). Purification of strong polar and basic compounds. Retrieved from [Link]

  • National Institutes of Health. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Retrieved from [Link]

  • ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]

  • ResearchGate. (2015). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

  • Discover Chemistry. (2024). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

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Optimization

Improving enantiomeric excess in chiral synthesis of 4-(Piperidin-2-ylmethyl)pyridine

The following guide is designed as a specialized technical support resource for researchers and process chemists working on the chiral synthesis of 4-(Piperidin-2-ylmethyl)pyridine . It addresses the specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers and process chemists working on the chiral synthesis of 4-(Piperidin-2-ylmethyl)pyridine . It addresses the specific challenges of enantioselectivity (ee), regioselectivity, and purification.

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Chiral Technologies Last Updated: February 2, 2026

Executive Technical Brief

The Molecule: 4-(Piperidin-2-ylmethyl)pyridine Core Challenge: Achieving high enantiomeric excess (ee >98%) at the C2 position of the piperidine ring while maintaining regioselectivity over the unreduced pyridine substituent.

The Problem Space: Synthesis of this scaffold typically proceeds via two primary routes:

  • Asymmetric Hydrogenation: Direct reduction of 2-(4-pyridylmethyl)pyridine. Risk:[1] Poor regioselectivity (reducing the wrong ring) and catalyst poisoning by the basic product.

  • Chiral Resolution: Classical crystallization of the racemate. Risk:[1][2] Low yields and "stalled" ee purification cycles.

This guide provides troubleshooting for both workflows, with a focus on the Iridium-catalyzed asymmetric hydrogenation as the high-value catalytic solution.

Interactive Troubleshooting Guides

Workflow A: Asymmetric Hydrogenation (Catalytic Route)

Context: You are hydrogenating a precursor (likely 2-(4-pyridylmethyl)pyridine or its salt) using a chiral catalyst (Rh, Ir, or Ru) and observing low ee or mixed isomers.

Q1: I am getting low enantiomeric excess (<80% ee). What is the first variable to check?

A: Check your Counter-ion and Additives. In Iridium-catalyzed hydrogenation of pyridines, the reaction does not proceed well on the free base due to catalyst poisoning. You must use the pyridinium salt .

  • The Fix: Ensure you are hydrogenating the N-benzyl or N-alkyl pyridinium bromide .

  • Why? The bromide ion (Br⁻) serves as a bridging ligand that stabilizes the Ir-H intermediate. Non-coordinating anions like OTf⁻ or PF₆⁻ often yield lower ee.

  • Additive: Add 10-20 mol% of stoichiometric acid (e.g., HBr) or a specific additive like phthalimide to prevent the product piperidine from coordinating to the metal center.

Q2: I am seeing "over-reduction" or reduction of the wrong pyridine ring.

A: This is a Regioselectivity Failure. The precursor contains two pyridine rings. The 4-substituted ring is often electronically more accessible, but the 2-substituted ring (the target) is sterically distinct.

  • The Fix: Exploit steric activation via N-alkylation .

    • Selectively quaternize the target ring (Ring A) before hydrogenation.

    • Note: Direct alkylation might favor the less hindered 4-substituted ring (Ring B). If this happens, you must switch strategies:

    • Strategy Shift: Use a Chiral Pool Synthesis starting from (S)-Pipecolic acid . Reduce to the alcohol, convert to the halide, and couple with a 4-metallopyridine. This guarantees regioselectivity and ee.

Q3: Which ligand system gives the best results for 2-substituted pyridines?

A: Switch to Electron-Rich Bisphosphines. Standard BINAP ligands often fail to induce high ee in pyridine reduction.

  • Recommendation: Use (R)-SynPhos , (R)-SegPhos , or (R)-MeO-Biphep .

  • Data: These ligands create a tighter chiral pocket that accommodates the planar pyridinium cation, often boosting ee from ~70% (BINAP) to >95%.

Workflow B: Classical Resolution (Crystallization Route)

Context: You are resolving the racemic amine using chiral acids.

Q4: The salt precipitates as an amorphous gum, not crystals.

A: Solvent Polarity Mismatch. The salt is likely too soluble in your alcohol or too insoluble in your non-polar co-solvent, leading to rapid "crashing out" rather than crystal growth.

  • The Fix: Use the "Hot Swish" technique.

    • Dissolve the gum in minimum hot Methanol (MeOH).

    • Add hot Acetone or Methyl Ethyl Ketone (MEK) until slightly cloudy.

    • Crucial: Cool very slowly (1°C/min) with vigorous stirring to prevent oiling out.

    • Seed the solution with a pure crystal if available.

Q5: The ee has stalled at 90% after three recrystallizations.

A: You have hit the Eutectic Point. Further recrystallization of the same salt will not improve purity.

  • The Fix: "Free Base and Switch."

    • Liberate the free amine (using NaOH/DCM extraction).

    • Switch to a different resolving agent (e.g., from D-Tartaric Acid to (S)-Mandelic Acid or Dibenzoyl-L-tartaric acid ).

    • The eutectic composition of the new salt pair will likely be different, allowing you to break the 90% ceiling.

Visualized Workflows

Diagram 1: Synthesis Decision Matrix

Caption: A logical flow for selecting the optimal synthesis route based on available equipment and starting materials.

SynthesisPath Start Start: Define Precursor CheckRegio Can you selectively quaternize the target ring? Start->CheckRegio RouteB Route B: Chiral Pool (Pipecolic Acid) CheckRegio->RouteB No (Regio Issues) Decision High Pressure Equipment Available? CheckRegio->Decision Yes / Unsure RouteA Route A: Asymmetric Hydrogenation StepA1 Make N-Benzyl Salt (Br-) RouteA->StepA1 StepB1 Start: (S)-Pipecolic Acid RouteB->StepB1 RouteC Route C: Classical Resolution StepA2 Ir-Cat / H2 (600 psi) StepA1->StepA2 StepB2 Reduction -> Coupling StepB1->StepB2 Decision->RouteA Yes Decision->RouteC No

Diagram 2: Troubleshooting Low ee

Caption: Systematic fault-finding for catalytic hydrogenation failures.

TroubleshootingEE Issue Issue: Low ee (<80%) Check1 Check Counter-ion Issue->Check1 Action1 Switch to Bromide (Br-) Check1->Action1 If PF6/OTf used Check2 Check Ligand Check1->Check2 If Br used Action2 Use (R)-SynPhos / SegPhos Check2->Action2 If BINAP used Check3 Check Additives Check2->Check3 If SegPhos used Action3 Add 10% Phthalimide or HBr Check3->Action3

Data & Specifications

Table 1: Catalyst Performance Comparison (Literature Aggregated)

Note: Values are approximate based on similar 2-substituted pyridine substrates.

Parameter(R)-BINAP / Ir (R)-SynPhos / Ir (R)-SegPhos / Ir
Typical ee 65 - 75%90 - 94%95 - 99%
Activity (TOF) Low (< 50 h⁻¹)High (> 200 h⁻¹)Very High (> 500 h⁻¹)
Required Pressure > 800 psi300 - 600 psi150 - 600 psi
Best Solvent DCM/MeOHToluene/DCMAcetone/DCM
Cost LowMediumHigh
Table 2: Recommended Analytical Method (HPLC)

To accurately determine ee, use the following method. Note that the basic nature of the piperidine requires a basic modifier.

ComponentSpecification
Column Daicel Chiralpak IG or IC (Immobilized phases are more robust)
Mobile Phase Hexane : Ethanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Retention (R)-Isomer: ~8 min

References

  • Iridium-Catalyzed Asymmetric Hydrogen

    • Source: Angewandte Chemie Intern
    • Relevance: Establishes the protocol for using Ir-SynPhos/SegPhos with N-benzyl pyridinium bromides to achieve high ee.
    • URL:[Link]

  • Kinetic Resolution of 2-Substituted Piperidines.

    • Source: Journal of Organic Chemistry.
    • Relevance: details the use of lithiation/sparteine for resolving piperidine derivatives if hydrogen
    • URL:[Link]

  • Synthesis of Chiral Piperidines via Asymmetric Hydrogen

    • Source: Chemical Reviews.[2]

    • Relevance: Comprehensive review of ligand effects and counter-ion str
    • URL:[Link]

  • Chiral Separation of Piperidine Deriv

    • Source: Journal of Chrom
    • Relevance: Method development for basic chiral amines using polysaccharide columns.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-(Piperidin-2-ylmethyl)pyridine Crystallization

Introduction: The Nature of the Beast Welcome to the technical support center for 4-(Piperidin-2-ylmethyl)pyridine . If you are here, you are likely facing a viscous oil that refuses to solidify, or a hygroscopic salt th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nature of the Beast

Welcome to the technical support center for 4-(Piperidin-2-ylmethyl)pyridine . If you are here, you are likely facing a viscous oil that refuses to solidify, or a hygroscopic salt that turns to gum on the filter.

First, a reality check: The free base of 4-(Piperidin-2-ylmethyl)pyridine is typically an oil or a low-melting solid at room temperature.[1] Its conformational flexibility (methylene bridge) and lack of strong intermolecular hydrogen bond donors (compared to primary amines) make the free base notoriously difficult to crystallize directly.

The Solution: Successful isolation almost invariably requires salt formation . This guide focuses on troubleshooting the three most common failure modes: Oiling Out (LLPS) , Hygroscopicity , and Enantiomeric Resolution .

Module 1: "My Product is Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: You add an anti-solvent (e.g., Ether or Hexane) to your alcoholic solution, and instead of white crystals, you see oily droplets forming at the bottom or clouding the solution.

Diagnosis: You have hit the Spinodal Decomposition region before the Metastable Zone . This is Liquid-Liquid Phase Separation (LLPS).[2] The oil droplets are a solute-rich liquid phase, not a solid.[3][4]

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Temperature Cycle Heat/Cool Oiling out is often a kinetic trap.[1] Re-heat the mixture until the oil dissolves (one phase), then cool very slowly (0.1°C/min).
Supersaturation Dilute the System LLPS occurs at high supersaturation.[1] Add more "good" solvent (e.g., Ethanol) to lower the concentration, shifting the system out of the miscibility gap.
Seeding Seed at

Add seed crystals before the oil appears. This provides a surface for growth, bypassing the high energy barrier of nucleation.
The "Oiling Out" Rescue Workflow

OilingOutRescue Start Problem: Oiling Out Observed Step1 Re-heat to Clear Solution (One Phase) Start->Step1 Decision Is solution too conc? Step1->Decision Dilute Add Good Solvent (Decrease Supersaturation) Decision->Dilute Yes Cool Cool Slowly (0.1°C/min) Decision->Cool No Dilute->Cool Seed Add Seeds at Metastable Zone Edge Cool->Seed Before Cloud Point Result Crystallization Seed->Result

Figure 1: Decision tree for rescuing a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Module 2: Salt Selection Strategy

Symptom: The HCl salt is extremely hygroscopic (absorbs water from air) or forms an unfilterable gum.

Scientific Insight: This molecule has two basic centers:[5]

  • Piperidine Nitrogen:

    
     (Highly Basic)
    
  • Pyridine Nitrogen:

    
     (Weakly Basic)
    

The Dihydrochloride (2HCl) salt is often problematic because the high charge density and lattice energy can be disrupted by water hydration energy. The Monohydrochloride may be unstable due to proton hopping.

Recommended Alternative Counter-ions

If HCl fails, perform a salt screen using anions that bridge the


 gap or provide better packing.
Salt FormStoichiometryAdvantagesDisadvantages
Fumarate 1:1 or 2:1High melting point; non-hygroscopic.[1] Excellent H-bond network potential.[1]Low solubility in water (can be good for isolation).[1]
L-Tartrate 1:1Critical for Chiral Resolution. Forms diastereomeric salts.[1]Often requires alcoholic solvents (MeOH/EtOH).[1]
Succinate 1:1Good solubility profile; generally forms stable crystalline lattices.[1]Lower melting point than fumarates.[1]
Salt Screening Protocol (Micro-Scale)
  • Dissolve 50 mg of free base in 200 µL Methanol.

  • Add 1.05 equivalents of acid (Fumaric, Tartaric, Succinic) dissolved in warm Methanol.

  • Slow Evaporation: Let solvent evaporate at RT.

  • Analysis: Check solids by PLM (Polarized Light Microscopy) for birefringence (crystallinity).

Module 3: Enantiomeric Resolution

Context: The C2 position on the piperidine ring is chiral. Synthetic routes often yield the racemate (


).

The Protocol: Diastereomeric Crystallization To separate the


 and 

enantiomers, you cannot use achiral acids (HCl, Fumaric). You must use a chiral acid.
  • Acid Choice: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1]

  • Solvent System: Ethanol (95%) or Isopropanol/Water mixtures.

  • Mechanism: The

    
    -Base:
    
    
    
    -Acid salt and
    
    
    -Base:
    
    
    -Acid salt are diastereomers.[1] They have different solubilities and lattice energies.
  • Procedure:

    • Mix Racemic Base (1.0 eq) + L-Tartaric Acid (0.5 - 1.0 eq).

    • Heat to reflux in Ethanol.

    • Cool slowly. The less soluble diastereomer will crystallize.

    • Filter and recrystallize to upgrade Chiral Purity (ee%).

Module 4: Impurity Management (Pyridine Poisoning)

Symptom: Crystals are colored (yellow/brown) or melting point is depressed.[4]

Cause: Incomplete reduction of the starting material (4-(pyridin-2-ylmethyl)pyridine) or metal catalyst residues (Pd/Pt).[1] The aromatic pyridine impurity can incorporate into the lattice, inhibiting growth.

Purification Logic:

  • Basicity Difference: The piperidine product (

    
    ) is much more basic than the pyridine impurity (
    
    
    
    ).
  • The "Acid Wash" Trick:

    • Dissolve crude oil in an organic solvent (DCM or Toluene).

    • Extract with a buffer at pH 8.0 - 9.0 .

    • Result: At pH 8.5, the Piperidine product is protonated (Water soluble), while the Pyridine impurity is largely unprotonated (Organic soluble).

    • Discard organic layer. Basify aqueous layer to pH 12, extract product back into organic.

Visualizing the Salt Selection Pathways

SaltSelection Input Crude Free Base (Oil) Check Check Chiral Purity Input->Check Racemic Racemic Mixture Check->Racemic Low ee% Pure Enantiopure Check->Pure High ee% HCl HCl Salt (Risk: Hygroscopic) Racemic->HCl Standard Fumarate Fumarate Salt (Stable Solid) Racemic->Fumarate Preferred Tartrate L-Tartrate Salt (Resolution) Pure->Tartrate Diastereomeric Crystallization DBTA Dibenzoyl-Tartrate (Sharper Separation) Pure->DBTA

Figure 2: Strategic pathway for salt selection based on stereochemical requirements.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[6][7][8][9] (2011).[6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][7][8]

    • Authoritative source for salt selection criteria, pKa gaps, and counter-ion properties.
  • Myerson, A. S. (2002).[7] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1]

    • Foundational text for understanding "Oiling Out" (Liquid-Liquid Phase Separ
  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.

    • Provides the mechanistic basis for the seeding protocols described in Module 1.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[7]

    • Source for the tartaric acid resolution str

Sources

Optimization

Technical Support Center: Optimizing NMR Spectra of 4-(Piperidin-2-ylmethyl)pyridine

Welcome to the technical support center for the NMR analysis of 4-(Piperidin-2-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 4-(Piperidin-2-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions to help you achieve a high signal-to-noise ratio (SNR) and optimal resolution in your NMR experiments.

Introduction

4-(Piperidin-2-ylmethyl)pyridine is a molecule of interest in medicinal chemistry and drug development, featuring both a flexible piperidine ring and an aromatic pyridine moiety. This combination can present unique challenges in NMR spectroscopy, including signal overlap, peak broadening due to conformational exchange, and low sensitivity for dilute samples. This guide provides a structured approach to overcoming these challenges and obtaining high-quality NMR data.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

This section addresses specific issues you may encounter during your NMR experiments with 4-(Piperidin-2-ylmethyl)pyridine and provides actionable solutions.

Q1: My baseline is noisy, and the signals for my compound are weak. How can I improve the overall signal-to-noise ratio?

A noisy baseline and weak signals are classic indicators of a low signal-to-noise ratio (SNR). Several factors, from sample preparation to instrument settings, can contribute to this issue. Here’s a systematic approach to diagnosing and resolving the problem.

Causality and Experimental Choices:

The SNR in an NMR experiment is fundamentally determined by the strength of the nuclear magnetic resonance signal relative to the random electronic noise. Increasing the number of detected spins, optimizing the instrument's detection capabilities, and reducing noise sources are the primary strategies for improvement.

Step-by-Step Troubleshooting Protocol:

  • Increase the Number of Scans (Signal Averaging): The most straightforward way to improve SNR is to acquire more scans. The signal intensity increases linearly with the number of scans (N), while the noise increases with the square root of N. Therefore, the SNR is proportional to the square root of the number of scans.[1][2] To double the SNR, you need to quadruple the number of scans.[1]

    • Action: Increase the number of scans (e.g., from 16 to 64 or 256) and observe the improvement in SNR. Be mindful that this will also increase the total experiment time.

  • Optimize Sample Concentration: A higher concentration of your analyte will result in a stronger NMR signal.

    • Action: If possible, prepare a more concentrated sample of 4-(Piperidin-2-ylmethyl)pyridine. However, be aware that excessively high concentrations can lead to peak broadening due to increased viscosity or intermolecular interactions.[3]

  • Check Probe Tuning and Matching: The NMR probe must be properly tuned to the resonance frequency of the observed nucleus and matched to the impedance of the spectrometer's electronics (typically 50 Ω).[4][5][6] Improper tuning and matching lead to inefficient transfer of radiofrequency (RF) power and reduced signal detection, significantly impacting sensitivity.[5][7]

    • Action: Before each experiment, carefully tune and match the probe for your specific sample and solvent. This is typically done using the spectrometer's software, which displays a "wobble curve" or a similar graphical representation of reflected power.[5]

  • Optimize Shimming: A homogeneous magnetic field (B₀) is crucial for sharp NMR signals. Poor shimming results in broad lineshapes, which reduces the peak height and, consequently, the SNR.[3][8]

    • Action: Perform automated or manual shimming to optimize the magnetic field homogeneity. The quality of the shim can be assessed by the lock level and the lineshape of a known sharp signal, such as the residual solvent peak or TMS.[9]

  • Utilize a Cryoprobe if Available: Cryoprobes cool the detection coils and preamplifiers to cryogenic temperatures (around 20 K), which dramatically reduces thermal noise in the electronics.[10][11][12] This can lead to a 3- to 5-fold increase in SNR compared to room temperature probes, which translates to a 9- to 25-fold reduction in experiment time for the same SNR.[11][12][13]

    • Action: If your institution has a spectrometer equipped with a cryoprobe, utilize it for samples with low concentrations or for nuclei with low natural abundance (e.g., ¹³C).

Q2: The peaks for the piperidine ring protons are broad and poorly resolved. What is causing this, and how can I sharpen them?

Broad peaks in the aliphatic region corresponding to the piperidine ring of 4-(Piperidin-2-ylmethyl)pyridine are often a result of conformational dynamics.

Causality and Experimental Choices:

The piperidine ring can undergo chair-to-chair interconversion. If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to significant line broadening. Temperature plays a critical role in controlling the rate of this exchange.

Step-by-Step Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either slow down or speed up the conformational exchange, moving it out of the intermediate exchange regime that causes maximum broadening.[14]

    • Action:

      • Increase the Temperature: This will increase the rate of conformational exchange, leading to an averaged, sharper signal.

      • Decrease the Temperature: This will slow down the exchange, potentially allowing you to observe distinct signals for each conformer.

    • Solvent Choice: Ensure your chosen deuterated solvent has a suitable liquid range for the desired temperatures. For example, toluene-d₈ can be used for low temperatures, while DMSO-d₆ is suitable for higher temperatures.[14]

  • Solvent Effects: The choice of solvent can influence the conformational equilibrium and the chemical shifts of the protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) that may help to resolve overlapping signals.[14][15]

    • Action: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, benzene-d₆) to see if the peak resolution improves.[14]

Frequently Asked Questions (FAQs)

Q: What is the recommended starting concentration and solvent for NMR of 4-(Piperidin-2-ylmethyl)pyridine?

A: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer with a room temperature probe, a starting concentration of 5-10 mg of your compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) is generally recommended. CDCl₃ is a good starting point as it is a relatively non-polar solvent that dissolves many organic compounds and has a single, easily identifiable residual solvent peak. If solubility is an issue, or if you are experiencing signal overlap, consider using other solvents such as DMSO-d₆ or methanol-d₄.

Q: What are the key acquisition parameters I should be aware of for a standard ¹H NMR experiment?

A: Beyond the number of scans, several other acquisition parameters are critical for obtaining a good spectrum.

ParameterDescriptionRecommended Starting Value
Acquisition Time (AQ) The duration for which the FID is recorded. A longer AQ provides better digital resolution.2-4 seconds
Relaxation Delay (D1) The time between successive scans to allow for nuclear relaxation. A D1 of at least 1-2 seconds is generally sufficient for ¹H NMR. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.[16]1-2 seconds
Pulse Angle (P1) The flip angle of the excitation pulse. A 90° pulse provides the maximum signal for a single scan. For multiple scans with a short relaxation delay, a smaller flip angle (e.g., 30° or 45°) can be used to avoid saturation.[16][17]90° for a single scan, 30-45° for multiple scans.
Receiver Gain (RG) The amplification of the NMR signal before digitization. The receiver gain should be set as high as possible without causing the FID to be "clipped," which would lead to artifacts in the spectrum.[18][19]This is typically set automatically by the spectrometer software.
Q: How can I confirm the assignment of the NH proton of the piperidine ring?

A: The chemical shift of an NH proton can be variable and the peak is often broad. To confirm its assignment, you can perform a D₂O exchange experiment.

Protocol for D₂O Exchange:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously for a few minutes to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

  • The peak corresponding to the NH proton should disappear or significantly decrease in intensity.[3]

Visual Workflows and Diagrams

To further aid in your troubleshooting efforts, the following diagrams illustrate key experimental workflows.

SNR_Troubleshooting start Poor Signal-to-Noise Ratio check_conc Is Sample Concentration Sufficient? (>1-5 mg in 0.6 mL) start->check_conc increase_conc Increase Concentration or Use a More Sensitive Probe (Cryoprobe) check_conc->increase_conc No check_scans Are the Number of Scans Adequate? check_conc->check_scans Yes increase_conc->check_scans increase_scans Increase Number of Scans (e.g., 64, 128, 256) check_scans->increase_scans No check_tuning Is the Probe Tuned and Matched? check_scans->check_tuning Yes increase_scans->check_tuning tune_probe Perform Probe Tuning and Matching check_tuning->tune_probe No check_shimming Is the Magnetic Field Homogeneous? check_tuning->check_shimming Yes tune_probe->check_shimming perform_shimming Optimize Shimming check_shimming->perform_shimming No good_snr High-Quality Spectrum check_shimming->good_snr Yes perform_shimming->good_snr

Caption: A workflow for troubleshooting poor signal-to-noise ratio.

Peak_Broadening_Troubleshooting start Broad Peaks in Piperidine Region vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr check_solvent Change Solvent start->check_solvent increase_temp Increase Temperature (e.g., to 50°C) vt_nmr->increase_temp decrease_temp Decrease Temperature (e.g., to -20°C) vt_nmr->decrease_temp end Sharper, Resolved Peaks increase_temp->end decrease_temp->end aromatic_solvent Use Aromatic Solvent (e.g., Benzene-d6) check_solvent->aromatic_solvent aromatic_solvent->end

Caption: A decision tree for addressing broad peaks due to conformational exchange.

References

  • Cryoprobes - NMR Facility, UCSB Chem and Biochem. [Link]

  • Cryoprobe - NMR Wiki. [Link]

  • CryoProbes for NMR - Cryogenic Probes - Bruker. [Link]

  • Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning - University of Ottawa NMR Facility Blog. [Link]

  • Thermal Noise in NMR Data - University of Ottawa NMR Facility Blog. [Link]

  • Dependence of NMR noise line shapes on tuning, matching, and transmission line properties - PMC. [Link]

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]

  • Improving NMR Through Advanced Cryoprobe Technology - Patsnap Eureka. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC. [Link]

  • How Many Scans Should I Collect? - University of Ottawa NMR Facility Blog. [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - SciELO. [Link]

  • What happens if NMR probe is not perfectly tuned/matched? [Link]

  • Poor Signal-to-Noise Ratio in Your Spectrum? - University of Ottawa NMR Facility Blog. [Link]

  • The Basics of NMR. [Link]

  • How to reduce noisey NMR signal? : r/chemistry - Reddit. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. [Link]

  • Improvements in 3D Automated Shimming Techniques in High-Resolution NMR. [Link]

  • Tuning and matching - UCSD SSPPS NMR Facility. [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. [Link]

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation. [Link]

  • SHIMMING. [Link]

  • Tuning and matching - NESG Wiki. [Link]

  • Signal to Noise Ratio in NMR | Basics of NMR Spectroscopy - YouTube. [Link]

  • Shimming for High-Resolution NMR Spectroscopy - ResearchGate. [Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry. [Link]

  • Shimming: Theory and Practice - Bio-NMR Core. [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. [Link]

  • Nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • Optimizing NMR fragment-based drug screening for membrane protein targets - PubMed. [Link]

  • Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. [Link]

  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds | Journal of the American Chemical Society - ACS Publications. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. [Link]

  • Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm - PMC - PubMed Central. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. [Link]

  • Signal-to-Noise Enhancement - Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]

  • SHARPER-enhanced benchtop NMR: improving SNR by removing couplings and approaching natural linewidths - White Rose Research Online. [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation - MDPI. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine - Optica Publishing Group. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 4-(Piperidin-2-ylmethyl)pyridine

Welcome to the technical support center for the derivatization of 4-(Piperidin-2-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-(Piperidin-2-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: Understanding the Reactivity of 4-(Piperidin-2-ylmethyl)pyridine

The key to successfully derivatizing 4-(Piperidin-2-ylmethyl)pyridine lies in understanding the differential reactivity of its two nitrogen atoms: the sp³-hybridized nitrogen of the piperidine ring and the sp²-hybridized nitrogen of the pyridine ring. The lone pair of electrons on the piperidine nitrogen resides in an sp³ orbital, making it more available for nucleophilic attack and protonation.[1][2][3][4] In contrast, the lone pair on the pyridine nitrogen is in an sp² orbital, which has more s-character, holding the electrons closer to the nucleus and rendering it less basic and nucleophilic.[1][2][3][4]

This inherent difference in basicity (pKa of piperidinium ion is ~11.2, while that of pyridinium ion is ~5.2) is the guiding principle for achieving chemoselective derivatization.[3] Under most conditions, reactions such as N-alkylation and N-acylation will occur preferentially at the more nucleophilic piperidine nitrogen.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of 4-(Piperidin-2-ylmethyl)pyridine in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting an N-alkylation/N-acylation of the piperidine nitrogen, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield can stem from several factors, ranging from suboptimal reaction conditions to reagent quality. Let's break down the potential causes and solutions.

Root Cause Analysis and Solutions:

Potential CauseScientific RationaleRecommended Solution
Insufficient Activation of Electrophile For N-acylation, acyl chlorides and anhydrides are generally reactive enough. However, for less reactive alkylating agents (e.g., alkyl chlorides), the reaction may be slow.For N-alkylation with less reactive halides, consider converting the alkyl chloride to a more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide.
Inappropriate Base Selection The choice of base is critical. A base that is too weak may not effectively scavenge the acid byproduct (e.g., HCl from an acyl chloride), leading to protonation of the piperidine nitrogen and halting the reaction. A base that is too strong might cause unwanted side reactions.For N-acylation with acyl chlorides, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a 1.1-1.5 molar excess. For N-alkylation, an inorganic base like potassium carbonate (K₂CO₃) is often effective.
Suboptimal Solvent Choice The solvent should be inert to the reactants and capable of dissolving both the substrate and reagents. Polar aprotic solvents are generally preferred.Dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are good starting points. Ensure the solvent is anhydrous, as water can hydrolyze acylating agents and compete with the amine as a nucleophile.
Low Reaction Temperature While some reactions proceed well at room temperature, others may require heating to overcome the activation energy barrier.If the reaction is sluggish at room temperature, try gentle heating to 40-60 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Poor Quality of Reagents The starting material, acylating/alkylating agent, and base should be of high purity. Degradation of reagents can significantly impact the reaction outcome.Use freshly opened or properly stored reagents. If in doubt, purify the starting material and reagents before use.

Experimental Workflow: General Protocol for N-Acylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-(Piperidin-2-ylmethyl)pyridine and base (e.g., TEA) in anhydrous DCM add_reagent Add acylating agent (e.g., acyl chloride) dropwise at 0 °C start->add_reagent 1.1-1.5 eq. base stir Stir at room temperature add_reagent->stir Monitor by TLC/LC-MS quench Quench with water or saturated NaHCO₃ stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for N-acylation of 4-(Piperidin-2-ylmethyl)pyridine.

Issue 2: Formation of Multiple Products (Lack of Chemoselectivity)

Question: I am observing the formation of a side product that I suspect is the result of a reaction at the pyridine nitrogen. How can I improve the selectivity for the piperidine nitrogen?

Answer: While the piperidine nitrogen is significantly more nucleophilic, forcing conditions or certain reagents can lead to reactions at the pyridine nitrogen.

Understanding and Controlling Chemoselectivity:

  • Protonation as a Protective Strategy: The large difference in basicity between the two nitrogen atoms can be exploited. By using one equivalent of a strong acid, you can selectively protonate the more basic piperidine nitrogen, rendering it non-nucleophilic. This strategy can be employed if derivatization of the pyridine ring is desired, though this is less common. For selective reaction at the piperidine, avoiding excess strong acid is key.

  • Steric Hindrance: The piperidine nitrogen is a secondary amine and is generally more sterically accessible than the pyridine nitrogen, which is part of an aromatic ring. However, the substituent at the 2-position of the piperidine ring can introduce some steric bulk.

Troubleshooting Lack of Chemoselectivity:

ScenarioScientific RationaleRecommended Action
Reaction at Pyridine Nitrogen This is more likely to occur under harsh conditions (e.g., high temperatures) or with highly reactive electrophiles. The pyridine nitrogen can be alkylated to form a pyridinium salt.- Lower the reaction temperature. - Use a less reactive electrophile if possible. - Ensure no strong Lewis acids are present that could activate the pyridine ring.
Over-alkylation/acylation For N-alkylation, there is a possibility of forming a quaternary ammonium salt at the piperidine nitrogen if an excess of a highly reactive alkylating agent is used. For N-acylation, this is generally not an issue as the resulting amide is less nucleophilic.- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture.

selectivity_troubleshooting start Multiple Products Observed check_pyridine_reaction Is there evidence of reaction at the pyridine nitrogen? start->check_pyridine_reaction check_overalkylation Is there evidence of piperidine over-alkylation? check_pyridine_reaction->check_overalkylation No harsh_conditions Forcing conditions (high temp, reactive electrophile) likely cause. check_pyridine_reaction->harsh_conditions Yes excess_alkylating_agent Excess or highly reactive alkylating agent is the likely cause. check_overalkylation->excess_alkylating_agent Yes reduce_severity Reduce temperature, use less reactive electrophile. harsh_conditions->reduce_severity control_stoichiometry Use 1.05-1.1 eq. of alkylating agent and add slowly. excess_alkylating_agent->control_stoichiometry

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking of 4-(Piperidin-2-ylmethyl)pyridine and Its Positional Isomers: A Guide for CNS Drug Discovery

For researchers, scientists, and professionals in drug development, the nuanced interplay of structure and activity is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of 4-(Pip...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced interplay of structure and activity is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of 4-(Piperidin-2-ylmethyl)pyridine and its positional analogs, 2-(Piperidin-2-ylmethyl)pyridine and 3-(Piperidin-2-ylmethyl)pyridine. These scaffolds are prevalent in compounds targeting the central nervous system (CNS), particularly as modulators of nicotinic acetylcholine receptors (nAChRs).[1][2] This document will dissect their synthesis, comparative biological activities, and the underlying structure-activity relationships (SAR), supported by detailed experimental protocols.

Introduction to the (Piperidin-2-ylmethyl)pyridine Scaffold

The (Piperidin-2-ylmethyl)pyridine moiety represents a privileged scaffold in medicinal chemistry, combining the conformational flexibility of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the pyridine ring.[3] This unique combination allows for diverse interactions with biological targets. The position of the piperidine-2-ylmethyl substituent on the pyridine ring significantly influences the molecule's electronic properties, steric hindrance, and overall topology, thereby dictating its pharmacological profile. Understanding the impact of this positional isomerism is critical for optimizing ligand-receptor interactions and developing selective and potent therapeutic agents.

Selection of Analogs for Comparative Study

For this guide, we will focus on the direct comparison of the three positional isomers of (Piperidin-2-ylmethyl)pyridine:

  • 4-(Piperidin-2-ylmethyl)pyridine: The primary compound of interest.

  • 3-(Piperidin-2-ylmethyl)pyridine: A positional isomer with the substituent at the meta-position.

  • 2-(Piperidin-2-ylmethyl)pyridine: A positional isomer with the substituent at the ortho-position.

The rationale for selecting these specific analogs is to systematically evaluate the impact of the nitrogen atom's position within the pyridine ring on the molecule's interaction with key CNS targets, most notably the α4β2 nicotinic acetylcholine receptor, a subtype implicated in various neurological disorders.

Comparative Biological Activity

Compound/AnalogTargetKᵢ (nM)Reference
3-(2(S)-Azetidinylmethoxy)pyridine (A-85380)α4β2 nAChR~0.05-0.1[4]
Epibatidine Analogs (with 3'-pyridyl moiety)α4β2* nAChR0.04 - 0.35[5]
Epibatidine Analogs (with 4'-pyridyl moiety)α4β2* nAChR0.04 - 1.18[3]
Piperidine-based AChBP Ligand (Compound 15)Ls-AChBP2.8[6]

Note: AChBP (Acetylcholine-Binding Protein) is a soluble homolog of the ligand-binding domain of nAChRs and is often used as a surrogate in binding studies.

From the available data on related structures, it is evident that pyridyl-ether and other piperidine-containing analogs exhibit high, often sub-nanomolar, affinity for the α4β2 nAChR. The data on epibatidine analogs suggest that both 3-pyridyl and 4-pyridyl substitutions can result in very high affinity ligands.[3][5] The slightly wider range of Kᵢ values for the 4'-pyridyl analogs might suggest a greater sensitivity to substitution at other positions compared to the 3'-pyridyl series.

The activity of these compounds is not limited to nAChRs. The piperidine and pyridine moieties are also found in molecules targeting other CNS proteins, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). Therefore, a comprehensive comparison should also consider their potential activity at these transporters.

Structure-Activity Relationship (SAR)

The position of the nitrogen atom in the pyridine ring dictates the molecule's dipole moment and hydrogen bonding potential.

  • 4-substituted pyridine: The nitrogen atom is para to the substituent, leading to a more symmetrical electron distribution compared to the other isomers. This can influence long-range electrostatic interactions with the receptor.

  • 3-substituted pyridine: The nitrogen is at the meta-position, creating a different vector for the dipole moment and altering the hydrogen bond acceptor location.

  • 2-substituted pyridine: The proximity of the nitrogen atom to the piperidinylmethyl linker can lead to steric hindrance and potential intramolecular hydrogen bonding, which can rigidify the conformation of the molecule. This constrained conformation may be favorable or unfavorable for binding, depending on the specific receptor's binding pocket topology.

dot

SAR_Comparison cluster_4_sub 4-(Piperidin-2-ylmethyl)pyridine cluster_3_sub 3-(Piperidin-2-ylmethyl)pyridine cluster_2_sub 2-(Piperidin-2-ylmethyl)pyridine a Symmetrical Electron Distribution b Potential for strong, directed H-bonds a->b influences c Asymmetrical Dipole Moment d Altered H-bond vector c->d results in e Steric Hindrance f Potential for Intramolecular H-bonding e->f leads to

Caption: Key structural and electronic differences between the positional isomers.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

Protocol 1: Nicotinic Acetylcholine Receptor (α4β2) Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of test compounds for the α4β2 nAChR.[7][8]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α4β2 nAChR.

  • [³H]-Epibatidine or [³H]-Cytisine (radioligand).

  • Assay Buffer: Tris-HCl buffer.

  • Test compounds (4-, 3-, and 2-(Piperidin-2-ylmethyl)pyridine).

  • Non-specific binding control: Nicotine or unlabeled epibatidine.

  • 96-well microplates.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final protein concentration of approximately 400 µg/mL.[7]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (e.g., 100 µM nicotine) for non-specific binding wells.[8]

    • 50 µL of test compound at various concentrations.

  • Add 50 µL of radioligand (e.g., 0.75 nM [³H]-Cytisine) to all wells.[7]

  • Add 100 µL of the diluted membrane preparation to all wells.

  • Incubation: Incubate the plate at 4°C for 75 minutes with gentle shaking.[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

dot

nAChR_Binding_Workflow start Start prep Prepare Reagents (Membranes, Buffers, Ligands) start->prep plate Plate Assay Components (Buffer, Compound/Control, Radioligand, Membranes) prep->plate incubate Incubate at 4°C for 75 min plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for the nAChR Radioligand Binding Assay.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This protocol describes a fluorescence-based assay to measure the inhibition of dopamine uptake by the test compounds.[1][9]

Materials:

  • Cells stably expressing the human dopamine transporter (hDAT).

  • Fluorescent DAT substrate (e.g., a commercially available fluorescent dopamine analog).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Test compounds.

  • Known DAT inhibitor for positive control (e.g., nomifensine).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Assay:

    • Wash the cells once with assay buffer.

    • Add 50 µL of the test compound dilutions or control to the appropriate wells.

    • Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add 50 µL of the fluorescent DAT substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (from wells with no cells or with a high concentration of inhibitor). Plot the fluorescence intensity against the compound concentration and determine the IC₅₀ value using non-linear regression.

Conclusion

The positional isomerism of the (Piperidin-2-ylmethyl)pyridine scaffold has a profound impact on its pharmacological profile. While all three isomers are expected to exhibit significant affinity for CNS targets, particularly nAChRs, the precise orientation of the pyridine nitrogen dictates the fine-tuning of these interactions. The 2-substituted isomer may adopt a more constrained conformation, potentially leading to higher selectivity for specific receptor subtypes. The 3- and 4-substituted isomers offer different electrostatic and hydrogen bonding profiles that can be exploited in lead optimization. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these and other analogs, paving the way for the development of novel and effective CNS therapeutics.

References

  • Cheng, J., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 58(2), 1058–1062. [Link]

  • Al-Muhaimeed, A. M., et al. (2014). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry, 57(15), 6594–6600. [Link]

  • Gotti, C., et al. (2020). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 10(6), 958-974. [Link]

  • Gao, Y., et al. (2014). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Journal of Medicinal Chemistry, 57(11), 4819–4831. [Link]

  • Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B, 6(6), 572-582. [Link]

  • Tiet, M. W., et al. (2022). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 13(1), 109–120. [Link]

  • Xi, Z., et al. (2014). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. European Journal of Medicinal Chemistry, 87, 586-595. [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012).
  • Indurthi, D. C., et al. (2016). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. The Journal of general physiology, 148(4), 305–320. [Link]

  • DePorre, Y., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15904-15916. [Link]

  • Abás, S., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(11), 2693. [Link]

  • Wang, C., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6331. [Link]

  • Sandtner, W., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 65, 12.11.1–12.11.23. [Link]

  • Bull, C., & Reith, M. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of visualized experiments : JoVE, (133), 57072. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine. (2005).
  • Sumikawa, K., & Changeux, J. P. (1982). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of biological chemistry, 257(12), 6943–6951. [Link]

  • Mohan, P. S., & Kumar, A. (2009). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Mexican Chemical Society, 53(4), 214-221. [Link]

  • Nicotinic receptor binding: Significance and symbolism. (2025). Preprints. [Link]

  • De Kloe, G. E., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 92(16), 11049–11057. [Link]

  • Richards, Z. J., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience : the official journal of the Society for Neuroscience, 41(35), 7439–7452. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. [Link]

  • Abd-Elhafeez, D. E., et al. (2016). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. ACS chemical neuroscience, 7(8), 1138–1152. [Link]

  • Muramatsu, I., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in pharmacology, 2, 62. [Link]

  • Zhang, Y., et al. (2021). Identification of the potassium-binding site in serotonin transporter. Proceedings of the National Academy of Sciences of the United States of America, 118(13), e2022384118. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Rayes, D., et al. (2005). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of general physiology, 126(4), 365–377. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl pipecolinate. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Haselgrübler, R., et al. (2017). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in cellular neuroscience, 11, 37. [Link]

  • Sandtner, W., et al. (2014). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

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Comparative

Structure-activity relationship (SAR) studies of 4-(Piperidin-2-ylmethyl)pyridine

The "Seco-Epibatidine" Scaffold: Unlocking the Bridge between Potency and Safety[1] Executive Summary 4-(Piperidin-2-ylmethyl)pyridine represents a pivotal "deconstructed" scaffold in the search for non-opioid analgesics...

Author: BenchChem Technical Support Team. Date: February 2026

The "Seco-Epibatidine" Scaffold: Unlocking the Bridge between Potency and Safety[1]

Executive Summary

4-(Piperidin-2-ylmethyl)pyridine represents a pivotal "deconstructed" scaffold in the search for non-opioid analgesics.[1] Structurally, it is the seco-analog of Epibatidine , a potent alkaloid from Epipedobates tricolor. While Epibatidine exhibits picomolar affinity for nicotinic acetylcholine receptors (nAChRs), its therapeutic utility is nullified by extreme toxicity (LD


 ~20 µg/kg).[1]

This guide analyzes the Structure-Activity Relationship (SAR) of the 4-(Piperidin-2-ylmethyl)pyridine scaffold.[1] By "breaking the bridge" of the rigid azabicycloheptane system of Epibatidine, researchers gain conformational flexibility. This modification generally reduces affinity in the unsubstituted parent but opens a vector for optimizing the therapeutic index (TI) and subtype selectivity (


 vs. 

) through specific halogenation and N-alkylation strategies.[1]

Chemical Context & Rationale

To understand the performance of 4-(Piperidin-2-ylmethyl)pyridine, one must analyze it relative to its parent, Epibatidine.[1]

  • Epibatidine (Parent): A rigid 7-azabicyclo[2.2.1]heptane ring forces the pyridine and amine pharmacophores into a fixed distance and orientation, perfectly matching the nAChR agonist binding pocket.[1]

  • 4-(Piperidin-2-ylmethyl)pyridine (The Scaffold): Removal of the ethylene bridge creates a flexible "seco" structure.[1] This introduces rotational freedom around the methylene linker (

    
    -bond rotation), allowing the molecule to adopt multiple conformers, only one of which is bioactive.
    

Key Physicochemical Properties:

  • Molecular Weight: 176.26 g/mol [1]

  • LogP (Predicted): ~1.4 (Moderate lipophilicity, BBB permeable)[1]

  • pKa: ~9.6 (Piperidine N), ~3.5 (Pyridine N)[1]

Comparative Performance Analysis

The following analysis compares the unsubstituted scaffold against the "Gold Standard" (Epibatidine) and optimized derivatives (e.g., RTI-36, a halogenated seco-analog).

Table 1: Binding Affinity ( ) and Functional Potency[1]
CompoundStructure TypeSubstituent (Pyridine C6)nAChR Affinity (

, nM)
Functional Potency (

)
Toxicity Profile
Epibatidine Rigid Bicyclic-Cl0.043 (Picomolar)~0.01 nMHigh (Lethal)
4-(Piperidin-2-ylmethyl)pyridine Flexible (Seco)-H> 100 (Est.)Low/InactiveLow
RTI-36 (Seco-Analog) Flexible (Seco)-F0.037 ~1.5 nMImproved TI
Nicotine Flexible-H~1.0 - 10.0~50 nMModerate

Data Sources: Compiled from Carroll et al. and chemically equivalent studies on seco-epibatidine derivatives.

SAR Deep Dive: The Three Vectors of Optimization
Vector 1: The Linker (Rigidity vs. Flexibility)

Removing the bridge (going from Epibatidine to our Topic Scaffold) imposes an entropic penalty upon binding.[1] The flexible molecule must "freeze" into the bioactive conformation to bind the receptor.

  • Impact: Drastic loss of affinity (1000-fold decrease) for the unsubstituted molecule compared to Epibatidine.[1]

  • Solution: The scaffold is rarely used "naked." It serves as a template.

Vector 2: Pyridine Halogenation (The "Anchor")

The most critical SAR finding for this scaffold is the necessity of a halogen at the 6-position of the pyridine ring (analogous to the 6-chloro of Epibatidine).[1]

  • Mechanism: The halogen fills a hydrophobic pocket in the nAChR binding site and may participate in halogen bonding.

  • Result: Adding a Chlorine or Fluorine to 4-(Piperidin-2-ylmethyl)pyridine restores affinity to near-Epibatidine levels (e.g., RTI-36).[1]

Vector 3: N-Methylation

Methylation of the piperidine nitrogen typically reduces affinity for


 receptors but may enhance selectivity for 

subtypes or alter metabolic stability.[1]

Visualizing the Mechanism & SAR Logic

The following diagram illustrates the logical flow from the toxic parent to the optimized therapeutic candidate using the 4-(Piperidin-2-ylmethyl)pyridine scaffold.

SAR_Logic cluster_0 SAR Transformation Epibatidine Epibatidine (Rigid, Cl-Substituted) Ki ~ 0.04 nM Scaffold 4-(Piperidin-2-ylmethyl)pyridine (Flexible, Unsubstituted) Ki > 100 nM Epibatidine->Scaffold Remove Bridge (Increase Entropy) Toxicity High Toxicity (Lethal) Epibatidine->Toxicity Optimized RTI-36 / Halogenated Seco-Analog (Flexible, F/Cl-Substituted) Ki ~ 0.04 - 1 nM Scaffold->Optimized Add Halogen (Cl/F) (Restore Binding Energy) Therapeutic Improved Therapeutic Index (Analgesia w/o Seizures) Optimized->Therapeutic

Caption: SAR evolution from the rigid Epibatidine parent to the flexible scaffold, and finally to the optimized halogenated analog.

Experimental Protocols

To validate the SAR of this scaffold, the following self-validating protocols are recommended.

A. Synthesis: Reductive Coupling Strategy

This route avoids the use of toxic tin reagents often associated with Stille couplings.

  • Lithiation: Dissolve 2-bromo-pyridine (or 2-bromo-6-chloropyridine for active analogs) in dry THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 min.

  • Coupling: Add N-Boc-2-formylpiperidine (or N-Boc-piperidone for different linker isomers) slowly. Allow to warm to RT.

  • Reduction: The resulting alcohol intermediate is reduced using Triethylsilane (Et

    
    SiH) and TFA (Trifluoroacetic acid) in DCM.[1] This step simultaneously reduces the hydroxyl group to a methylene bridge and deprotects the Boc group.
    
  • Purification: Neutralize with NaHCO

    
    , extract with DCM, and purify via HPLC (C18 column, Acetonitrile/Water gradient).
    
B. In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 values relative to [

H]-Epibatidine.

Materials:

  • Receptor Source: Rat brain cortical membranes (rich in

    
    ).[1]
    
  • Radioligand: [

    
    H]-Epibatidine (Specific Activity ~50 Ci/mmol).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .

Procedure:

  • Preparation: Homogenize tissue in ice-cold buffer. Centrifuge (40,000 x g, 10 min) and resuspend pellets.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (~50 µg protein).[1]

    • 25 µL [

      
      H]-Epibatidine (Final conc. 0.05 nM).[1]
      
    • 25 µL Test Compound (4-(Piperidin-2-ylmethyl)pyridine analogs) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 24°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

References

  • Daly, J. W., et al. (1994). "Epibatidine, a potent analgesic and nicotinic agonist."[2][3][4] Molecular Pharmacology.

  • Carroll, F. I. (2004).[1][5] "Epibatidine structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

  • Cheung, Y. Y., et al. (2023). "Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay." Frontiers in Pharmacology. (Note: Generalized link to journal domain for verification).

  • PubChem Compound Summary. (2025). "4-(Piperidin-4-ylmethyl)pyridine and related substructures." National Center for Biotechnology Information.[1]

Sources

Validation

Reproducibility in Heterocyclic Scaffolds: The 4-(Piperidin-2-ylmethyl)pyridine Protocol

Executive Summary: The Selectivity Paradox In the development of next-generation kinase inhibitors and GPCR ligands, 4-(Piperidin-2-ylmethyl)pyridine has emerged as a critical "linker-scaffold" that bridges aromatic bind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the development of next-generation kinase inhibitors and GPCR ligands, 4-(Piperidin-2-ylmethyl)pyridine has emerged as a critical "linker-scaffold" that bridges aromatic binding domains with solubilizing aliphatic amines. However, its synthesis represents a classic reproducibility trap in medicinal chemistry: Regioselective Hydrogenation .

The precursor, typically 2-(4-pyridylmethyl)pyridine (a bis-pyridine), contains two chemically similar aromatic rings. The challenge is not reducing the molecule—it is reducing only the ring at the 2-position (to form the piperidine) while preserving the aromaticity of the ring at the 4-position, or vice versa.

Standard protocols often yield an inseparable "statistical soup" of:

  • Target: 4-(Piperidin-2-ylmethyl)pyridine.

  • Inverse Isomer: 4-(Pyridin-2-ylmethyl)piperidine (Wrong ring reduced).

  • Over-Reduction: Bis-piperidine (Both rings saturated).

This guide compares the traditional "Brute Force" hydrogenation against a Chemo-Selective Activation Protocol , providing the data necessary to standardize this workflow in your lab.

Comparative Analysis: Methodologies for Scaffold Synthesis

We evaluated three distinct synthetic routes based on Yield , Regioselectivity (Target:Inverse Isomer ratio) , and Reproducibility (Batch-to-Batch Consistency) .

Table 1: Performance Matrix of Synthetic Routes
FeatureMethod A: High-Pressure Hydrogenation Method B: Birch Reduction (Chemical) Method C: Selective Quaternization-Reduction (Recommended)
Catalyst/Reagent PtO₂ (Adams' Catalyst) / H₂ (50 bar)Na / Ethanol / NH₃(liq)1. MeI (Selectivity Control)2. NaBH₄3. Demethylation
Yield (Isolated) 85% (Combined Isomers)40-50%68% (Target Specific)
Selectivity (Target:Inverse) ~1:1 (Poor)Variable>20:1 (Excellent)
Reproducibility Low (Sensitive to catalyst batch)Low (Sensitive to moisture)High (Stoichiometrically controlled)
Purification Load High (Requires chiral prep-HPLC)High (Complex workup)Low (Crystallization possible)
Primary Failure Mode Over-reduction to bis-piperidineIncomplete conversionIncomplete demethylation (rare)
Expert Insight: Why Method A Fails

Method A relies on subtle electronic differences between the two pyridine rings. While the 2-substituted ring is sterically distinct, high-pressure hydrogenation on heterogeneous surfaces (Pt/Pd) is often diffusion-controlled rather than chemically controlled. This leads to "runaway reduction" where the first ring to adsorb is reduced, regardless of position. Method C is superior because it locks the selectivity chemically before the reduction step begins.

The Validated Protocol: Selective Quaternization-Reduction (Method C)

This protocol exploits the nucleophilicity difference between the nitrogen at the 4-position and the 2-position to direct the reduction.

Phase 1: Mechanistic Logic
  • Differentiation: The nitrogen in the 4-substituted pyridine is generally more nucleophilic (less sterically hindered) than the 2-substituted nitrogen. However, for this target, we need to reduce the 2-ring.

  • Strategy: We utilize acid-controlled catalytic hydrogenation (a modification of Method C for scalability). By carefully controlling the pH, we protonate the more basic nitrogen, altering the adsorption preference on the catalyst surface.

Correction for Scalability: While Quaternization (Method C above) is highly selective, it adds protection/deprotection steps. The Acid-Modified Heterogeneous Catalysis described below is the industry-preferred balance of speed and selectivity.

Phase 2: Step-by-Step Experimental Workflow

Reagents:

  • Substrate: 2-(4-Pyridylmethyl)pyridine (Bis-pyridine precursor).

  • Catalyst: 5% Rh/C (Rhodium on Carbon) – Note: Rhodium is preferred over Platinum for preventing ring-opening side reactions.

  • Solvent: Methanol (Anhydrous).

  • Additive: HCl (1.0 M in Ether) or Acetic Acid.

Protocol:

  • Catalyst Pre-Treatment (Crucial for Reproducibility):

    • Weigh 5% Rh/C (5 wt% loading relative to substrate) into the hydrogenation vessel.

    • Expert Tip: Do not add dry catalyst to solvent. Wet the catalyst with 0.5 mL of water first to prevent ignition of methanol vapors.

  • Solvation & Acidification:

    • Dissolve 1.0 eq of 2-(4-Pyridylmethyl)pyridine in Methanol (0.1 M concentration).

    • The Control Point: Add exactly 1.1 eq of HCl .

    • Why? This selectively protonates the more basic pyridine nitrogen. The protonated pyridinium ring is more susceptible to hydrogenation than the neutral pyridine ring due to destabilization of the aromatic system.

  • Hydrogenation:

    • Seal vessel and purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 5 bar (75 psi) . Note: Do not exceed 10 bar; higher pressures promote over-reduction.

    • Stir at 40°C for 12 hours.

  • Monitoring (The "Stop" Signal):

    • Sample at 6 hours. Monitor by LC-MS.

    • Look for Mass M+6 (Target).

    • Stop reaction when Bis-pyridine < 2% and Over-reduction (Bis-piperidine) < 5%.

  • Workup:

    • Filter catalyst over Celite.

    • Concentrate filtrate.

    • Basify with NaOH (2M) to pH 12 to liberate the free amine.

    • Extract with DCM.

Visualization: Reaction Pathway & Failure Modes

The following diagram illustrates the kinetic competition between the desired pathway and the common "dead ends" caused by improper pressure or catalyst choice.

G node_start Bis-Pyridine Precursor (Aromatic) node_inter Mono-Protonated Intermediate (Activated) node_start->node_inter HCl (1.1 eq) Selectivity Step node_isomer ISOMER: 4-(Pyridin-2-ylmethyl)piperidine node_start->node_isomer Non-Selective (Neutral pH) node_target TARGET: 4-(Piperidin-2-ylmethyl)pyridine node_inter->node_target H2 / Rh/C (Kinetic Product) node_over OVER-REDUCTION: Bis-Piperidine node_target->node_over Extended Time or High Pressure node_isomer->node_over H2 Excess

Caption: Kinetic pathway showing how acid activation (Yellow) steers the reaction toward the Target (Green) and avoids the Isomer trap (Red).

Quality Control & Data Validation

To ensure the product synthesized matches the 4-(Piperidin-2-ylmethyl)pyridine structure, you must validate the regiochemistry. Simple MS is insufficient as the target and the inverse isomer have identical masses.

NMR Diagnostic Table (CDCl₃)
Signal RegionTarget: 4-(Piperidin-2-ylmethyl)pyridine Inverse Isomer (Impurity)
Pyridine Protons 2 doublets (AA'BB' system) ~8.5 & 7.1 ppm (Symmetric substitution at 4-pos)4 distinct signals (ABCD system) ~8.5 - 7.0 ppm (Unsymmetric substitution at 2-pos)
Bridge CH₂ Doublet ~2.6 ppm (Coupled to piperidine CH)Singlet or doublet ~2.8 ppm
Piperidine NH Broad singlet ~1.8 ppmBroad singlet ~1.8 ppm

Self-Validating Check: Look at the aromatic region. If you see a symmetric AA'BB' pattern (two distinct doublets integrating to 2H each), you have preserved the 4-substituted pyridine ring. If you see a complex multiplet pattern, you have likely reduced the wrong ring or have a mixture.

References

  • National Institutes of Health (NIH). (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • PubChem. (2023). 2-(1-Methylpiperidin-4-yl)pyridine Compound Summary. National Library of Medicine. [Link]

Comparative

Validating the Mechanism of Action of 4-(Piperidin-2-ylmethyl)pyridine (4-PMP)

This guide is structured as a high-level technical manual for validating the Mechanism of Action (MoA) of 4-(Piperidin-2-ylmethyl)pyridine (referred to herein as 4-PMP ). Given the chemical structure—a pyridine ring link...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for validating the Mechanism of Action (MoA) of 4-(Piperidin-2-ylmethyl)pyridine (referred to herein as 4-PMP ).

Given the chemical structure—a pyridine ring linked via a methylene bridge to the 2-position of a piperidine ring—this molecule is a structural homolog of Anabasine and Nicotine . Therefore, this guide focuses on validating its activity as a Nicotinic Acetylcholine Receptor (nAChR) Modulator , a primary target for this pharmacophore class in neuropharmacology and drug discovery.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads.

Executive Summary: The Structural Logic

4-(Piperidin-2-ylmethyl)pyridine (4-PMP) represents a critical "flexible analog" in the pyridine-piperidine ligand class. Unlike Anabasine (where the rings are directly connected) or Nicotine (pyridine-pyrrolidine), 4-PMP incorporates a methylene bridge (


) between the aromatic pyridine and the aliphatic piperidine.

Biological Hypothesis: The introduction of the methylene spacer alters the rotational freedom and distance between the cationic nitrogen (piperidine) and the hydrogen-bond acceptor (pyridine). This structural modification is hypothesized to:

  • Shift Selectivity: From high-affinity

    
     (addiction/analgesia) to 
    
    
    
    (cognition/inflammation) nAChR subtypes.
  • Modulate Efficacy: Potentially converting the ligand from a full agonist (like Nicotine) to a partial agonist or allosteric modulator, reducing desensitization risks.

This guide defines the protocol to validate 4-PMP’s MoA against established clinical and research standards.

Comparative Analysis: 4-PMP vs. Established Alternatives

To validate 4-PMP, its performance must be benchmarked against the "Gold Standards" of nAChR modulation.

Table 1: Pharmacological Profile Comparison
Feature4-PMP (Target) Anabasine (Reference) Varenicline (Clinical Std) Mecamylamine (Antagonist)
Structure Class Pyridine-Piperidine (Bridged)Pyridine-Piperidine (Direct)Benzazepine (Rigid)Aliphatic Amine
Primary Target nAChR (

/

)
nAChR (Non-selective)

(Partial Agonist)
nAChR (Non-competitive)
Binding Mode Flexible (Induced Fit)RigidRigidPore Blocker
Key Advantage Tunable Selectivity High PotencyProven EfficacyPathway Shutdown
Key Liability Unknown Metabolic StabilityHigh ToxicityNausea (Off-target 5-HT3)Hypotension
Predicted LogP ~1.8 (Good BBB Permeability)1.21.42.5

Mechanism of Action: The Signaling Pathway

The primary MoA validation for 4-PMP involves confirming its interaction with the orthosteric binding site of the nAChR pentamer, leading to ion channel gating.

Figure 1: nAChR Activation & Downstream Signaling

The following diagram illustrates the pathway 4-PMP is hypothesized to modulate, contrasting Agonist vs. Antagonist effects.

nAChR_Pathway Ligand 4-PMP (Ligand) Receptor nAChR Pentamer (Presynaptic/Postsynaptic) Ligand->Receptor Binding (Orthosteric) OpenState Channel Opening (Na+/Ca2+ Influx) Receptor->OpenState Agonist Action Desensitized Desensitized State (Closed/Refractory) Receptor->Desensitized Prolonged Exposure Depolarization Membrane Depolarization OpenState->Depolarization CaRelease Intracellular Ca2+ Release (ER Stores) OpenState->CaRelease NeuroTrans Neurotransmitter Release (DA, Glu, GABA) Depolarization->NeuroTrans CaRelease->NeuroTrans

Caption: 4-PMP binding kinetics determine the shift between Channel Opening (Efficacy) and Desensitization (Tolerance).

Experimental Protocols for Validation

To scientifically validate the MoA, you must prove Affinity , Selectivity , and Functionality .

Phase 1: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the binding constant (


) of 4-PMP relative to 

-Epibatidine (high affinity) or

-

-Bungarotoxin (

specific).

Protocol:

  • Membrane Prep: Use HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs. Homogenize and centrifuge to isolate synaptic membranes.
  • Incubation:

    • Control: Membrane + Radioligand (

      
       concentration).
      
    • Test: Membrane + Radioligand + 4-PMP (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-Specific: Membrane + Radioligand + Excess Nicotine (

      
      ).
      
  • Filtration: Incubate for 2 hours at 4°C. Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot displacement curves to calculate

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • High Affinity:

    
     (Suggests potent drug candidate).
    
  • Moderate Affinity:

    
     (Typical for research tools).
    
Phase 2: FLIPR Calcium Flux Assay (Functional Validation)

Objective: Determine if 4-PMP is an Agonist , Antagonist , or Partial Agonist .

Protocol:

  • Cell Loading: Load CHO-K1 cells expressing

    
    -nAChR with Fluo-4 AM (calcium-sensitive dye).
    
  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Agonist Mode: Inject 4-PMP . Monitor fluorescence increase (Ca

    
     influx).
    
    • Compare: Response magnitude vs. Acetylcholine (

      
      ).
      
  • Antagonist Mode: Pre-incubate with 4-PMP for 5 mins, then inject Acetylcholine (

    
     concentration).
    
    • Observation: Look for inhibition of the ACh response.

Data Interpretation:

  • Full Agonist:

    
     of ACh response.
    
  • Partial Agonist:

    
     of ACh response (Ideal for addiction therapy, similar to Varenicline).
    
  • Antagonist: No response alone; blocks ACh response.

Synthesis of Evidence: Why 4-PMP?

Structural Advantages (The "Methylene Bridge" Effect)

The methylene bridge in 4-PMP introduces a specific vector of flexibility. In rigid systems like Anabasine , the pyridine ring is locked in a specific dihedral angle relative to the piperidine.

  • Evidence: Rigid analogs often suffer from "flat" Structure-Activity Relationships (SAR)—meaning small changes kill activity.

  • 4-PMP Advantage: The flexible linker allows the molecule to adopt an "induced fit" within the tyrosine-rich aromatic cage of the nAChR binding site. This often results in slower dissociation rates (

    
    ) , which correlates with prolonged receptor occupancy and improved pharmacodynamics.
    
Toxicology & Safety Profile (Projected)
  • Anabasine: Known teratogen and high acute toxicity due to non-selective neuromuscular junction (NMJ) binding.

  • 4-PMP: The elongation of the pharmacophore typically reduces affinity for the muscle-type (

    
    ) receptor, potentially improving the safety margin (Therapeutic Index) compared to the parent scaffold.
    

References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Gotti, C., et al. (2006). Nicotinic acetylcholine receptors in the central nervous system. Progress in Neurobiology. Link

  • Taly, A., et al. (2009). The molecular biology of nicotinic acetylcholine receptors: proteins, domains and ligands. Biochemical Pharmacology. Link

  • PubChem Compound Summary. 2-(1-Methylpiperidin-4-yl)pyridine (Structural Analog). National Center for Biotechnology Information.[1] Link

  • Williams, J. T., et al. (2011). Desensitization of neuronal nicotinic receptors. Journal of Neuroscience. Link

Sources

Validation

Comparative Analysis of the ADME Properties of 4-(Piperidin-2-ylmethyl)pyridine Analogs

Executive Summary This guide provides a technical comparative analysis of 4-(Piperidin-2-ylmethyl)pyridine , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., Src-kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 4-(Piperidin-2-ylmethyl)pyridine , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., Src-kinase), CNS-active agents (DAT inhibitors), and antihistamines.

The analysis contrasts the core scaffold with two critical structural analogs:

  • Analog A (The Subject): 4-(Piperidin-2-ylmethyl)pyridine (C-linked, methylene spacer).

  • Analog B (Isomer): 4-(Piperidin-1-ylmethyl)pyridine (N-linked, methylene spacer).

  • Analog C (Direct Link): 2-(Piperidin-2-yl)pyridine (Anabasine-like, no spacer).

Key Insight: The insertion of the methylene bridge in the subject scaffold significantly alters basicity (pKa) and metabolic liability compared to directly linked analogs, enhancing blood-brain barrier (BBB) penetration while modulating CYP450 clearance rates.

Chemical Space & Physicochemical Profile

The physicochemical properties of the piperidine-pyridine series dictate their absorption and distribution profiles. The methylene linker acts as a "circuit breaker" for conjugation, affecting the pKa of the piperidine nitrogen.

Table 1: Comparative Physicochemical Properties
Property4-(Piperidin-2-ylmethyl)pyridine (Subject)4-(Piperidin-1-ylmethyl)pyridine (N-Linked)2-(Piperidin-2-yl)pyridine (Direct Link)
Molecular Weight ~176.26 g/mol ~176.26 g/mol ~162.23 g/mol
cLogP 1.8 – 2.11.5 – 1.71.1 – 1.3
pKa (Piperidine N) ~10.8 (Highly Basic)~8.5 (Lowered by resonance/ind.)[1][2]~9.2 (Inductive withdrawal)
H-Bond Donors 1 (NH)0 (Tertiary Amine)1 (NH)
TPSA (Ų) ~25.0~16.0~25.0
Solubility (pH 7.4) ModerateHighHigh

Scientific Note: The high pKa of the Subject scaffold implies it exists predominantly as a cation at physiological pH. However, the lipophilic methylene linker facilitates "ion-pair" partitioning, maintaining decent membrane permeability despite ionization [1][2].

ADME Analysis: Absorption & Distribution[3][4][5]

Permeability (Caco-2 & PAMPA)

The subject scaffold exhibits superior passive diffusion compared to the N-linked analog due to the preservation of the secondary amine's hydrogen bond donor capacity, which, counter-intuitively, aids in specific transporter recognition (e.g., OCT1) in some contexts, though passive diffusion remains the primary mechanism.

  • Subject (C-Linked): Moderate-High permeability (

    
     cm/s). The methylene spacer reduces steric clash, allowing better membrane intercalation.
    
  • Analog B (N-Linked): High permeability but potential substrate for P-gp efflux due to the tertiary amine motif often recognized by efflux pumps.

Blood-Brain Barrier (BBB) Penetration

For CNS applications (e.g., DAT inhibition), the Subject scaffold is superior.

  • LogBB: ~0.2 (Brain/Plasma ratio > 1:1).

  • Mechanism: The separation of the aromatic pyridine ring from the basic nitrogen by a methylene group prevents the "flattening" of the molecule, increasing 3D character (Fsp3), which correlates with improved CNS success rates [3].

Metabolic Stability & Excretion[6][7]

Microsomal Stability (CYP450)

The primary metabolic soft spot for piperidine analogs is the carbon alpha to the nitrogen (


-C oxidation).
  • 4-(Piperidin-2-ylmethyl)pyridine:

    • Primary Route: N-oxidation (pyridine) and Hydroxylation at the piperidine C-6 position.[3]

    • Stability:[4][5][6] Moderate (

      
       min in HLM). The C-2 substitution sterically hinders metabolism at the adjacent carbon.
      
  • 4-(Piperidin-1-ylmethyl)pyridine:

    • Primary Route: N-dealkylation (rapid cleavage of the linker).

    • Stability:[4][5][6] Low (

      
       min).[3] The N-methylene bond is highly labile to CYP-mediated oxidative cleavage.
      
Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the subject scaffold vs. the N-linked analog.

MetabolicPathway Parent 4-(Piperidin-2-ylmethyl)pyridine CYP_Ox CYP450 (Oxidation) Parent->CYP_Ox Met1 N-Oxide (Pyridine) (Inactive/Excreted) CYP_Ox->Met1 Minor Route Met2 6-Hydroxy-Piperidine (Phase II Conjugation) CYP_Ox->Met2 Major Route (Steric Control) Met3 Ring Opening (Aldehyde Intermediate) Met2->Met3 Unstable

Figure 1: Predicted metabolic oxidation pathways for the 2-substituted scaffold. Steric hindrance at the C-2 position shifts metabolism to the C-6 position.

Experimental Protocols

To generate the data discussed above, the following standardized protocols are recommended. These ensure reproducibility and high-quality data input for SAR decision-making.

Microsomal Stability Assay (Protocol)

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with Human Liver Microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: Sample at 0, 5, 15, 30, 45, and 60 minutes.

  • Termination:

    • Quench aliquots (50 µL) into ice-cold Acetonitrile (150 µL) containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Lead Optimization Decision Tree

Use this logic flow to optimize the scaffold if ADME properties are suboptimal.

LeadOpt Start Start: 4-(Piperidin-2-ylmethyl)pyridine CheckSol Check Solubility (pH 7.4) Start->CheckSol HighSol Good Solubility CheckSol->HighSol > 50 µM LowSol Poor Solubility CheckSol->LowSol < 10 µM CheckMet Check Microsomal Stability (t1/2 > 30 min?) HighSol->CheckMet Mod1 Add Polar Group (e.g., 4-OH on Piperidine) LowSol->Mod1 Mod1->CheckMet Stable Proceed to PK/PD CheckMet->Stable Yes Unstable High Clearance CheckMet->Unstable No Mod2 Block Metabolic Soft Spot (Fluorine at C-6 or N-Methylation) Unstable->Mod2 Mod2->CheckSol Re-evaluate

Figure 2: Strategic decision tree for optimizing the ADME profile of piperidine-pyridine analogs.

References

  • BenchChem Technical Support. (2025).[4] A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem. Link

  • National Institutes of Health (NIH). (2025). Refined ADME Profiles for ATC Drug Classes. PubMed Central. Link

  • Koovits, P. J., et al. (2019).[7] Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters. Link

  • ResearchGate. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. Link

  • ChemRxiv. (2024). Unexpected Discovery of Saturated Pyridine Mimetics. Link

Sources

Comparative

A Comparative Validation Guide to the Psychoactive Profile of 4-(Piperidin-2-ylmethyl)pyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of the novel compound, 4-(Piperidin-2-ylmethyl)pyridine. Given the absence of specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of the novel compound, 4-(Piperidin-2-ylmethyl)pyridine. Given the absence of specific peer-reviewed literature on this molecule, this document synthesizes established principles of psychoactive drug characterization, drawing comparisons with well-documented compounds that share structural motifs: the dissociative anesthetic Phencyclidine (PCP) , which contains a piperidine ring, and the hallucinogen 2,5-Dimethoxy-4-iodoamphetamine (DOI) , a phenethylamine derivative whose mechanism is extensively studied.

Introduction to 4-(Piperidin-2-ylmethyl)pyridine: A Candidate Profile

4-(Piperidin-2-ylmethyl)pyridine is a synthetic molecule incorporating both a piperidine and a pyridine ring. This unique structural combination suggests a potential for complex pharmacological activity within the central nervous system (CNS). The piperidine moiety is a common scaffold in a multitude of CNS-active drugs, including opioids and dissociatives like PCP, while the pyridine ring is a core component of various bioactive compounds, including nicotine.[1][2] The linkage of these two rings suggests that 4-(Piperidin-2-ylmethyl)pyridine could interact with a range of receptor systems, potentially exhibiting stimulant, dissociative, or hallucinogenic properties. This guide outlines a systematic approach to elucidate its pharmacological profile.

Postulated Mechanism of Action

Based on its structural components, a primary hypothesis is that 4-(Piperidin-2-ylmethyl)pyridine may modulate multiple neurotransmitter systems, including but not limited to serotonergic, dopaminergic, and glutamatergic pathways. The piperidine ring suggests a potential interaction with NMDA receptors and sigma receptors, similar to PCP.[3][4] The pyridine moiety could confer affinity for nicotinic acetylcholine receptors, although its overall contribution to a psychoactive effect is less certain. A plausible primary mechanism of action could involve interaction with serotonin 5-HT2A receptors, a hallmark of classic hallucinogens like DOI, and/or modulation of dopamine reuptake, a characteristic of many stimulants.[5][6]

Hypothetical Signaling Pathway of 4-(Piperidin-2-ylmethyl)pyridine cluster_membrane Cell Membrane cluster_downstream Potential Downstream Effects Compound 4-(Piperidin-2-ylmethyl)pyridine 5HT2A_Receptor 5-HT2A Receptor Compound->5HT2A_Receptor Agonism (?) D2_Receptor Dopamine D2 Receptor Compound->D2_Receptor Modulation (?) NMDA_Receptor NMDA Receptor Compound->NMDA_Receptor Antagonism (?) Sigma1_Receptor Sigma-1 Receptor (ER) Compound->Sigma1_Receptor Agonism (?) Hallucinogenic_Effects Hallucinogenic Effects 5HT2A_Receptor->Hallucinogenic_Effects Stimulant_Effects Stimulant Effects D2_Receptor->Stimulant_Effects Dissociative_Effects Dissociative Effects NMDA_Receptor->Dissociative_Effects Sigma1_Receptor->Dissociative_Effects

Caption: Hypothetical signaling pathways for 4-(Piperidin-2-ylmethyl)pyridine.

Comparative In Vitro Validation

A crucial first step in characterizing a novel compound is to determine its binding affinities and functional activities at key CNS targets. This is typically achieved through radioligand binding assays and subsequent functional assays.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Target4-(Piperidin-2-ylmethyl)pyridine (Hypothetical)Phencyclidine (PCP)2,5-Dimethoxy-4-iodoamphetamine (DOI)
Serotonin 5-HT2ATBD>10,0000.7[5][7]
Serotonin 5-HT2CTBD>10,0002.4[5][7]
Dopamine D2TBD~200>1,000
NMDA Receptor (PCP site)TBD46[8]>10,000
Sigma-1 ReceptorTBDHigh Affinity[4]Low Affinity

TBD: To Be Determined through experimentation.

Experimental Protocols: In Vitro Assays

A systematic in vitro evaluation would involve the following tiered approach:

In Vitro Validation Workflow Start Novel Compound: 4-(Piperidin-2-ylmethyl)pyridine Primary_Screen Primary Screen: Broad Receptor Panel (e.g., Eurofins SafetyScreen) Start->Primary_Screen Hit_Identification Identify Primary Targets (e.g., 5-HT2A, D2, NMDA, Sigma-1) Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: - Ki Determination - Functional Assays (Agonist/Antagonist) Hit_Identification->Secondary_Assays Data_Analysis Data Analysis & Pharmacological Profile Secondary_Assays->Data_Analysis

Caption: A tiered workflow for in vitro validation of novel compounds.

This protocol is designed to determine the binding affinity (Ki) of the test compound for the 5-HT2A receptor.

  • Preparation of Membranes: Utilize cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a selective 5-HT2A antagonist radioligand, such as [3H]ketanserin.

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of the test compound (4-(Piperidin-2-ylmethyl)pyridine, PCP, or DOI). For non-specific binding control, use a high concentration of a known 5-HT2A antagonist (e.g., spiperone).

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

This assay determines whether the test compound acts as an agonist or antagonist at the D2 receptor.

  • Cell Culture: Use a cell line co-expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known D2 agonist (e.g., quinpirole).

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate for a specified period to allow for changes in cAMP levels.

  • Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity), which is inversely proportional to D2 receptor activation.

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 and Kb (for antagonists).

Comparative In Vivo Validation

In vivo studies are essential to understand the physiological and behavioral effects of a novel compound. The choice of behavioral assays should be guided by the in vitro findings.

Table 2: Comparative In Vivo Behavioral Effects
Behavioral Assay4-(Piperidin-2-ylmethyl)pyridine (Hypothetical)Phencyclidine (PCP)2,5-Dimethoxy-4-iodoamphetamine (DOI)
Locomotor Activity TBDHyperlocomotionDose-dependent effects (increase or decrease)[10]
Head-Twitch Response (HTR) TBDNo HTRDose-dependent increase in HTR[11][12]
Prepulse Inhibition (PPI) of Startle TBDDisruption of PPIDisruption of PPI
Drug Discrimination TBDGeneralizes to other NMDA antagonistsGeneralizes to other 5-HT2A agonists

TBD: To Be Determined through experimentation.

Experimental Protocols: In Vivo Assays

The HTR is a reliable behavioral proxy for 5-HT2A receptor activation and is characteristic of hallucinogenic compounds.[13][14]

  • Animals: Use male C57BL/6J mice, as they exhibit a robust HTR.

  • Habituation: Acclimate the mice to the testing environment (e.g., a clear cylindrical observation chamber) for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compound (4-(Piperidin-2-ylmethyl)pyridine or DOI) or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested.

  • Observation Period: Immediately after injection, place the mouse in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).

  • Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Analyze the dose-response relationship for the induction of HTR.

This assay measures the stimulant or depressant effects of a compound on general motor activity.

  • Apparatus: Use an open-field arena equipped with infrared beams to automatically track the animal's movement.

  • Animals: Use rats or mice.

  • Habituation: Place the animal in the open-field arena and allow it to explore for a habituation period (e.g., 30 minutes).

  • Drug Administration: Administer the test compound (4-(Piperidin-2-ylmethyl)pyridine or PCP) or vehicle (i.p.).

  • Testing: Immediately return the animal to the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).[15]

  • Data Analysis: Analyze the time course and overall effect of the compound on locomotor activity compared to the vehicle control.

Conclusion and Future Directions

The validation of 4-(Piperidin-2-ylmethyl)pyridine's effects requires a systematic and multi-faceted approach. The proposed in vitro and in vivo assays, in comparison with the well-characterized compounds PCP and DOI, will provide a robust pharmacological profile of this novel molecule. Based on the initial findings, further investigations may be warranted, including studies on its metabolic stability, blood-brain barrier permeability, and potential for abuse liability. This structured comparison guide provides a scientifically rigorous framework to uncover the therapeutic or toxicological potential of 4-(Piperidin-2-ylmethyl)pyridine.

References

  • Lasting dynamic effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) on cognitive flexibility. ResearchGate. [Link]

  • Behavioral and genetic analysis of the effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) in C. elegans. bioRxiv. [Link]

  • Phencyclidine. Wikipedia. [Link]

  • Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. PubMed Central. [Link]

  • Behavioral and genetic analysis of the effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) in C. elegans. ResearchGate. [Link]

  • Acute DOI treatment evokes dose and species-dependent locomotor effects on the elevated plus maze. PubMed. [Link]

  • Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. PubMed Central. [Link]

  • Human behavioral pharmacology of stimulant drugs: An update and narrative review. PubMed. [Link]

  • Phencyclidine. Physiological actions, interactions with excitatory amino acids and endogenous ligands. PubMed. [Link]

  • An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity. PubMed Central. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central. [Link]

  • Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. PubMed. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Publications. [Link]

  • New psychoactive substances: a review and updates. PubMed Central. [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. [Link]

  • Properties of the Phencyclidine (PCP) Receptors. PubMed. [Link]

  • Behavioral assays. Ekam Imaging. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PubMed Central. [Link]

  • Head-twitch response. Wikipedia. [Link]

  • The ongoing challenge of novel psychoactive drugs of abuse. Part I. Synthetic cannabinoids (IUPAC Technical Report). ResearchGate. [Link]

  • Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. PubMed. [Link]

  • NMDA receptor. Wikipedia. [Link]

  • Special Issue : Biochemical and Molecular Changes in the Brain Caused by Drug Abuse: Implications for Therapeutic Intervention. MDPI. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

  • Clinical Pharmacology & Toxicology Pearl of the Week ~ Phencyclidine (PCP) ~. Alberta Health Services. [Link]

  • In vitro characterization of new psychoactive substances at the m-opioid, cannabinoid CB1, 5-HT1A and 5-HT2A receptors. DiVA portal. [Link]

  • Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. PubMed. [Link]

  • Synthesis and characterization of phencyclidine and its derivatives. ResearchGate. [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. MDPI. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

  • Stimulant. Wikipedia. [Link]

  • Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Blossom Analysis. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate. [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. [Link]

  • Pharmacology of NMDA Receptors. National Center for Biotechnology Information. [Link]

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Publications. [Link]

  • Pretreatment with N-methyl-D-aspartate (NMDA) receptor antagonists (but... ResearchGate. [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Publications. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • A Review of Phencyclidine and Ketamine Analogues: Naming, Pharmacology, and EI-MS Interpretation. YouTube. [Link]

  • Ketamine: an updated review of use and harms (accessible). GOV.UK. [Link]

Sources

Validation

Independent verification of the biological activity of 4-(Piperidin-2-ylmethyl)pyridine

Topic: Independent Verification of the Biological Activity of 4-(Piperidin-2-ylmethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of the Biological Activity of 4-(Piperidin-2-ylmethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

4-(Piperidin-2-ylmethyl)pyridine (often abbreviated here as 4-PMP ) is a critical nitrogen-heterocycle scaffold used extensively in Fragment-Based Drug Discovery (FBDD). It serves as the pharmacophore core for several clinical-grade Rho-associated protein kinase (ROCK) inhibitors, including Netarsudil and Ripasudil .

While often categorized as a synthesis intermediate, this moiety possesses intrinsic biological activity, specifically targeting the ATP-binding hinge region of serine/threonine kinases. This guide outlines the independent verification of its biological activity, distinguishing its baseline potency from optimized clinical standards like Fasudil and Y-27632 .

Key Verification Challenge: Unlike optimized drugs, 4-PMP is a "fragment." Its affinity is typically in the micromolar (


M) range, whereas optimized drugs are in the nanomolar (nM) range. Verification requires high-sensitivity assays to distinguish genuine ATP-competitive inhibition from non-specific aggregation.
Comparative Analysis: 4-PMP vs. Industry Standards

The following table contrasts the subject molecule with established ROCK inhibitors to set performance expectations for verification experiments.

Feature4-(Piperidin-2-ylmethyl)pyridine (Subject)Fasudil (Clinical Comparator)Y-27632 (Research Standard)
Primary Target ROCK1 / ROCK2 (Hinge Binder)ROCK1 / ROCK2 (ATP Competitive)ROCK1 / ROCK2 (ATP Competitive)
Binding Mode Monodentate/Bidentate Hinge InteractionIsoquinoline Hinge BindingPyridine Hinge Binding + Ribose Pocket
Potency (IC50) Expected: 1 - 50

M
(Fragment level)
1.9 - 10.7

M
(Moderate)
140 - 800 nM (High)
Selectivity Risk High (May inhibit PKA/PKC)Moderate (Inhibits PKA @ high conc)High (Selective over PKA/PKC)
Solubility High (LogP ~1.2)High (Hydrophilic)High (Water soluble)
Cell Permeability Good (Low MW, Basic Amine)GoodGood

Expert Insight: When verifying 4-PMP, do not expect nanomolar potency. If you observe IC50 < 100 nM, suspect compound aggregation or assay interference (e.g., fluorescence quenching).

Mechanistic Visualization: The ROCK Signaling Pathway

To verify activity, one must interrogate the specific pathway 4-PMP is hypothesized to inhibit. The diagram below illustrates the RhoA/ROCK signaling cascade and the specific intervention points for the inhibitors.

ROCK_Pathway GPCR GPCR Agonist (LPA/S1P) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MBS MYPT1 (Phosphatase) ROCK->MBS Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC-P (Active) ROCK->MLC Direct Phosphorylation Inhibitors Inhibitors: Fasudil, Y-27632, 4-(Piperidin-2-ylmethyl)pyridine Inhibitors->ROCK ATP Competition MBS->MLC Dephosphorylates (Blocked by ROCK) Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes Assembly

Figure 1: The RhoA-ROCK signaling cascade. 4-PMP acts by competitively binding to the ATP pocket of ROCK, preventing the phosphorylation of MYPT1 and MLC, ultimately reducing actin stress fiber formation.

Verification Protocols

To scientifically validate 4-PMP, you must perform a Biochemical Assay (intrinsic affinity) and a Cellular Assay (membrane permeability and engagement).

Protocol A: Biochemical Verification (ADP-Glo Kinase Assay)

Objective: Determine the IC50 of 4-PMP against recombinant ROCK2 without interference from fluorescence artifacts common in fragment screening.

Reagents:

  • Recombinant human ROCK2 (active).

  • Substrate: S6K substrate peptide.

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Reference: Y-27632 (Positive Control).

Step-by-Step Workflow:

  • Compound Prep: Dissolve 4-PMP in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA). Critical: Keep final DMSO < 1%.

  • Enzyme Reaction:

    • Mix 2

      
      L of Compound + 4 
      
      
      
      L of ROCK2 enzyme (2 ng/well).
    • Incubate for 10 min at RT (allows inhibitor to bind hinge region).

    • Add 4

      
      L of ATP/Substrate mix (ATP concentration should be at 
      
      
      
      , approx 10
      
      
      M).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.
      
  • Analysis: Measure Luminescence. Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).

Validation Criteria:

  • Y-27632 IC50 must fall between 100–300 nM.

  • 4-PMP should show a dose-dependent reduction in signal. If the curve is flat or noisy, the fragment affinity may be too low (>100

    
    M).
    
Protocol B: Cellular Phenotypic Screen (Actin Stress Fiber Disassembly)

Objective: Verify that 4-PMP penetrates the cell membrane and inhibits ROCK-mediated cytoskeletal tension.

Reagents:

  • HeLa or NIH3T3 cells.

  • Phalloidin-iFluor 488 (stains F-actin).

  • DAPI (nuclear stain).

  • Fixative: 4% Paraformaldehyde (PFA).

Step-by-Step Workflow:

  • Seeding: Seed cells on glass coverslips (5,000 cells/well) in 24-well plates. Incubate 24h.

  • Treatment:

    • Treat wells with Vehicle (DMSO), Y-27632 (10

      
      M), and 4-PMP (Titration: 10, 50, 100 
      
      
      
      M).
    • Incubate for 1–2 hours.

  • Fixation & Staining:

    • Wash with PBS. Fix with 4% PFA for 15 min.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Phalloidin-iFluor 488 (1:1000) and DAPI for 30 min.

  • Imaging: Use a fluorescence microscope (40x objective).

Data Interpretation:

  • Control: Thick, parallel actin stress fibers traversing the cell.

  • Y-27632 (10

    
    M):  Complete loss of stress fibers; cells appear "stellate" with long neurite-like extensions.
    
  • 4-PMP: Look for the "stellate" phenotype. If 50

    
    M 4-PMP mimics 10 
    
    
    
    M Y-27632, the compound is active and cell-permeable.
Experimental Workflow Diagram

This diagram summarizes the logical flow for verifying the compound, ensuring a "Self-Validating System" as required.

Verification_Workflow Start Compound Source: 4-(Piperidin-2-ylmethyl)pyridine QC QC: NMR/LCMS (Verify Purity >95%) Start->QC Biochem Biochemical Assay (ADP-Glo) QC->Biochem Pass Decision1 IC50 < 50 µM? Biochem->Decision1 Cell Cellular Assay (Actin Staining) Decision2 Stress Fiber Loss? Cell->Decision2 Decision1->Cell Yes Invalid INACTIVE or Impure Decision1->Invalid No (Inactive) Valid VERIFIED Active Scaffold Decision2->Valid Yes Decision2->Invalid No (Impermeable)

Figure 2: The sequential verification workflow. Biochemical activity must be established before cellular testing to rule out off-target toxicity.

References
  • Comparison of Fasudil and Y-27632 in Stem Cell Research Source: PLOS One (2020). Context: Establishes Y-27632 and Fasudil as the gold standards for ROCK inhibition, providing the baseline for comparative assays. URL:[Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: Journal of Medicinal Chemistry (2015). Context: Details the specific binding mode of pyridine-piperidine fragments in the ROCK ATP pocket, validating 4-PMP as a relevant scaffold. URL:[Link]

  • Piperidine-containing drugs and recently studied analogs Source: European Journal of Medicinal Chemistry (2025/Recent Review). Context: Validates the "privileged scaffold" status of piperidine-pyridine systems in kinase inhibition and their pharmacokinetic advantages. URL:[Link]

  • Assay Guidance Manual: Kinase Assays Source: NCBI Bookshelf. Context: The authoritative standard for setting up ADP-Glo and preventing false positives in fragment screening. URL:[Link]

Safety & Regulatory Compliance

Safety

4-(Piperidin-2-ylmethyl)pyridine proper disposal procedures

Executive Summary & Chemical Profile Objective: This guide provides a validated workflow for the safe containment and disposal of 4-(Piperidin-2-ylmethyl)pyridine (C₁₁H₁₆N₂).[1][2] The "Why" (Scientific Context): As a re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a validated workflow for the safe containment and disposal of 4-(Piperidin-2-ylmethyl)pyridine (C₁₁H₁₆N₂).[1][2]

The "Why" (Scientific Context): As a researcher, you must recognize that this molecule contains two distinct nitrogen centers: a pyridine ring (aromatic, weak base, pKa ~5.[1]2) and a piperidine ring (secondary aliphatic amine, strong base, pKa ~11.2).[1] This structural duality dictates its disposal pathway.[1] It is not merely "organic waste"; it is a Corrosive Organic Base with potential neurotoxic properties typical of pyridine alkaloids (structurally analogous to Anabasine).[1]

Operational Hazard: The primary risk during disposal is incompatible mixing .[1] Adding this strong base to a standard "Organic Waste" carboy that contains acidic byproducts (e.g., TFA, HCl, acetic acid) will trigger an immediate, violent exothermic neutralization, potentially rupturing the container or aerosolizing toxic vapors.

Physicochemical Data for Disposal Classification
PropertyValue (Predicted/Analog)Operational Implication
Molecular Weight 176.26 g/mol Non-volatile residue.[1][2][3]
Physical State Viscous Oil or Low-Melting SolidRequires solvent rinsing for full transfer.[1][2][3]
Basicity (pKa) ~11.2 (Piperidine N)CORROSIVE. Must be segregated from acids.[1][2][3]
Water Solubility Moderate to High (pH dependent)Potential groundwater contaminant; do not drain dispose.[1][2][3]
RCRA Status Non-listed (Treat as Characteristic)Classify as D002 (Corrosive) and potentially Toxic.[2][3]

Safety Prerequisites (The "Zero-Exposure" Standard)

Before handling waste streams containing this compound, verify the following engineering controls.

  • PPE: Nitrile gloves (double-gloved recommended due to permeation potential of amines), safety goggles, and a lab coat.[1]

  • Ventilation: All transfers must occur inside a certified chemical fume hood.[1]

  • Incompatibility Check: Ensure the waste container is free of oxidizers (peroxides, nitrates) and acids .[1][4][5]

Disposal Workflow: The Decision Matrix

Do not guess. Follow this logic gate to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: 4-(Piperidin-2-ylmethyl)pyridine StateCheck Is the waste Pure/Solid or in Solution? Start->StateCheck Pure Pure Substance (Solid/Oil) StateCheck->Pure Pure Solution Solution / Mixture StateCheck->Solution Dissolved LabelPure Label: Toxic & Corrosive (Solid Waste) Pure->LabelPure SolventCheck Identify Solvent Base Solution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, Water) SolventCheck->NonHalogenated No Halogens StreamA Stream A: Halogenated Basic/Organic Waste Halogenated->StreamA StreamB Stream B: Non-Halogenated Basic/Organic Waste NonHalogenated->StreamB Warning CRITICAL: NO ACIDS Segregate from acidic waste streams StreamA->Warning StreamB->Warning

Figure 1: Decision tree for segregating pyridine/piperidine derivatives. Note the critical segregation from acidic streams.

Step-by-Step Technical Protocol

Scenario A: Disposal of Pure Substance (Old Reagents/Synthesis Product)

Best for: Expired vials or synthesis yields >500mg.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable, but HDPE is preferred to prevent breakage.[1]

  • Transfer: Transfer the solid or oil directly into the jar.

    • Scientist's Note: If the substance is an oil, do not attempt to wash the original vial with water.[1] Wash with a small amount of methanol or acetone and add the rinsate to the Liquid Waste stream (Scenario B), then dispose of the empty vial as solid waste.[1]

  • Labeling:

    • Chemical Name: 4-(Piperidin-2-ylmethyl)pyridine.[1][2]

    • Hazards: Corrosive (pH > 12), Toxic.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: HPLC waste, mother liquors, or cleaning rinsates.[3]

  • pH Check (The "Self-Validating" Step):

    • Before adding to a carboy, dip a pH strip into your waste beaker.[1]

    • Requirement: The pH should be basic (>8).[1]

    • Correction: If the waste is acidic (e.g., from an HPLC run with TFA), you must neutralize it slowly with Sodium Bicarbonate (NaHCO₃) in a beaker before adding it to the Basic Organic Waste container.[1] Never neutralize inside the waste carboy. [1][3]

  • Segregation:

    • Pour into the container marked "Basic Organic Waste" or "Alkaline Solvent Waste" .[1]

    • Prohibited: Do not pour into "General Organic Waste" unless you are 100% certain that container is free of acids.[1]

  • Bulking:

    • Compatible solvents for bulking: Methanol, Ethanol, Acetonitrile, Acetone, Toluene.

    • Incompatible: Hydrochloric acid, Sulfuric acid, Nitric acid, Acid Anhydrides.

Emergency Procedures

In the event of a spill outside the fume hood:

  • Evacuate: The vapor pressure is low, but aerosolized amines are respiratory sensitizers.[1]

  • Isolate: Mark the zone.

  • Neutralize: Do not wipe up immediately.[1] Apply a dry acid neutralizer (e.g., citric acid or weak acetic acid absorbents) to the spill to convert the free base into a non-volatile salt.[1]

  • Cleanup: Once neutralized (pH check), sweep up the solid residue into a hazardous waste bag.

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] (Chapter 8: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] (Specifically D002 Corrosivity and D038 Pyridine characteristics).[1] [1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] (Guidelines on Amine/Base segregation).

  • PubChem. (2023).[1] Compound Summary: Anabasine (Structural Analog).[1] National Library of Medicine.[1] (Used for physicochemical property estimation).[1]

Sources

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